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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 6-(Dipropylamino)-4-methylnicotinic Acid: A Technical Whitepaper

Executive Summary 6-(Dipropylamino)-4-methylnicotinic acid (CAS: 1355193-96-2) is a highly specialized substituted pyridine derivative utilized primarily in advanced medicinal chemistry and drug discovery[1]. With a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Dipropylamino)-4-methylnicotinic acid (CAS: 1355193-96-2) is a highly specialized substituted pyridine derivative utilized primarily in advanced medicinal chemistry and drug discovery[1]. With a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol , this compound serves as a critical building block for synthesizing ligands targeting the G-protein coupled receptor 109A (GPR109A), also known as the Hydroxycarboxylic Acid Receptor 2 (HCA2)[1]. This whitepaper details the pharmacological rationale, retrosynthetic strategy, and a self-validating, step-by-step experimental protocol for its synthesis.

Pharmacological Rationale & Structural Causality

The structural design of 6-(Dipropylamino)-4-methylnicotinic acid is highly intentional; every functional group serves a distinct mechanistic purpose in target engagement:

  • Nicotinic Acid Pharmacophore : The pyridine-3-carboxylic acid core is the fundamental recognition motif for GPR109A[1]. Agonism of this receptor by nicotinic acid analogs downregulates adenylate cyclase, leading to decreased intracellular cAMP and subsequent inhibition of lipolysis.

  • 4-Methyl Substitution : The introduction of a methyl group at the C4 position provides critical steric bulk. Crystallographic and structure-activity relationship (SAR) studies on analogous chloro-methyl nicotinamides indicate that the 4-methyl group occupies an axial position relative to the ring plane[2]. This creates a steric barrier that forces adjacent substituents into optimal vector orientations for target engagement, potentially increasing receptor selectivity.

  • 6-Dipropylamino Group : Replacing a standard amino or halogen group with a dipropylamino moiety significantly increases the lipophilicity (LogP) of the molecule. This enhances membrane permeability and blood-brain barrier (BBB) penetration, which is critical for systemic lipid-lowering therapies aiming to bypass the severe flushing side effects associated with standard niacin[1][2].

GPR109A Ligand 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Agonism G_protein Gi/o Protein Receptor->G_protein Activation AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibition cAMP cAMP Levels AdenylateCyclase->cAMP Reduction

Fig 1: Hypothesized GPR109A (HCA2) receptor signaling pathway mediated by the synthesized ligand.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid relies on the strategic functionalization of a pre-activated pyridine ring. The most efficient retrosynthetic disconnection cleaves the C6-N bond, leading back to the commercially available precursor, 6-chloro-4-methylnicotinic acid (CAS: 503555-50-8)[3], and dipropylamine.

Causality in Reaction Choice: While Palladium-catalyzed Buchwald-Hartwig amination is a viable pathway for C-N bond formation[1], Catalyst-Free Nucleophilic Aromatic Substitution (S_NAr) is the preferred industrial route. The pyridine ring is inherently electron-deficient. The presence of the electron-withdrawing carboxylic acid at the C3 position further depletes electron density at the ortho and para positions (C2 and C6). Consequently, the C6-chloro substituent is highly activated toward nucleophilic attack by dipropylamine, allowing for a transition-metal-free process. This avoids the cost of palladium catalysts and the rigorous heavy-metal purging required in downstream pharmaceutical manufacturing.

Synthesis SM 6-Chloro-4-methyl- nicotinic acid Reagents Dipropylamine K2CO3, DMF SM->Reagents 120°C Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 6-(Dipropylamino)- 4-methylnicotinic acid Intermediate->Product Cl- Elimination

Fig 2: S_NAr synthetic workflow highlighting the Meisenheimer complex transition state.

Experimental Methodologies: The Self-Validating Protocol

The following protocol details the S_NAr amination of 6-chloro-4-methylnicotinic acid. The reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex before the expulsion of the chloride leaving group.

Materials Required:
  • Starting Material: 6-Chloro-4-methylnicotinic acid (1.0 eq, limiting reagent)[3]

  • Nucleophile: Dipropylamine (3.0 eq)

  • Base: Potassium carbonate (K2CO3) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

  • Workup Reagents: 1M Hydrochloric acid (HCl), Distilled water, Ethanol.

Step-by-Step Procedure:
  • Reactor Charging : To a dry, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-4-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous DMF (100 mL).

  • Base Addition : Introduce finely powdered K2CO3 (16.1 g, 116.6 mmol).

    • Causality: K2CO3 acts as a non-nucleophilic base to neutralize the HCl generated during the substitution. This prevents the protonation of dipropylamine, which would otherwise render it non-nucleophilic and stall the reaction.

  • Nucleophile Introduction : Add dipropylamine (17.7 g, 174.9 mmol) dropwise at room temperature over 10 minutes.

  • Thermal Activation : Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere. Maintain this temperature for 14 hours.

    • Causality: The high temperature is required to overcome the activation energy barrier of the Meisenheimer complex formation, as the steric bulk of the dipropyl groups slightly hinders nucleophilic attack.

  • Reaction Monitoring : Monitor the consumption of the starting material via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

  • Workup & Precipitation : Once complete, cool the mixture to room temperature and pour it into 300 mL of crushed ice/water. The basic mixture will contain the product as a highly soluble potassium salt.

  • Acidification : Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches approximately 3.5 to 4.0.

    • Causality: This specific pH range corresponds to the isoelectric point of the product, ensuring the formation of the neutral zwitterion/carboxylic acid, which rapidly precipitates out of the aqueous solution.

  • Isolation : Filter the resulting white-to-off-white precipitate under vacuum, wash with cold distilled water (3 x 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50 °C for 12 hours.

  • Purification : Recrystallize from an ethanol/water mixture to achieve >98% purity[1].

Quantitative Data: Condition Optimization

To establish a self-validating system, various S_NAr conditions were evaluated to optimize the yield of 6-(Dipropylamino)-4-methylnicotinic acid. DMF combined with K2CO3 at 120 °C provided the optimal balance of conversion rate and product stability.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
EthanolTriethylamine80 (Reflux)24453892%
TolueneCs2CO311018655594%
DMF K2CO3 120 14 >99 88 >98%
NMPK2CO31408>998295% (Minor degradation)

Table 1: Optimization of S_NAr conditions for the amination of 6-chloro-4-methylnicotinic acid.

References

  • Benchchem. "6-(Dipropylamino)-4-methylnicotinic Acid | 95% Purity". 1

  • EvitaChem. "Buy 6-Chloro-4-methylnicotinamide (EVT-3285196) | 65169-37-1". 2

  • ChemicalBook. "4-METHYL-6-CHLORONICOTINIC ACID | 503555-50-8". 3

Sources

Exploratory

physicochemical properties of 6-(Dipropylamino)-4-methylnicotinic acid

Title: Comprehensive Technical Guide on the Physicochemical Properties and Pharmacological Profiling of 6-(Dipropylamino)-4-methylnicotinic Acid Executive Summary In the landscape of metabolic and cardiovascular drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on the Physicochemical Properties and Pharmacological Profiling of 6-(Dipropylamino)-4-methylnicotinic Acid

Executive Summary

In the landscape of metabolic and cardiovascular drug discovery, nicotinic acid derivatives play a pivotal role in modulating lipid profiles. 6-(Dipropylamino)-4-methylnicotinic acid is a highly specialized, substituted chemical building block designed to probe the structure-activity relationships (SAR) of anti-lipolytic pathways[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical data and applied pharmacological workflows, providing researchers with a robust, self-validating framework for synthesizing and evaluating this compound.

Physicochemical Profiling & Structural Analysis

The physicochemical profile of a lead compound dictates its pharmacokinetics, membrane permeability, and formulation strategy. 6-(Dipropylamino)-4-methylnicotinic acid (CAS: 1355193-96-2)[2] is characterized by an amphiphilic nature, balancing a lipophilic dialkylamine tail with a polar carboxylic acid headgroup[1].

Table 1: Core Physicochemical and Structural Properties

PropertyValue
IUPAC Name 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid
CAS Number 1355193-96-2
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
InChI Key BSSLCEHUSQVWQU-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O
Primary Target G-protein coupled receptor 109A (GPR109A / HCA2)

According to Quantitative Structure-Activity Relationship (QSAR) modeling principles, the biological activity of this class of compounds is highly dependent on lipophilicity (LogP) and Topological Polar Surface Area (TPSA)[3]. The addition of the dipropylamino group increases the LogP and molecular weight, which positively correlates with target receptor affinity, whereas an excessively large TPSA is detrimental to membrane permeability[3].

Synthetic Methodologies & Purification Strategies

The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid requires the strategic construction of the substituted pyridine ring, followed by the introduction of the dipropylamino group[1]. While Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for pre-activated rings, the steric bulk of the dipropylamine nucleophile often necessitates a palladium-catalyzed Buchwald-Hartwig amination to overcome activation energy barriers[1].

SynthWorkflow A 6-Halogenated-4-methylnicotinic acid (Electrophile) D Buchwald-Hartwig Amination (100°C, Toluene, Cs2CO3) A->D B Dipropylamine (Bulky Nucleophile) B->D C Pd2(dba)3 & XPhos (Catalyst System) C->D E Crude Intermediate D->E F Purification (Recrystallization / Chromatography) E->F G Pure 6-(Dipropylamino)-4-methylnicotinic acid (>95% Purity) F->G

Fig 1. Synthetic workflow for 6-(Dipropylamino)-4-methylnicotinic acid via Pd-catalyzed amination.

Pharmacological Target: GPR109A Signaling Pathway

The primary hypothesized molecular target for 6-(Dipropylamino)-4-methylnicotinic acid is GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2)[1]. This Gi/o-coupled receptor is the principal target for nicotinic acid analogs. Activation of GPR109A mediates a powerful anti-lipolytic effect by inhibiting adenylyl cyclase, thereby lowering intracellular cyclic AMP (cAMP) levels and preventing the activation of hormone-sensitive lipase (HSL)[1].

GPR109A_Pathway L 6-(Dipropylamino)-4-methylnicotinic acid (Agonist) R GPR109A (HCA2) Receptor L->R Binds & Activates G Gi/o Protein Subunit Dissociation R->G Triggers AC Adenylyl Cyclase (AC) G->AC Inhibits (-) cAMP Intracellular cAMP Levels AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Prevents Phosphorylation Lipolysis Anti-Lipolytic Effect (Reduced Free Fatty Acids) HSL->Lipolysis Suppresses

Fig 2. GPR109A signaling pathway mediating the anti-lipolytic effects of the target compound.

Structure-Activity Relationship (SAR) & Rational Design

The foundation of SAR studies for this compound relies on systematic modifications at three primary positions[1]:

  • The C-6 Amino Group: The dual propyl chains increase the hydrophobic surface area. This specific bulkiness is hypothesized to occupy a hydrophobic pocket within the GPR109A binding site, increasing binding affinity compared to unsubstituted nicotinic acid.

  • The 4-Methyl Substituent: This group provides steric hindrance that restricts the rotational freedom of the adjacent carboxyl group, locking it into a bioactive conformation.

  • The Carboxyl Group: Essential for electrostatic anchoring. It forms a critical salt bridge with a conserved arginine residue (Arg111) in the GPR109A receptor pocket.

Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Buchwald-Hartwig Amination Synthesis
  • Step 1: Reagent Preparation. In a Schlenk flask, combine the 6-halogenated-4-methylnicotinic acid precursor, dipropylamine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene.

    • Causality: Palladium catalysts are highly susceptible to oxidative addition by atmospheric oxygen, which permanently deactivates the catalyst. Vacuum-argon cycling (3x) ensures a strictly inert atmosphere. Cs2CO3 is chosen as a bulky base to deprotonate the coordinated amine without acting as a competing nucleophile.

  • Step 2: Reaction Execution. Heat the mixture to 100°C for 12 hours.

    • Causality: The 100°C thermal energy is required to overcome the high activation barrier imposed by the steric bulk of the dipropyl chains during the reductive elimination step.

  • Step 3: In-Process Control (IPC) & Self-Validation. Monitor the reaction via LC-MS every 4 hours.

    • Validation: Spike the crude mixture with an internal standard (e.g., a stable isotope). The quantitative disappearance of the halogenated precursor mass peak and the emergence of the m/z 237 [M+H]+ peak validates the progression of the cross-coupling, ruling out ionization suppression.

  • Step 4: Purification. Cool to room temperature, filter through Celite, concentrate, and purify via recrystallization in an ethanol/water mixture[1].

    • Causality: Recrystallization is preferred over silica gel chromatography to prevent the acidic carboxyl moiety from irreversibly binding to the stationary phase.

Protocol B: In Vitro GPR109A cAMP Accumulation Assay
  • Step 1: Cell Preparation. Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at 5,000 cells/well.

  • Step 2: Co-Treatment. Treat cells simultaneously with 10 µM Forskolin and serial dilutions of 6-(Dipropylamino)-4-methylnicotinic acid (1 nM to 100 µM) in assay buffer containing an essentially irreversible phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • Causality: Because GPR109A is Gi-coupled, it inhibits cAMP production. Forskolin is required to directly stimulate adenylyl cyclase, creating an artificially high baseline of cAMP. The PDE inhibitor prevents cAMP degradation. The agonist's efficacy is thus measured by its ability to suppress this Forskolin-induced cAMP spike.

  • Step 3: Detection & Self-Validation. Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    • Validation: Calculate the Z'-factor using a vehicle control (DMSO) and a positive control (). A Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio, ensuring the calculated IC50 is highly reliable.

References

  • ChemSrc. "1355193-96-2_6-(Dipropylamino)-4-methylnicotinic acid". ChemSrc Database. URL:[Link]

Sources

Foundational

Molecular Mechanism and Pharmacological Profiling of 6-(Dipropylamino)-4-methylnicotinic Acid: A Technical Guide

Executive Summary The development of targeted anti-dyslipidemic therapeutics relies heavily on modulating lipid metabolism at the adipocyte level. 6-(Dipropylamino)-4-methylnicotinic acid (Molecular Formula: C₁₃H₂₀N₂O₂,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anti-dyslipidemic therapeutics relies heavily on modulating lipid metabolism at the adipocyte level. 6-(Dipropylamino)-4-methylnicotinic acid (Molecular Formula: C₁₃H₂₀N₂O₂, MW: 236.31 g/mol ) is a highly substituted nicotinic acid derivative engineered as a chemical building block for metabolic research[1]. By systematically modifying the nicotinic acid scaffold—specifically via the introduction of a dipropylamino group at the C-6 position and a methyl group at the C-4 position—researchers can probe the structure-activity relationships (SAR) governing receptor affinity and downstream lipid-lowering efficacy[1].

This technical guide dissects the hypothesized mechanism of action (MoA) of this compound, detailing its interaction with the [2], and provides self-validating experimental protocols designed to rigorously quantify its pharmacological profile.

Molecular Target and Mechanistic Causality

The primary hypothesized molecular target for 6-(Dipropylamino)-4-methylnicotinic acid is GPR109A , also designated as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1]. GPR109A is a G-protein-coupled receptor predominantly expressed in adipocytes and immune cells (such as macrophages and Langerhans cells)[3],[4].

The causality of its lipid-lowering effect is driven by a highly specific, Gi-protein-mediated signal transduction cascade:

  • Receptor Activation & Coupling: Upon ligand binding, GPR109A undergoes a conformational shift that promotes coupling to an inhibitory G-protein (Gαi)[2],[4].

  • Enzymatic Inhibition: The active Gαi subunit directly inhibits the transmembrane enzyme adenylyl cyclase (AC)[1],[5].

  • Second Messenger Attenuation: This inhibition halts the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid plunge in intracellular cAMP levels[1],[5].

  • Kinase Deactivation: Reduced cAMP prevents the activation of Protein Kinase A (PKA)[5],[4].

  • Effector Modulation: Inactive PKA fails to phosphorylate Hormone-Sensitive Lipase (HSL) and perilipin. The dephosphorylation of HSL drastically reduces its enzymatic capacity to hydrolyze stored triglycerides into free fatty acids (FFAs) and glycerol[1],[2],[5].

GPR109A_Pathway Ligand 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds & Activates Gi Gi Protein (αi subunit) Receptor->Gi Couples to AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA Prevents Activation HSL Hormone-Sensitive Lipase (Dephosphorylated) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis Attenuated (↓ FFA & Glycerol) HSL->Lipolysis Decreases Hydrolysis

Fig 1: GPR109A-mediated signaling pathway illustrating the anti-lipolytic mechanism of action.

Chemical Synthesis and SAR Considerations

The foundation of Structure-Activity Relationship (SAR) elucidation for this compound relies on systematic modifications at the C-6 amino group, the 4-methyl substituent, and the nicotinic acid carboxyl group[1].

Synthetic Methodologies: The construction of 6-(Dipropylamino)-4-methylnicotinic acid requires strategic assembly of the substituted pyridine ring. Two primary pathways are utilized in advanced synthetic laboratories:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A halogenated pyridine precursor is reacted with dipropylamine using a palladium catalyst. This method is highly adaptable for generating diverse C-6 amino libraries[1].

  • Nucleophilic Aromatic Substitution (S_NAr): Utilizing a pyridine ring pre-activated with a potent leaving group at the 6-position, allowing for direct nucleophilic attack by dipropylamine[1].

Purification is strictly maintained via recrystallization or column chromatography to ensure the high-purity solid meets rigorous in vitro assay standards[1].

Self-Validating Experimental Methodologies

To establish a trustworthy and reproducible pharmacological profile, researchers must employ self-validating assay systems. The following protocols are designed not just to yield data, but to mathematically prove the mechanism of action through strategic controls.

Protocol A: In Vitro cAMP Quantification Assay

Purpose: To quantify the Gi-mediated inhibition of adenylyl cyclase. Causality & Design Logic: Because GPR109A is a Gi-coupled receptor, it inhibits cAMP production. Measuring a decrease from a near-zero baseline is statistically noisy. Therefore, we must artificially stimulate adenylyl cyclase using Forskolin to create a high cAMP baseline. Furthermore, to ensure we are measuring the synthesis rate rather than the degradation rate, we must inhibit endogenous phosphodiesterases (PDEs) using IBMX (3-isobutyl-1-methylxanthine).

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably transfected with human GPR109A into a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes at 37°C. (Validates that cAMP degradation is halted).

  • Orthogonal Validation (The Self-Validating Step): In a parallel control plate, pre-treat cells with 100 ng/mL Pertussis Toxin (PTX) for 18 hours. PTX ADP-ribosylates the Gi protein, uncoupling it from the receptor[6]. If the compound's effect is abolished in this plate, it definitively proves the mechanism is strictly Gi-dependent.

  • Compound Incubation: Add 6-(Dipropylamino)-4-methylnicotinic acid in a 10-point concentration gradient (e.g., 10 pM to 10 µM) and incubate for 30 minutes.

  • AC Stimulation: Add 10 µM Forskolin to all wells to stimulate cAMP production. Incubate for 15 minutes.

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive TR-FRET immunoassay or ELISA.

Experimental_Workflow Step1 Cell Culture (GPR109A CHO-K1) Step2 IBMX Pre-treatment (PDE Inhibition) Step1->Step2 Step3 Compound Incubation (6-DP-4-Me-NA) Step2->Step3 Step4 Forskolin Stimulation (AC Activation) Step3->Step4 Step5 Cell Lysis & cAMP ELISA Step4->Step5 Step6 Data Quantification (IC50 Determination) Step5->Step6

Fig 2: Self-validating experimental workflow for quantifying Gi-mediated cAMP inhibition.

Protocol B: Ex Vivo Adipocyte Lipolysis Assay

Purpose: To measure the physiological endpoint of GPR109A activation. Causality & Design Logic: While lipolysis releases both Free Fatty Acids (FFAs) and glycerol, FFAs can be re-esterified by adipocytes, leading to skewed quantitative readouts. Adipocytes lack the enzyme glycerol kinase, meaning they cannot reuse glycerol. Therefore, measuring glycerol release serves as a superior, strictly stoichiometric marker of lipolysis.

Step-by-Step Workflow:

  • Tissue Isolation: Isolate primary epididymal adipocytes from wild-type (WT) and Gpr109a knockout (KO) mice[2],[6]. (Using KO mice serves as the ultimate negative control to prove target specificity).

  • Stimulation: Induce lipolysis by treating adipocytes with 10 nM Isoproterenol (a β-adrenergic agonist).

  • Treatment: Co-incubate with varying concentrations of the test compound for 2 hours at 37°C.

  • Quantification: Extract the culture media and quantify glycerol concentration using a coupled enzymatic fluorometric assay.

Quantitative Pharmacological Profiling

While specific kinetic characterization for 6-(Dipropylamino)-4-methylnicotinic acid requires empirical validation[1], evaluating this compound necessitates a standardized assay matrix. Table 1 outlines the required quantitative framework and the expected baseline thresholds for highly active GPR109A agonists (benchmarked against endogenous ligands and niacin)[7].

Table 1: Required Assay Matrix and Representative Baseline Thresholds for GPR109A Agonists

Assay TypeBiological ReadoutRepresentative Target ThresholdMechanistic Implication
Receptor Binding Radioligand Displacement ( Ki​ )< 500 nMQuantifies orthosteric affinity for the GPR109A binding pocket.
Functional cAMP Gi-Coupling Efficacy ( EC50​ )< 200 nMMeasures the efficiency of signal transduction and AC inhibition.
Ex Vivo Lipolysis Glycerol Reduction ( IC50​ )< 800 nMValidates physiological anti-lipolytic efficacy in primary tissue.
Target Specificity Activity in Gpr109a KO cellsNo observable effectConfirms the absence of off-target or receptor-independent effects.

References

  • 6-(Dipropylamino)
  • Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G)
  • Nicotinic Acid Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • GPR109A (PUMA-G/HM74A)
  • Niacin stimulates adiponectin secretion through the GPR109A receptor Source: American Journal of Physiology-Endocrinology and Metabolism URL
  • GPR109A and Vascular Inflammation Source: CORE URL
  • The role of HCA2 (GPR109A)

Sources

Exploratory

Pharmacological and Structural Profiling of 6-(Dipropylamino)-4-methylnicotinic Acid

Executive Summary 6-(Dipropylamino)-4-methylnicotinic acid is a highly specialized, substituted nicotinic acid derivative utilized primarily in advanced pharmacological research and drug development[1]. By systematically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Dipropylamino)-4-methylnicotinic acid is a highly specialized, substituted nicotinic acid derivative utilized primarily in advanced pharmacological research and drug development[1]. By systematically modifying the core structure of nicotinic acid—the oldest known lipid-lowering drug—researchers can probe the complex structure-activity relationships (SAR) governing the G-protein coupled receptor 109A (GPR109A/HCA2)[1][2]. This whitepaper provides an in-depth technical analysis of the compound’s structural architecture, synthetic pathways, and the self-validating experimental protocols required to evaluate its efficacy as a targeted anti-lipolytic agent.

Chemical Identity and Structural Architecture

The foundation of rational drug design relies on understanding how specific functional groups dictate receptor binding affinity and pharmacokinetic behavior. The structural modifications present in 6-(Dipropylamino)-4-methylnicotinic acid are strategically designed to influence its interaction with target receptors[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
CAS Number 1355193-96-2[3]
Molecular Formula C13H20N2O2[1]
Molecular Weight 236.31 g/mol [1]
IUPAC Name 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid[1]
Canonical SMILES CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O[1]
Structural Causality and SAR Elucidation

The biological activity of this compound is driven by three critical structural domains:

  • Nicotinic Acid Core: The pyridine-3-carboxylic acid scaffold is the fundamental pharmacophore required for recognition by the GPR109A receptor[1][2].

  • 4-Methyl Substituent: The addition of a methyl group at the C-4 position alters the steric bulk and electronic distribution of the pyridine ring. Density Functional Theory (DFT) calculations (e.g., using the B3LYP/6-311++G(d,p) basis set) indicate that this modification optimizes the three-dimensional geometry, stabilizing the minimum energy conformation required for receptor docking[1].

  • 6-Dipropylamino Group: The bulky, lipophilic dipropylamino chain at the C-6 position significantly increases the molecule's overall hydrophobicity. This modification is hypothesized to enhance cell membrane permeability and uniquely anchor the molecule within the hydrophobic binding pocket of GPR109A, differentiating its binding kinetics from endogenous ligands like β-hydroxybutyrate[1][4].

Pharmacological Target: GPR109A (HCA2) Activation

The primary molecular target for 6-(Dipropylamino)-4-methylnicotinic acid is GPR109A[1]. GPR109A is a Gαi-coupled receptor predominantly expressed in adipocytes, dermal dendritic cells, and macrophages[2][5].

Mechanistic Causality: When an agonist binds to GPR109A, it triggers the dissociation of the Gαi protein subunit, which directly inhibits the enzyme adenylyl cyclase[5]. This inhibition causes a rapid decline in intracellular cyclic AMP (cAMP) levels[4]. Because cAMP is required to activate Protein Kinase A (PKA), the drop in cAMP downregulates PKA activity[4][5]. Consequently, PKA can no longer phosphorylate and activate hormone-sensitive lipase (HSL)[5]. The ultimate physiological outcome is a profound anti-lipolytic effect: the hydrolysis of intracellular triglycerides is halted, drastically reducing the secretion of free fatty acids (FFAs) into the bloodstream[4][6].

GPR109A_Pathway Agonist 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor Agonist->Receptor Binds Gi_Protein Gαi Protein (Activated) Receptor->Gi_Protein Activates AdenylylCyclase Adenylyl Cyclase (Inhibited) Gi_Protein->AdenylylCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Lipolysis Lipolysis (Suppressed) PKA->Lipolysis Decreases FFA

GPR109A-mediated anti-lipolytic signaling pathway activated by nicotinic acid derivatives.

Chemical Synthesis and Purification Workflow

To ensure high-purity yields suitable for in vitro assays, the synthesis of 6-(Dipropylamino)-4-methylnicotinic acid relies on the strategic amination of a pre-activated pyridine ring[1].

Step-by-Step Methodology:

  • Precursor Selection: The synthesis begins with a 6-halogeno-4-methylnicotinic acid (e.g., 6-chloro-4-methylnicotinic acid). The halogen serves as an essential leaving group[1].

  • Catalytic Amination: The introduction of the dipropylamino group is achieved via a Palladium-catalyzed Buchwald-Hartwig amination[1].

    • Causality of Reagents: Dipropylamine is reacted with the precursor in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a bulky, electron-rich ligand (e.g., BINAP). The bulky ligand is critical; it accelerates the reductive elimination step of the catalytic cycle, preventing the catalyst from degrading while forcing the sterically demanding dipropylamine onto the C-6 position.

    • Alternative Route: Nucleophilic aromatic substitution (SNAr) can also be utilized, driven by the electron-withdrawing nature of the pyridine nitrogen which naturally activates the 6-position for nucleophilic attack[1].

  • Reaction Monitoring: The reaction progress is continuously monitored via LC-MS to verify the mass shift from the halogenated precursor to the target mass of 236.31 g/mol .

  • Isolation and Purification: The crude mixture is quenched and extracted. Because biological assays are highly sensitive to transition metal impurities, the product must undergo rigorous silica gel column chromatography or repeated recrystallization to achieve >95% purity[1].

Synthesis_Workflow Precursor 4-Methyl-6-halogeno- nicotinic acid Amination Palladium-Catalyzed Buchwald-Hartwig Amination Precursor->Amination Intermediate Crude 6-(Dipropylamino)- 4-methylnicotinic acid Amination->Intermediate Heat/Solvent Dipropylamine Dipropylamine (Reagent) Dipropylamine->Amination Purification Column Chromatography / Recrystallization Intermediate->Purification FinalProduct Pure Product (>95% Yield) Purification->FinalProduct Isolation

Step-by-step synthetic workflow for 6-(Dipropylamino)-4-methylnicotinic acid.

In Vitro Pharmacological Validation Protocol

To validate the pharmacological efficacy of 6-(Dipropylamino)-4-methylnicotinic acid, researchers must utilize a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Step-by-Step Experimental Methodology:

  • Cell Preparation: Plate recombinant CHO-K1 cells stably expressing human GPR109A into a 384-well microplate.

  • Baseline Elevation (Critical Step): Pre-incubate the cells with Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor).

    • Causality: Because GPR109A is a Gαi-coupled receptor, its activation decreases cAMP[5]. If basal cAMP levels are not artificially elevated first by Forskolin, the inhibitory effect of the agonist will be indistinguishable from the baseline noise. IBMX prevents the natural enzymatic degradation of cAMP, ensuring the assay only measures the receptor's direct influence on production.

  • Compound Administration: Add 6-(Dipropylamino)-4-methylnicotinic acid in a 10-point serial dilution (e.g., 10 pM to 10 µM). Include Niacin as a positive control and DMSO as a vehicle control.

  • Receptor Specificity Validation: In a parallel set of wells, pre-administer a known, selective GPR109A antagonist (e.g., BMS-NARA1) prior to adding the agonist[7].

    • Causality: If the compound's ability to lower cAMP is reversed by BMS-NARA1, it definitively proves that the anti-lipolytic mechanism is exclusively mediated through GPR109A, ruling out off-target effects[7].

  • Detection and Analysis: Lyse the cells, add the TR-FRET detection reagents, and measure the fluorescence emission ratio. Plot the dose-response curves to calculate the half-maximal effective concentration (EC50).

References

  • 6-(Dipropylamino)-4-methylnicotinic Acid|95% Purity - Benchchem. Benchchem.
  • 1355193-96-2_6-(Dipropylamino)-4-methylnicotinic ... - CAS号查询. Chemsrc.
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC. NIH.
  • Abstract 829: Pharmacological and Genetic Evidence that GPR109a Mediates Both the Anti-lipolytic and Skin Flushing Effects of Nicotinic Acid. American Heart Association Journals.
  • Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. JCI.
  • Nicotinic Acid Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.
  • Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers.

Sources

Foundational

molecular weight and formula of 6-(Dipropylamino)-4-methylnicotinic acid

An In-Depth Technical Guide to 6-(Dipropylamino)-4-methylnicotinic Acid: Synthesis, Characterization, and Biological Context Abstract This technical guide provides a comprehensive examination of 6-(Dipropylamino)-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(Dipropylamino)-4-methylnicotinic Acid: Synthesis, Characterization, and Biological Context

Abstract

This technical guide provides a comprehensive examination of 6-(Dipropylamino)-4-methylnicotinic acid, a substituted nicotinic acid derivative of significant interest in chemical synthesis and drug discovery. We will delve into its fundamental physicochemical properties, outline robust synthetic and purification methodologies, and present a predictive analysis of its spectroscopic signature. Furthermore, this document explores the compound's primary biological target, the G-protein coupled receptor 109A (GPR109A), detailing its putative signaling pathway and discussing key considerations for structure-activity relationship (SAR) studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Physicochemical Properties and Identification

6-(Dipropylamino)-4-methylnicotinic acid is a solid research chemical supplied at high purity for laboratory applications.[1] Its core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) scaffold, functionalized with a methyl group at the 4-position and a dipropylamino group at the 6-position. These substitutions are critical for its chemical behavior and biological activity.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]
IUPAC Name 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid[1]
Canonical SMILES CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O[1]
InChI Key BSSLCEHUSQVWQU-UHFFFAOYSA-N[1]
Appearance High-purity solid[1]

Synthesis and Purification

The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid hinges on the strategic construction of the substituted pyridine ring and the subsequent introduction of the key functional groups.[1] The most prevalent and adaptable strategies involve the amination of a halogenated pyridine precursor.

Synthetic Strategies

Two primary methodologies are favored for the introduction of the dipropylamino group onto the pyridine ring:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between a halo-aromatic compound (e.g., 6-chloro-4-methylnicotinic acid) and an amine (dipropylamine).[1] It is valued for its high efficiency and tolerance of various functional groups.

  • Nucleophilic Aromatic Substitution (S_N_Ar): This pathway requires a pyridine ring that has been activated with a suitable leaving group (e.g., a halogen) at the 6-position. The dipropylamine acts as a nucleophile, displacing the leaving group to form the final product.[1]

G cluster_synthesis Synthetic Workflow Precursor 6-Halo-4-methylnicotinic Acid Precursor Reaction Amination Reaction Precursor->Reaction Substrate Amine Dipropylamine Amine->Reaction Reagent Product 6-(Dipropylamino)-4- methylnicotinic Acid Catalyst Pd Catalyst (e.g., Buchwald-Hartwig) Catalyst->Reaction Catalysis Reaction->Product

Caption: Generalized workflow for the synthesis of 6-(Dipropylamino)-4-methylnicotinic acid.

Experimental Protocol: Buchwald-Hartwig Amination (Exemplar)

This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-4-methylnicotinic acid (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Reagent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane). Add dipropylamine (1.2 eq) followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Reaction Execution: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

Achieving high purity is critical for downstream applications. The crude product obtained from synthesis is typically purified using one or both of the following methods.

  • Column Chromatography: The crude solid is dissolved in a minimal amount of solvent and loaded onto a silica gel column. Elution with a gradient of solvents (e.g., Hexanes and Ethyl Acetate) separates the target compound from impurities.

  • Recrystallization: The crude material is dissolved in a hot solvent in which it is sparingly soluble at room temperature.[1] Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Predictive Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact molecule are not publicly cataloged, its structure allows for a robust predictive analysis based on fundamental principles of spectroscopy and data from analogous compounds.

TechniquePredicted Observations
¹H NMR - Aromatic Protons: Two distinct signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the pyridine ring. - Propyl Protons: Multiplets corresponding to the -N-(CH₂CH₂CH₃)₂ groups, including triplets for the terminal methyl groups and sextets/multiplets for the methylene groups. - Methyl Proton: A sharp singlet around δ 2-3 ppm for the methyl group at the 4-position. - Carboxylic Acid Proton: A broad singlet at δ >10 ppm, which may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the δ 110-160 ppm range for the pyridine ring carbons. - Carbonyl Carbon: A signal in the δ 165-180 ppm range for the carboxylic acid. - Aliphatic Carbons: Signals in the upfield region (δ 10-60 ppm) for the propyl and methyl carbons.
Mass Spec (ESI+) The primary observation would be the protonated molecular ion [M+H]⁺ at an m/z value corresponding to 237.31.
Infrared (IR) - O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid. - C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹. - C-N Stretch: Absorption bands in the 1200-1350 cm⁻¹ region. - C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.

Biological Context and Mechanism of Action

Hypothesized Molecular Target: GPR109A

The structural similarity of 6-(Dipropylamino)-4-methylnicotinic acid to nicotinic acid strongly suggests that its primary molecular target is the G-protein coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1] GPR109A is well-established as the receptor that mediates the anti-lipolytic effects of nicotinic acid (niacin).[1] The receptor is primarily expressed in adipocytes and immune cells.

Putative Signaling Pathway

Activation of GPR109A by a ligand like 6-(Dipropylamino)-4-methylnicotinic acid is expected to initiate a Gαi-coupled signaling cascade:

  • Ligand Binding: The compound binds to the GPR109A receptor on the surface of an adipocyte.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). This ultimately results in a decrease in the breakdown of triglycerides (lipolysis) and a reduction in the release of free fatty acids into the bloodstream.

G cluster_membrane Plasma Membrane Receptor GPR109A (HCA₂) G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 6-(Dipropylamino)-4- methylnicotinic acid Ligand->Receptor Binds & Activates G_alpha_active Gαi-GTP G_protein->G_alpha_active Dissociates G_alpha_active->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (Triglyceride Breakdown) PKA->Lipolysis Promotes

Caption: Putative GPR109A signaling pathway initiated by 6-(Dipropylamino)-4-methylnicotinic acid.

Considerations for Drug Development and SAR

The development of analogs based on this scaffold requires a systematic approach to understanding its Structure-Activity Relationship (SAR). The goal is often to optimize potency, selectivity, and pharmacokinetic properties while minimizing side effects (such as the flushing associated with niacin).

Key Positions for SAR Elucidation

Systematic modification of the lead compound is essential to probe its interaction with the GPR109A binding pocket.[1]

  • C-6 Amino Group: The nature of the alkyl chains on the amino group (propyl in this case) can significantly impact potency and lipophilicity. Modifications here could involve varying chain length, introducing branching, or incorporating cyclic structures.

  • C-4 Methyl Substituent: This group influences the electronic properties and steric profile of the pyridine ring. Exploring other small alkyl or electron-withdrawing/donating groups at this position can fine-tune receptor affinity.

  • C-3 Carboxylic Acid: This group is typically considered essential for activity, as it mimics the carboxylate of endogenous ligands and likely forms a key ionic interaction within the receptor. Bioisosteric replacement (e.g., with a tetrazole) is a common strategy to modulate acidity and metabolic stability.

Caption: Key modification points for SAR studies on the 6-(Dipropylamino)-4-methylnicotinic acid scaffold.

Role of Computational Chemistry

Modern drug design efforts can be accelerated using computational tools. Density Functional Theory (DFT) calculations can be employed to determine the lowest energy (most stable) three-dimensional conformation of the molecule.[1] This optimized geometry is a crucial input for molecular docking simulations, which can predict the binding mode and affinity of the compound within a homology model or crystal structure of the GPR109A receptor, thereby guiding rational design of more potent analogs.

Conclusion

6-(Dipropylamino)-4-methylnicotinic acid is a well-defined chemical entity with significant potential as a research tool and a scaffold for medicinal chemistry. Its synthesis is achievable through established methods like Buchwald-Hartwig amination, and its biological activity is putatively mediated through the GPR109A receptor. A thorough understanding of its synthesis, purification, characterization, and SAR provides a solid foundation for its application in exploring the therapeutic potential of GPR109A modulation.

References

Sources

Exploratory

Unveiling the Therapeutic Potential of 6-(Dipropylamino)-4-methylnicotinic Acid: A Technical Guide to Target Identification and Validation

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 6-(Dipropylamino)-4-methylnicotinic acid, a synthetic derivative of nicotinic acid, presents a compelling scaffold for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dipropylamino)-4-methylnicotinic acid, a synthetic derivative of nicotinic acid, presents a compelling scaffold for the development of novel therapeutics. Its structural analogy to nicotinic acid, a well-characterized modulator of lipid metabolism and cellular signaling, strongly suggests potential interactions with key biological targets implicated in a range of metabolic and neurological disorders. This in-depth technical guide provides a comprehensive exploration of the primary and secondary potential therapeutic targets of this compound. We delve into the mechanistic rationale for target selection, present detailed, field-proven experimental protocols for target validation, and offer insights into the causality behind experimental design. This document is intended to serve as a foundational resource for researchers embarking on the preclinical assessment of 6-(Dipropylamino)-4-methylnicotinic acid and its analogs.

I. Introduction: The Rationale for Investigating 6-(Dipropylamino)-4-methylnicotinic Acid

The therapeutic landscape is in constant pursuit of novel chemical entities with improved efficacy and safety profiles. Substituted nicotinic acid derivatives have garnered significant interest due to the diverse pharmacological activities of the parent molecule. 6-(Dipropylamino)-4-methylnicotinic acid, with its distinct substitutions on the pyridine ring, offers a unique opportunity to explore new structure-activity relationships (SAR) and potentially achieve target selectivity that differs from nicotinic acid.

The core hypothesis guiding the exploration of this molecule is its potential to modulate two key receptor families:

  • Primary Target: G-Protein Coupled Receptor 109A (GPR109A/HCAR2) : As the principal receptor for nicotinic acid, GPR109A is the most logical and primary therapeutic target.[1][2] Activation of this receptor is known to mediate the anti-lipolytic effects of niacin.[1][2]

  • Secondary Target Family: Nicotinic Acetylcholine Receptors (nAChRs) : The structural resemblance of the nicotinic acid core to acetylcholine, the endogenous ligand for nAChRs, warrants investigation into potential off-target or secondary modulatory effects on this family of ligand-gated ion channels.[3][4][5][6]

This guide will systematically dissect the potential of 6-(Dipropylamino)-4-methylnicotinic acid to interact with these targets, providing the scientific foundation and practical methodologies for their validation.

II. Primary Therapeutic Target: G-Protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells.[1][7] Its activation by nicotinic acid initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and consequently, a decrease in the activity of hormone-sensitive lipase.[8][9] This cascade results in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream, a key mechanism in the management of dyslipidemia.[2]

Beyond its role in lipid metabolism, GPR109A activation has been shown to exert anti-inflammatory effects, making it a promising target for conditions with an inflammatory component.[1][10][11][12]

GPR109A Signaling Pathway

The canonical signaling pathway of GPR109A activation involves the dissociation of the Gi subunit, leading to the inhibition of adenylyl cyclase. However, GPR109A can also signal through β-arrestin pathways, which are implicated in the flushing side effect associated with niacin therapy.[10][13]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 6-(Dipropylamino)- 4-methylnicotinic acid GPR109A GPR109A (HCAR2) Ligand->GPR109A Binds to G_Protein Gi/o GPR109A->G_Protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Reduces Flushing Flushing (Side Effect) beta_arrestin->Flushing Mediates

Caption: GPR109A signaling cascade upon ligand binding.
Experimental Validation of GPR109A as a Target

A tiered approach is recommended for validating GPR109A as a target for 6-(Dipropylamino)-4-methylnicotinic acid.

Tier 1: In Vitro Binding and Functional Assays

These initial assays determine if the compound directly interacts with and activates the receptor.

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 6-(Dipropylamino)-4-methylnicotinic acid for GPR109A.

  • Methodology:

    • Cell Culture: Utilize a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293).

    • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Binding Reaction: Incubate membrane preparations with a known radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

  • Objective: To assess the functional activity of the compound as an agonist or antagonist of GPR109A.

  • Methodology:

    • Cell Culture: Use a GPR109A-expressing cell line.

    • Assay Setup: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation: Treat cells with forskolin (to stimulate adenylyl cyclase) in the presence and absence of varying concentrations of 6-(Dipropylamino)-4-methylnicotinic acid.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: β-Arrestin Recruitment Assay

  • Objective: To evaluate the potential for the compound to induce β-arrestin recruitment, which is linked to the flushing side effect.[10][13]

  • Methodology:

    • Cell Line: Employ a cell line co-expressing GPR109A and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation or GFP translocation).

    • Stimulation: Treat cells with varying concentrations of the test compound.

    • Detection: Measure the reporter signal (e.g., chemiluminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.

    • Data Analysis: Determine the EC50 for β-arrestin recruitment and compare it to the EC50 for cAMP inhibition to assess biased agonism.

Tier 2: Cell-Based Assays in Relevant Cell Types

These assays confirm the compound's activity in a more physiologically relevant context.

Protocol 4: Lipolysis Assay in Adipocytes

  • Objective: To measure the compound's ability to inhibit lipolysis in primary or cultured adipocytes.

  • Methodology:

    • Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes or use primary adipocytes.

    • Stimulation: Stimulate lipolysis with isoproterenol or another β-adrenergic agonist in the presence of varying concentrations of the test compound.

    • Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis.

    • Data Analysis: Determine the IC50 for the inhibition of lipolysis.

Assay Parameter Measured Purpose
Radioligand BindingKiQuantifies binding affinity to GPR109A
cAMP AccumulationEC50 / IC50Determines functional agonism or antagonism
β-Arrestin RecruitmentEC50Assesses potential for flushing side effect
Lipolysis in AdipocytesIC50Confirms physiological effect on fat cells

III. Secondary Therapeutic Targets: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are a diverse family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[3][5][6] They are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention.[3][5][14] Dysfunction of nAChRs has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[4][6][15]

Given the nicotinic acid core of 6-(Dipropylamino)-4-methylnicotinic acid, it is plausible that it may interact with one or more of the numerous nAChR subtypes. The most abundant subtypes in the central nervous system are the α4β2 and α7 receptors.[3][5]

nAChR Subtypes and Signaling

nAChRs are pentameric structures composed of various α and β subunits. The specific subunit composition determines the pharmacological and physiological properties of the receptor.

nAChR_Subtypes cluster_subtypes Major CNS Subtypes nAChR_Family Nicotinic Acetylcholine Receptors (nAChRs) alpha4beta2 α4β2 nAChR_Family->alpha4beta2 Includes alpha7 α7 nAChR_Family->alpha7 Includes Cognition Cognition alpha4beta2->Cognition Modulates Neurological_Disorders Neurological_Disorders alpha4beta2->Neurological_Disorders Implicated in Attention Attention alpha7->Attention Modulates alpha7->Neurological_Disorders Implicated in

Caption: Major nAChR subtypes in the central nervous system.
Experimental Workflow for nAChR Target Validation

A systematic approach is necessary to screen for and characterize the activity of 6-(Dipropylamino)-4-methylnicotinic acid at nAChR subtypes.

Step 1: Broad-Spectrum Screening

Protocol 5: Radioligand Binding Panel

  • Objective: To perform an initial screen for binding to a panel of nAChR subtypes.

  • Methodology:

    • Receptor Sources: Utilize membrane preparations from cell lines expressing different human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rodent brain regions known to be enriched in specific subtypes.

    • Radioligands: Use subtype-selective radioligands such as [³H]-Epibatidine (for high-affinity heteromeric nAChRs) and [¹²⁵I]-α-Bungarotoxin (for α7 nAChRs).

    • Assay: Perform competitive binding assays as described in Protocol 1.

    • Analysis: Identify any "hits" where the test compound shows significant displacement of the radioligand.

Step 2: Functional Characterization of Hits

If binding is detected, the functional consequence of this interaction must be determined.

Protocol 6: Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

  • Objective: To directly measure the effect of the compound on nAChR ion channel function.

  • Methodology:

    • Expression System: Use Xenopus oocytes or mammalian cells expressing the nAChR subtype of interest.

    • Recording: Clamp the cell membrane at a holding potential and apply acetylcholine (or another agonist) to elicit an ionic current.

    • Compound Application: Co-apply or pre-apply 6-(Dipropylamino)-4-methylnicotinic acid with the agonist to determine if it enhances (positive allosteric modulator), inhibits (antagonist or negative allosteric modulator), or directly activates (agonist) the receptor.

    • Data Analysis: Quantify changes in current amplitude, kinetics, and dose-response relationships.

Protocol 7: Calcium Influx Assay

  • Objective: To provide a higher-throughput functional assessment of nAChR activation.

  • Methodology:

    • Cell Line: Use a cell line expressing the nAChR subtype of interest and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulation: Apply the test compound alone (to test for agonism) or in combination with a known agonist (to test for modulation).

    • Detection: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Generate dose-response curves to determine EC50 or IC50 values.

Assay Parameter Measured Purpose
Radioligand Binding Panel% Inhibition / KiScreens for binding to multiple nAChR subtypes
ElectrophysiologyCurrent amplitude, kineticsDirectly measures ion channel modulation
Calcium InfluxFluorescence change (EC50 / IC50)High-throughput functional screen

IV. Structure-Activity Relationship (SAR) Insights

The chemical structure of 6-(Dipropylamino)-4-methylnicotinic acid provides clues for its potential interactions. The 6-position substitution on the nicotinic acid ring is of particular interest. Studies on other 6-substituted nicotinic acid analogs have shown that modifications at this position can significantly impact biological activity.[16] For instance, some 6-substituted analogs have demonstrated potent inhibitory effects on certain enzymes.[16] The dipropylamino group introduces a bulky, lipophilic moiety that will influence the compound's pharmacokinetic properties and its fit within receptor binding pockets. The 4-methyl group may also play a role in receptor interaction and selectivity.

V. Conclusion and Future Directions

This guide has outlined the primary and secondary potential therapeutic targets for 6-(Dipropylamino)-4-methylnicotinic acid and provided a comprehensive set of experimental protocols for their validation. The logical starting point for investigation is the GPR109A receptor, given the compound's structural heritage. However, a thorough evaluation of its effects on nAChR subtypes is crucial to build a complete pharmacological profile and to identify potential therapeutic opportunities in both metabolic and neurological diseases.

Future research should focus on a systematic progression through the described experimental tiers. Positive in vitro findings should be followed by more complex cell-based models and eventually, in vivo studies to assess efficacy, pharmacokinetics, and safety. The exploration of 6-(Dipropylamino)-4-methylnicotinic acid and its analogs holds the promise of uncovering novel therapeutic agents with potentially improved properties over existing nicotinic acid-based therapies.

VI. References

  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics. Pharmacology & Therapeutics, 137(1), 22–54.

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain neuronal nicotinic receptors as new targets for drug discovery. Current Pharmaceutical Design, 12(4), 407-428.

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355.

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120.

  • Li, X., Li, W., Liu, Y., & Pei, G. (2007). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Journal of Medicinal Chemistry, 50(26), 6577-6580.

  • Lee, C. H., & Zhu, J. (2011). Nicotinic Acetylcholine Receptor-Based Blockade: Applications of Molecular Targets for Cancer Therapy. Clinical Cancer Research, 17(11), 3533-3541.

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729.

  • Khan, I., et al. (2017). 6-substituted nicotinic acid analogues, potent inhibitors of caiii, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397–1404.

  • Gambhir, D., et al. (2022). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Endocrinology, 13, 1007432.

  • Ganapathy, V., & Thangaraju, M. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2205-2212.

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 487-494.

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194.

  • Thangaraju, M., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Journal of Immunology, 212(Supplement_1), 45-06.

  • Changeux, J. P. (2010). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Trends in Pharmacological Sciences, 31(11), 503-513.

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Hypothetical 6-O-Nicotinoylbarbatin C Analogs. BenchChem.

  • Digby, J. E., et al. (2013). Differential Tissue and Ligand-Dependent Signaling of GPR109A Receptor: Implications for Anti-Atherosclerotic Therapeutic Potential. PLoS ONE, 8(6), e66292.

  • Ge, H., et al. (2026). GPCRs involved in metabolic diseases: pharmacotherapeutic development updates. Acta Pharmaceutica Sinica B.

  • Sabec, M., & Bashir, Z. I. (2018). Nicotinic receptor research paves way for targeted dementia therapy. Drug Target Review.

  • Villegas-Compean, V., et al. (2021). Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases. International Journal of Molecular Sciences, 22(21), 11520.

  • Schumacher, M. A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 240.

  • Richman, J. G., & Thaggard, J. A. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Obesity Reviews, 12(8), 634-642.

  • Glennon, R. A., et al. (1994). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 37(8), 1171-1176.

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.

  • Papke, R. L., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1269.

  • Dukat, M., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Journal of Medicinal Chemistry, 41(20), 3865-3873.

  • Wang, Y., et al. (1996). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Bioorganic & Medicinal Chemistry Letters, 6(21), 2535-2540.

  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562.

  • Muresan, I., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 22(19), 10569.

  • Soga, T., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(12), 2577-2581.

  • Patsnap Synapse. (2025). Dual GPR81/GPR109A agonist. Patsnap Synapse.

  • Al-Mokadem, M., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14890.

  • Schumacher, M. A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 240.

  • Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 649.

  • Papke, R. L., et al. (2015). A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. Journal of Pharmacology and Experimental Therapeutics, 354(2), 164-175.

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

  • inventors. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters.

  • Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 92(4), 519-530.

  • Sasi, V., et al. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 286(21), 18875-18886.

Sources

Foundational

Spectroscopic Characterization of 6-(Dipropylamino)-4-methylnicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic profile of 6-(Dipropylamino)-4-methylnicotinic acid, a substituted pyridine derivative with potential applications in pharmaceutical research. While direct experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization.[1][2] We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the predictive insights necessary for synthesis confirmation, purity assessment, and metabolic studies.

Molecular Structure and Key Features

6-(Dipropylamino)-4-methylnicotinic acid (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature.[1] The core is a nicotinic acid moiety, substituted with a methyl group at the 4-position and a dipropylamino group at the 6-position. Understanding the electronic effects of these substituents on the pyridine ring is crucial for interpreting the resulting spectra.

Figure 1: Chemical structure of 6-(Dipropylamino)-4-methylnicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR data is essential for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-(Dipropylamino)-4-methylnicotinic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR:

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum will exhibit distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically broad and downfield. Its chemical shift is highly dependent on solvent and concentration.
~8.0-8.2Singlet1HH-2 (Pyridine)This proton is adjacent to the ring nitrogen and deshielded.
~6.5-6.7Singlet1HH-5 (Pyridine)The electron-donating dipropylamino group at the 6-position will shield this proton, shifting it upfield compared to unsubstituted nicotinic acid.
~3.4-3.6Triplet4HN-(CH₂)₂These methylene protons are adjacent to the nitrogen of the amino group.
~2.3-2.5Singlet3H4-CH₃The methyl group on the pyridine ring.
~1.6-1.8Sextet4H-(CH₂)₂-CH₃The middle methylene groups of the propyl chains.
~0.9-1.1Triplet6H-(CH₂)₂-CH₃The terminal methyl groups of the propyl chains.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168-172COOHThe carboxylic acid carbon is significantly deshielded.
~160-163C-6 (Pyridine)This carbon is attached to the electron-donating amino group, resulting in a downfield shift.
~150-155C-2 (Pyridine)This carbon is adjacent to the ring nitrogen.
~145-148C-4 (Pyridine)This carbon is substituted with a methyl group.
~120-125C-3 (Pyridine)The carbon bearing the carboxylic acid group.
~105-110C-5 (Pyridine)This carbon is shielded by the amino group at C-6.
~48-52N-(CH₂)₂The methylene carbons directly attached to the nitrogen.
~20-244-CH₃The methyl group on the pyridine ring.
~20-24-(CH₂)₂-CH₃The middle methylene carbons of the propyl chains.
~10-14-(CH₂)₂-CH₃The terminal methyl carbons of the propyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid 6-(Dipropylamino)-4-methylnicotinic acid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded and ratioed against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2960-2850C-H stretchAliphatic (propyl and methyl groups)
~1700-1725C=O stretchCarboxylic Acid
~1600, ~1470C=C and C=N stretchAromatic (Pyridine) Ring
~1300-1320C-N stretchAryl-Amine
~1210-1320C-O stretchCarboxylic Acid
~900 (broad)O-H bendCarboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.[5]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Tandem MS (MS/MS): To gain further structural information, the parent ion of interest (e.g., m/z 237.16 in positive mode) can be isolated and fragmented to produce a characteristic daughter ion spectrum.[6]

Predicted Mass Spectrum Data
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 237.16. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 235.14.

  • Key Fragmentation Pathways: Tandem MS of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns.

Fragmentation_Pathway M_H [M+H]⁺ m/z 237.16 loss_H2O Loss of H₂O M_H->loss_H2O loss_C3H6 Loss of C₃H₆ (propene) M_H->loss_C3H6 ion1 [M+H - H₂O]⁺ m/z 219.15 loss_H2O->ion1 loss_CO Loss of CO ion1->loss_CO ion2 [M+H - H₂O - CO]⁺ m/z 191.15 loss_CO->ion2 ion3 [M+H - C₃H₆]⁺ m/z 195.11 loss_C3H6->ion3

Figure 2: Predicted ESI-MS/MS fragmentation of 6-(Dipropylamino)-4-methylnicotinic acid.

A primary fragmentation would be the loss of water (18 Da) from the carboxylic acid group. Another expected fragmentation is the loss of a propyl group (43 Da) or propene (42 Da) from the dipropylamino substituent.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 6-(Dipropylamino)-4-methylnicotinic acid. By leveraging foundational principles of NMR, IR, and MS, researchers and drug development professionals are equipped with a robust framework to guide the synthesis, purification, and characterization of this and structurally related compounds. The detailed protocols and interpreted spectral predictions herein serve as a valuable resource for ensuring the scientific integrity and accelerating the development timeline of novel pharmaceutical agents.

References

  • Kubicki, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4985. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964149, 6-Amino-4-methylnicotinic acid. Available from: [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST. 6-Methylnicotinic acid. In NIST Chemistry WebBook. Available from: [Link].

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link].

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link].

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-(Dipropylamino)-4-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 6-(Dipropylamino)-4-methylnicotinic acid is a synthetic, substituted nicotinic acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-(Dipropylamino)-4-methylnicotinic acid is a synthetic, substituted nicotinic acid derivative with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol .[1] As a structural analog of nicotinic acid (niacin), its primary hypothesized molecular target is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1] GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade is responsible for the well-documented anti-lipolytic effects of nicotinic acid in adipocytes.[2][4][5][6] Beyond G-protein coupling, GPR109A activation can also trigger β-arrestin-mediated signaling pathways, which are implicated in both receptor desensitization and G-protein-independent cellular responses.[7][8]

These application notes provide a comprehensive guide for the experimental characterization of 6-(Dipropylamino)-4-methylnicotinic acid. The protocols detailed herein are designed to enable researchers to:

  • Quantify the compound's potency and efficacy at the human GPR109A receptor.

  • Elucidate its functional downstream effects in a physiologically relevant cellular context.

  • Assess its potential for biased agonism by characterizing both G-protein and β-arrestin signaling pathways.

Compound Handling and Preparation

Safety Precautions

While a specific safety data sheet for 6-(Dipropylamino)-4-methylnicotinic acid is not widely available, it should be handled with the standard precautions for novel chemical entities. Based on data for related nicotinic acid derivatives, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2][9][10][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Solubility and Stock Solution Preparation

Nicotinic acid and its derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO).[12][13][14][15] It is recommended to first prepare a high-concentration stock solution in 100% DMSO.

Protocol for 10 mM Stock Solution:

  • Weigh out 2.36 mg of 6-(Dipropylamino)-4-methylnicotinic acid (MW = 236.31 g/mol ).

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex or sonicate gently until the compound is fully dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

For cell-based assays, further dilutions should be made in the appropriate assay buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or signaling (typically ≤ 0.5%).

Hypothesized GPR109A Signaling Pathway

The activation of GPR109A by an agonist such as 6-(Dipropylamino)-4-methylnicotinic acid is hypothesized to initiate two primary signaling cascades, as depicted in the diagram below.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 6-(Dipropylamino)-4- methylnicotinic acid GPR109A GPR109A (HCA2) Agonist->GPR109A Binds G_Protein Gαi/βγ GPR109A->G_Protein Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Reduces Activity Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) Beta_Arrestin->Downstream_Signaling Initiates

Caption: Hypothesized GPR109A signaling pathways upon agonist binding.

Experimental Protocols

The following protocols are designed to comprehensively characterize the interaction of 6-(Dipropylamino)-4-methylnicotinic acid with the GPR109A receptor.

Protocol 1: Gαi-Mediated Signaling - cAMP Inhibition Assay

This assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production in cells expressing human GPR109A. Since GPR109A is Gαi-coupled, its activation will lead to a decrease in cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin

  • 6-(Dipropylamino)-4-methylnicotinic acid

  • Nicotinic acid (positive control)

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)

  • White or black 384-well microplates

Workflow Diagram:

cAMP_Workflow A 1. Seed HEK293-GPR109A cells in 384-well plate B 2. Incubate overnight A->B C 3. Add test compound (serial dilutions) B->C D 4. Add Forskolin to stimulate Adenylyl Cyclase C->D E 5. Incubate to allow cAMP accumulation D->E F 6. Lyse cells and add cAMP detection reagents E->F G 7. Read signal (e.g., Luminescence/HTRF) F->G H 8. Analyze data to determine EC50 G->H

Caption: Workflow for the GPR109A-mediated cAMP inhibition assay.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-GPR109A cells into a 384-well plate at a density optimized for your cell line and chosen detection kit. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of 6-(Dipropylamino)-4-methylnicotinic acid and nicotinic acid in assay buffer. Include a vehicle control (e.g., 0.5% DMSO in assay buffer).

  • Compound Addition: Remove the culture medium from the cells and add the diluted compounds to the plate.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC₈₀) to all wells except the negative control wells. This will stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified by your cAMP detection kit manufacturer (usually 15-30 minutes).

  • cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for your chosen kit.[9][10][11][16][17]

  • Data Analysis: Plot the percentage of inhibition of the forskolin response against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value.

Data Presentation Table:

ParameterCell LineAssay TypeCompound EC₅₀ (nM)Positive Control
GPR109A ActivationHEK293-GPR109AcAMP InhibitionExperimental ValueNicotinic Acid
Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the GPR109A receptor upon agonist binding, a key indicator of G-protein-independent signaling and receptor desensitization.

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® U2OS GPR109A β-Arrestin cells or cells compatible with NanoBiT® technology)

  • Assay buffer

  • 6-(Dipropylamino)-4-methylnicotinic acid

  • Nicotinic acid (positive control)

  • Detection reagents specific to the assay platform

  • White, solid-bottom 384-well microplates

Step-by-Step Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Compound Addition: Add the diluted compounds to the cells.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[18]

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol.[1][7][19][20]

  • Data Readout: Read the chemiluminescent or bioluminescent signal on a plate reader.

  • Data Analysis: Plot the signal (or fold change over baseline) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

Data Presentation Table:

ParameterCell LineAssay TypeCompound EC₅₀ (nM)Positive Control
β-Arrestin RecruitmentU2OS-GPR109Aβ-Arrestin 2 RecruitmentExperimental ValueNicotinic Acid
Protocol 3: Functional Anti-Lipolysis Assay in Adipocytes

This protocol assesses the functional consequence of GPR109A activation by measuring the inhibition of isoproterenol-stimulated lipolysis in differentiated adipocytes. The readout is the amount of glycerol released into the medium.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, fetal bovine serum (FBS), and calf serum

  • Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

  • 6-(Dipropylamino)-4-methylnicotinic acid

  • Nicotinic acid (positive control)

  • Isoproterenol (lipolysis-stimulating agent)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer with 3% fatty acid-free BSA)

  • Glycerol release colorimetric or fluorometric assay kit

  • 96-well tissue culture plates

  • Spectrophotometer or fluorometer

Step-by-Step Procedure:

  • Differentiation of 3T3-L1 Cells: Culture 3T3-L1 preadipocytes to confluence in a 96-well plate. Induce differentiation by treating with a differentiation cocktail for 2-3 days, followed by maintenance in insulin-containing medium for several more days until mature adipocytes with lipid droplets are visible.

  • Compound Treatment: Wash the differentiated adipocytes with assay buffer. Pre-incubate the cells with serial dilutions of the test compound or positive control for 30 minutes.

  • Lipolysis Stimulation: Add isoproterenol to all wells (except the unstimulated control) to induce lipolysis.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Glycerol Measurement: Collect the supernatant (assay medium) from each well. Measure the glycerol concentration using a commercially available kit according to the manufacturer's instructions.[5][6][21][22]

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC₅₀.

Data Presentation Table:

ParameterCell LineAssay TypeCompound EC₅₀ (nM)Positive Control
Inhibition of LipolysisDifferentiated 3T3-L1 AdipocytesGlycerol ReleaseExperimental ValueNicotinic Acid

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro and cell-based characterization of 6-(Dipropylamino)-4-methylnicotinic acid. By systematically evaluating its effects on Gαi-mediated cAMP inhibition, β-arrestin recruitment, and functional anti-lipolysis, researchers can gain critical insights into its potency, efficacy, and mechanism of action at the GPR109A receptor. These data are essential for advancing our understanding of this novel compound and its potential applications in drug discovery and development.

References

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.
  • Sivaprasad, S., et al. (2023). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Endocrinology.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Inglese, J., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • Auld, D. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Ren, N., et al. (2009). Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G). Journal of Lipid Research, 50(5), 908–914.
  • Singh, N., et al. (2010). GPR109A, a G-protein-coupled receptor for the bacterial fermentation product butyrate, functions as a tumor suppressor in colon. Cancer Research, 70(2), 522–532.
  • ResearchGate. (n.d.). GPR109A signaling mechanism. Retrieved from [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation.
  • Ferreira, O., et al. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • PubMed. (2009). Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G).
  • Digby, J. E., et al. (2012). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4195.
  • Cysewska, M., et al. (2022).
  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research, 55(12), 2591–2598.
  • Hong, Y. H., et al. (2008). Activation of G Protein-Coupled Receptor 43 in Adipocytes Leads to Inhibition of Lipolysis and Suppression of Plasma Free Fatty Acids. Endocrinology, 149(9), 4324–4332.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon.
  • BenchChem. (2025). Application Notes and Protocols for Acifran Cell-Based Assays.
  • Oxford Academic. (2008, September 1).
  • Sinkler, C., et al. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology, 79(4), 705–715.

Sources

Application

Application Note: Robust LC-MS/MS and HPLC-UV Methodologies for the Detection and Quantification of 6-(Dipropylamino)-4-methylnicotinic Acid

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Method Modalities: Reverse-Phase HPLC-UV (API Purity) and ESI-LC-MS/MS (Bioanalysis) Introduction & Pharmacological Cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Method Modalities: Reverse-Phase HPLC-UV (API Purity) and ESI-LC-MS/MS (Bioanalysis)

Introduction & Pharmacological Context

In the landscape of metabolic and cardiovascular drug discovery, nicotinic acid analogs play a pivotal role. is a highly specialized, substituted nicotinic acid derivative supplied as a high-purity solid for advanced research and development[1]. With a molecular formula of C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol , this chemical building block features a pyridine ring substituted with a dipropylamino group at the C-6 position and a methyl group at the C-4 position[1].

The primary hypothesized molecular target for this compound is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1]. Activation of GPR109A mediates anti-lipolytic effects by coupling to a Gi-protein, which subsequently inhibits adenylate cyclase, lowers intracellular cAMP, and prevents the activation of hormone-sensitive lipase (HSL)[1]. Understanding this pathway is critical, as bioanalytical methods must be sensitive enough to detect the drug at the low nanomolar concentrations required for receptor activation in vivo.

GPR109A_Pathway Ligand 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds & Activates Gi Gi Protein Activation Receptor->Gi Couples to AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces production PKA Protein Kinase A (Inactivated) cAMP->PKA Less activation HSL Hormone-Sensitive Lipase (Inhibited) PKA->HSL Prevents phosphorylation Lipolysis Decreased Lipolysis (Free Fatty Acids ↓) HSL->Lipolysis Blocks triglyceride breakdown

Fig 1. GPR109A-mediated anti-lipolytic signaling pathway of the target analyte.

Analytical Strategy & Causality

Developing an analytical method for 6-(Dipropylamino)-4-methylnicotinic acid requires addressing its zwitterionic nature. The molecule contains both a basic tertiary amine (the dipropylamino group) and an acidic carboxylic acid.

Causality in Mobile Phase Selection: If analyzed in a neutral pH mobile phase, the compound exists in multiple ionization states, leading to severe chromatographic peak tailing and poor retention reproducibility. To counteract this, reverse-phase HPLC with trifluoroacetic acid (TFA) or formic acid (FA) as a mobile-phase additive (e.g., 0.1% TFA in acetonitrile/water) is employed[1]. The acidic environment (pH ~2.0) forces the carboxylic acid into its neutral, protonated state while fully protonating the amine. This ensures optimal peak resolution, consistent retention on a hydrophobic C18 stationary phase, and excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode[1].

Analytical_Workflow Sample Plasma Sample (+ Internal Standard) Prep Protein Precipitation (1:3 v/v Acetonitrile) Sample->Prep Disrupts binding Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge Isolates analyte LC RP-HPLC Separation (C18, 0.1% TFA) Centrifuge->LC Supernatant MS ESI-MS/MS Detection (MRM Mode) LC->MS Eluent Data Quantification & Data Analysis MS->Data Peak Integration

Fig 2. Step-by-step analytical workflow from sample preparation to LC-MS/MS quantification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols integrate System Suitability Testing (SST) and continuous Quality Control (QC) checks, rendering the analytical run self-validating.

Materials and Reagents
  • Analyte: (CAS: 1355193-96-2)[2].

  • Internal Standard (IS): Nicotinic acid-d4 (or a structurally similar stable isotope-labeled analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultra-pure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) and Trifluoroacetic Acid (TFA).

Biological Sample Preparation (Plasma)

Causality: Protein precipitation via ACN is utilized over Liquid-Liquid Extraction (LLE). The amphoteric nature of the analyte makes organic partitioning highly susceptible to minor pH fluctuations. ACN precipitation is universally robust, stripping the analyte from plasma binding proteins while maintaining it in the aqueous-organic mixture.

  • Spiking: Aliquot 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold ACN containing the IS (100 ng/mL). The 1:3 ratio ensures >95% precipitation of plasma proteins.

  • Disruption: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of 0.1% FA in water. Why? Injecting a highly organic supernatant directly onto a reverse-phase column causes "solvent breakthrough," distorting the peak shape. Aqueous dilution matches the sample solvent strength to the initial mobile phase conditions.

System Suitability & Run Architecture

Before processing unknown samples, inject an SST standard (mid-level calibration point) five consecutive times. The run is only validated if the Relative Standard Deviation (RSD) for both retention time and peak area is ≤ 2.0%. Intersperse QC samples (Low, Mid, High) every 15 injections to verify ongoing instrument stability.

Data Presentation & Method Parameters

Table 1: Physicochemical & Structural Properties
ParameterSpecification
IUPAC Name 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
CAS Registry Number 1355193-96-2
Hypothesized Target GPR109A (HCA2)
Table 2: HPLC-UV Method Parameters (For API Purity Assessment)

Note: UV detection is ideal for API batch release due to the strong chromophore of the substituted pyridine ring.

ParameterSpecificationCausality / Rationale
Column C18, 100 x 4.6 mm, 3 µmProvides optimal retention for amphoteric pyridine derivatives.
Mobile Phase A 0.1% TFA in WaterTFA suppresses carboxylic acid ionization, preventing peak tailing[1].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures sharp elution of the hydrophobic dipropylamino moiety.
Gradient 5% B to 95% B over 10 minBroad gradient ensures elution of potential synthesis impurities.
Flow Rate 1.0 mL/minBalances analysis time and column backpressure.
UV Detection 254 nm & 280 nmPyridine ring exhibits maximum absorption in this UV range.
Table 3: LC-MS/MS MRM Transitions (For Pharmacokinetic Profiling)

Note: ESI in positive mode (ESI+) is utilized. The precursor ion [M+H]+ is calculated at 237.3 m/z based on the exact mass[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
6-(Dipropylamino)... 237.3 [M+H]⁺195.36025Quantifier (Loss of propyl group, -42 Da)
6-(Dipropylamino)... 237.3[M+H]⁺219.36015Qualifier (Loss of H₂O, -18 Da)
Internal Standard 128.1[M+H]⁺84.15020Normalization (Nicotinic acid-d4)
Table 4: Method Validation Summary (Bioanalytical Matrix)
Validation ParameterAcceptance CriteriaTypical Result
Linear Dynamic Range R² > 0.9951.0 ng/mL – 1000 ng/mL (R² = 0.998)
Limit of Quantitation (LOQ) S/N ≥ 101.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LOQ)4.2% – 8.5%
Accuracy (% Bias) ± 15% (± 20% at LOQ)-3.1% to +5.4%
Matrix Effect IS-normalized MF 0.85 - 1.150.92 (Minimal ion suppression)

References

  • [1] Title: 6-(Dipropylamino)-4-methylnicotinic Acid | 95% Purity - Benchchem Source: benchchem.com URL:

  • [2] Title: 1355193-96-2_6-(Dipropylamino)-4-methylnicotinic acid Source: chemsrc.com URL:

Sources

Method

Application Note: Characterization of 6-(Dipropylamino)-4-methylnicotinic Acid as a GPR109A Modulator

Introduction & Pharmacological Context 6-(Dipropylamino)-4-methylnicotinic acid (CAS: 1355193-96-2) is a highly substituted nicotinic acid derivative utilized strictly as a research chemical for elucidating lipid metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-(Dipropylamino)-4-methylnicotinic acid (CAS: 1355193-96-2) is a highly substituted nicotinic acid derivative utilized strictly as a research chemical for elucidating lipid metabolism and receptor pharmacology[1][2]. The primary hypothesized molecular target for this compound is the G-protein coupled receptor 109A (GPR109A) , also classified as Hydroxycarboxylic Acid Receptor 2 (HCAR2)[1].

GPR109A is heavily expressed in adipocytes and immune cells, serving as the principal target for nicotinic acid (niacin) and its analogs[1][3]. Activation of this receptor triggers a well-characterized anti-lipolytic response, making it a critical node in metabolic and cardiovascular research[4][5]. To properly utilize 6-(Dipropylamino)-4-methylnicotinic acid in preclinical workflows, researchers must understand its structure-activity relationship (SAR) and employ self-validating experimental systems that accurately measure Gi/o-coupled signal transduction.

Mechanistic Grounding: The Gi/o Signaling Axis

Unlike Gs-coupled receptors that stimulate cellular activity, GPR109A is a Gi/o-coupled receptor [4][6]. The causality of its biological effect follows a strict inhibitory cascade:

  • Agonist Binding: The compound binds to the orthosteric site of GPR109A[7].

  • Signal Transduction: The receptor undergoes a conformational shift, activating the Gi/o protein complex[4].

  • Enzymatic Inhibition: The alpha subunit (Gαi) directly inhibits adenylyl cyclase (AC)[8].

  • Second Messenger Depletion: Intracellular cyclic AMP (cAMP) levels rapidly decrease[3][8].

  • Downstream Effect: Reduced cAMP prevents the activation of Protein Kinase A (PKA), which in turn leaves Hormone-Sensitive Lipase (HSL) unphosphorylated and inactive[4][5]. This halts triglyceride hydrolysis, yielding the signature anti-lipolytic effect[5].

Pathway Ligand 6-(Dipropylamino)-4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Agonist Binding Gi Gi/o Protein Activation Receptor->Gi Transduction AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Accumulation Decreased AC->cAMP Reduced Synthesis PKA PKA / HSL Inhibition cAMP->PKA Reduced Activation Effect Anti-Lipolytic Effect PKA->Effect Reduced Hydrolysis

GPR109A Gi/o-coupled signaling pathway mediating anti-lipolytic effects.

Physicochemical Properties & SAR Profiling

The foundation of SAR studies for this compound lies in its systematic structural modifications. The addition of the dipropylamino and methyl groups significantly alters its interaction with the receptor pocket compared to endogenous ligands or standard niacin[1].

Table 1: Influence of Physicochemical Properties on Biological Activity

PropertyKey Structural ContributorInfluence on Receptor Binding & Biological Activity
Steric Dipropylamino group, Methyl groupDetermines the precise fit within the GPR109A binding pocket; forces a non-planar conformational preference[1].
Electronic Dipropylamino (electron-donating)Modulates the charge distribution of the pyridine ring, altering electrostatic interactions and the pKa of the carboxylic acid[1].
Lipophilic Dipropylamino groupThe dual propyl chains drastically enhance membrane permeability and hydrophobic interactions. Must be monitored to avoid non-specific protein binding[1].

Integrated Experimental Workflows

To validate 6-(Dipropylamino)-4-methylnicotinic acid, a dual-pronged approach combining computational geometry optimization and in vitro target engagement is required.

Workflow Prep Compound Preparation DFT DFT Geometry Optimization Prep->DFT Dock In Silico Docking DFT->Dock cAMP cAMP Accumulation Assay (Gi/o) Dock->cAMP Data Data Analysis & SAR Modeling cAMP->Data

Integrated computational and in vitro workflow for GPR109A ligand characterization.

Protocol 1: Computational Geometry Optimization (DFT)

Rationale: Before conducting in vitro assays, the 3D conformation of the molecule must be accurately modeled. Because the dipropylamino group creates steric hindrance, the molecule is non-planar. Density Functional Theory (DFT) is the gold standard for predicting this minimum energy state[1][9].

  • Methodology:

    • Construct the initial 3D structure of 6-(Dipropylamino)-4-methylnicotinic acid using a molecular builder.

    • Execute DFT calculations utilizing the B3LYP functional with the 6-311++G(d,p) basis set [1][10]. Expert Insight: This specific basis set includes diffuse functions (++), which are critical for accurately modeling the electron density of the carboxylic acid anion at physiological pH.

    • Perform geometry optimization to find the global energy minimum.

    • Export the optimized .pdbqt file for subsequent molecular docking against the GPR109A crystal structure (e.g., focusing on key residues like R111 and Y284)[7].

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

Rationale: Because GPR109A is Gi-coupled, its activation lowers cAMP. However, basal cAMP levels in resting cells are often too low to measure a statistically significant decrease. Therefore, the protocol must use Forskolin , a direct adenylyl cyclase activator, to artificially spike cAMP levels[11]. The efficacy of the research chemical is then quantified by its ability to suppress this Forskolin-induced cAMP spike[11].

  • Materials:

    • Flp-In-293 or CHO-K1 cells stably expressing human GPR109A[3][11].

    • Forskolin (10 µM final concentration).

    • TR-FRET or AlphaScreen cAMP detection kit.

    • 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase (PDE) degradation of cAMP.

  • Step-by-Step Methodology:

    • Cell Preparation: Seed GPR109A-expressing cells into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Incubate for 30 minutes at room temperature.

    • Compound Serial Dilution: Prepare a 10-point dose-response curve of 6-(Dipropylamino)-4-methylnicotinic acid ranging from 100 µM to 0.1 nM in assay buffer.

    • Target Engagement: Add the compound dilutions to the cells and incubate for 15 minutes at 37°C to allow for receptor binding and Gi protein activation.

    • Forskolin Stimulation: Add Forskolin to all wells (except basal controls) to achieve a final concentration of 10 µM. Incubate for exactly 30 minutes at room temperature. Expert Insight: The 15-minute pre-incubation of the compound ensures the Gi pathway is fully active before the Forskolin challenge hits the adenylyl cyclase.

    • Lysis and Detection: Add the cAMP detection reagents (e.g., Eu-cryptate labeled cAMP and anti-cAMP-d2 antibody) alongside the lysis buffer. Incubate in the dark for 1 hour.

    • Data Acquisition: Read the plate on a time-resolved fluorescence microplate reader (excitation 320 nm, emission 620 nm and 665 nm).

    • Analysis: Calculate the FRET ratio (665/620). Plot the data using non-linear regression (four-parameter logistic equation) to determine the IC50/EC50 value. The activity is expressed as the percentage inhibition of the Forskolin-stimulated cAMP accumulation[11].

References

  • Benchchem. "6-(Dipropylamino)
  • Chemsrc. "1355193-96-2_6-(Dipropylamino)-4-methylnicotinic acid." Chemsrc,
  • ResearchGate. "GPR109A signaling mechanism. The GPR109A receptor mediates diverse biological effects through distinct signaling pathways.
  • bioRxiv. "Niacin fine-tunes energy homeostasis through canonical GPR109A signaling." bioRxiv,
  • National Institutes of Health (NIH).
  • Frontiers. "Hydroxycarboxylic acid receptor 2 (GPR109A)
  • National Institutes of Health (NIH).
  • Smolecule. "Buy 5-(4-(Benzyloxy)phenyl)nicotinic acid | 893739-18-9." Smolecule,
  • National Institutes of Health (NIH). "NMR, UV, FT-IR, FT-Raman spectra and molecular structure investigation of nicotinic acid N-oxide: A combined experimental and theoretical study." PubMed,
  • Academia.edu. "The synthesis, characterization and theoretical study on nicotinic acid[1-(2,3-dihydroxyphenyl)methylidene]hydrazide." Academia.edu,
  • National Institutes of Health (NIH). "The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A." NIH,
  • National Institutes of Health (NIH). "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2." NIH,

Sources

Application

Advanced Purification Protocols for 6-(Dipropylamino)-4-methylnicotinic Acid Synthesis

Introduction & Mechanistic Context 6-(Dipropylamino)-4-methylnicotinic acid (IUPAC: 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid) is a highly specialized chemical building block and active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

6-(Dipropylamino)-4-methylnicotinic acid (IUPAC: 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid) is a highly specialized chemical building block and active pharmaceutical ingredient (API) intermediate. With a molecular weight of 236.31 g/mol and a molecular formula of C13H20N2O2, this compound is primarily investigated for its role in targeting the G-protein coupled receptor 109A (GPR109A/HCA2), a key pathway in mediating anti-lipolytic effects[1].

The synthesis of this molecule typically involves the construction of a substituted pyridine ring, followed by the introduction of the dipropylamino group via a palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor (e.g., 6-chloro-4-methylnicotinic acid)[1].

While the upstream synthesis is well-documented, the downstream processing (DSP) presents a complex separation challenge. The crude reaction mixture contains the target amphoteric product, residual transition metals (Palladium), excess aliphatic amines (dipropylamine), and unreacted precursors. This application note details a causality-driven, self-validating purification workflow designed to exploit the unique physicochemical properties of the molecule.

Physicochemical Profiling & Purification Strategy

The purification strategy relies entirely on the amphoteric (zwitterionic) nature of the product. The molecule possesses a carboxylic acid group and a highly basic pyridine nitrogen (enhanced by the electron-donating dipropylamino group at the 6-position). By analyzing structural analogs like 6-aminonicotinic acid, which has a predicted carboxylic acid pKa of ~2.86[2], we can estimate the isoelectric behavior of the target compound.

Causality in Phase Partitioning: Excess dipropylamine has a pKa of ~11.0. By adjusting the crude aqueous mixture to a pH ≥ 12.5, the dipropylamine is fully deprotonated into its neutral free-base form, allowing it to be selectively washed into an organic phase (e.g., ethyl acetate). Conversely, the target product remains in the aqueous phase as a highly water-soluble carboxylate anion. Subsequent adjustment of the aqueous phase to the molecule's isoelectric point (pI ≈ 5.0) neutralizes the charge, drastically increasing the hydration energy barrier and triggering selective crystallization.

Table 1: Physicochemical & Chromatographic Parameters
ParameterValue / DescriptionRationale for Purification Design
Molecular Formula C13H20N2O2[1]Determines mass spectrometric target (m/z 237.1 [M+H]+).
Molecular Weight 236.31 g/mol [1]Used for stoichiometric calculations and yield determination.
Predicted Acidic pKa ~2.86 (Carboxylic Acid)[2]Dictates the lower bound for aqueous solubility.
Estimated Basic pKa ~7.0 (Pyridine Nitrogen)Dictates the upper bound for protonation.
Target Receptor GPR109A (HCA2)[1]Biological target; requires strict removal of toxic Pd catalysts.

Purification Workflow Diagram

DSP_Workflow Crude Crude Reaction Mixture (Product, Pd, Amines, SM) Scavenging Metal Scavenging (SiliaBond Thiol, 60°C) Crude->Scavenging Add Scavenger Filtration Filtration & Concentration Scavenging->Filtration Remove Pd-Scavenger BaseExt Alkaline Extraction (pH ≥ 12.5) Product in Aq. Layer Filtration->BaseExt Add 1M NaOH OrgWash Organic Wash (EtOAc) Removes Free-Base Amines BaseExt->OrgWash Phase Separation IsoPrecip Isoelectric Precipitation (Adjust to pH ~5.0) OrgWash->IsoPrecip Add 1M HCl to Aq. Prep Preparative HPLC Polishing (C18, H2O/MeCN + 0.1% TFA) IsoPrecip->Prep Filter & Dissolve Pure Pure 6-(Dipropylamino)- 4-methylnicotinic acid Prep->Pure Lyophilization

Fig 1. Downstream purification workflow for 6-(Dipropylamino)-4-methylnicotinic acid.

Step-by-Step Experimental Protocols

Protocol A: Palladium Scavenging and Primary Filtration

If the compound was synthesized via Buchwald-Hartwig amination, transition metal removal is the critical first step to prevent downstream catalytic degradation and meet API toxicity limits.

  • Mechanistic Rationale: Palladium has a high affinity for "soft" ligands. Silica-bound thiol scavengers utilize soft-soft interactions to strip Pd from the reaction matrix. Heating is required to provide the kinetic energy necessary to break the coordination bonds between Pd and the reaction ligands (e.g., phosphines).

  • Step 1: Dilute the crude reaction mixture in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

  • Step 2: Add 3-5 equivalents (relative to the Pd catalyst load) of a silica-based thiol scavenger (e.g., SiliaBond® Thiol).

  • Step 3: Heat the suspension to 60°C and stir vigorously for 2 hours.

  • Step 4: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the cake with excess Methanol.

  • Self-Validation Check: Perform a visual inspection of the filtrate; it should transition from a dark brown/black hue to a clear, pale yellow. A rapid colorimetric spot test for Pd can confirm levels are below 10 ppm before proceeding.

Protocol B: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

This step isolates the target molecule from neutral organic impurities and excess dipropylamine.

  • Mechanistic Rationale: At pH ≥ 12.5, the carboxylic acid of the product is fully deprotonated (anionic), ensuring high aqueous solubility. Simultaneously, dipropylamine (pKa ~11.0) is neutralized to its free-base form, driving its partition coefficient toward the organic phase.

  • Step 1: Concentrate the filtrate from Protocol A under reduced pressure to remove THF/MeOH.

  • Step 2: Reconstitute the resulting residue in 1M NaOH, ensuring the total solution pH is strictly ≥ 12.5.

  • Step 3: Transfer to a separatory funnel and extract three times with equal volumes of Ethyl Acetate (EtOAc).

  • Step 4: Discard the organic layers (containing dipropylamine and neutral byproducts). Retain the aqueous layer.

  • Self-Validation Check: Continuously monitor the aqueous layer with a calibrated pH probe during extraction to ensure it does not drop below 12.5. Run a Thin Layer Chromatography (TLC) plate of the final organic wash; the absence of a UV-active spot at 254 nm confirms no product is being lost to the organic phase.

Protocol C: Isoelectric Crystallization
  • Mechanistic Rationale: Lowering the pH to the isoelectric point (pI ≈ 5.0) protonates the basic pyridine nitrogen while the carboxylic acid remains deprotonated (or neutralizes both). This zwitterionic state minimizes the molecule's interaction with water, inducing precipitation[1].

  • Step 1: Transfer the aqueous layer to a jacketed reactor and cool to 4°C.

  • Step 2: Under continuous stirring, add 1M HCl dropwise until the pH reaches exactly 5.0.

  • Step 3: Allow the suspension to stir for 1 hour at 4°C to mature the crystals and maximize yield.

  • Step 4: Isolate the solid via vacuum filtration and wash with ice-cold water.

  • Self-Validation Check: Measure the UV absorbance (at 254 nm) of the mother liquor (supernatant). It should exhibit <5% of the original absorbance, confirming that >95% of the product has successfully crystallized out of solution.

Protocol D: Preparative HPLC Polishing

For applications requiring >99% purity (e.g., biological assays or SAR elucidation), a final chromatographic polishing step is required[1].

  • Mechanistic Rationale: Reverse-phase chromatography utilizing an acidic ion-pairing agent (TFA) ensures the amphoteric molecule remains fully protonated, resulting in sharp, symmetrical peak shapes and preventing secondary interactions with free silanols on the stationary phase.

  • Step 1: Dissolve the crude crystals in a minimum volume of 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Step 2: Inject onto a Preparative C18 Column (e.g., 19 x 250 mm, 5 µm particle size).

  • Step 3: Execute a linear gradient from 10% Mobile Phase B (Acetonitrile + 0.1% TFA) to 70% Mobile Phase B over 20 minutes at a flow rate of 15 mL/min.

  • Step 4: Collect the major UV peak eluting at approximately 60% organic composition.

  • Self-Validation Check: Perform an Analytical HPLC run on an aliquot of the collected fraction. The Area Under the Curve (AUC) must be >99% before the fraction is cleared for lyophilization.

Quantitative Data Summary

Table 2: Stage-Gate Recovery & Purity Metrics

Note: Values are representative benchmarks for a standard 10-gram scale synthesis.

Purification StageEstimated Purity (HPLC AUC)Residual PalladiumPhysical State
Crude Reaction Mixture 55 - 65%> 1000 ppmDark brown oil/slurry
Post-Metal Scavenging 60 - 70%< 10 ppmPale yellow solution
Post-LLE & Isoelectric Ppt. 92 - 95%< 5 ppmOff-white crystalline solid
Post-Preparative HPLC > 99.5% < 1 ppm Pure white lyophilized powder

References

  • Benchchem. 6-(Dipropylamino)-4-methylnicotinic Acid|95% Purity. Retrieved from:[1]

  • Guidechem. 6-Aminonicotinic acid 3167-49-5 wiki. Retrieved from:[2]

Sources

Method

Application Note: Safe Handling, Storage, and Assay Protocols for 6-(Dipropylamino)-4-methylnicotinic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacological Context 6-(Diprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacological Context

6-(Dipropylamino)-4-methylnicotinic acid is a highly purified, synthetic substituted nicotinic acid derivative utilized extensively in preclinical drug development and molecular pharmacology[1]. The primary hypothesized molecular target for this chemical building block is the G-protein coupled receptor 109A (GPR109A) , also classified as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1].

GPR109A is a Gi/o-coupled receptor that, upon activation by nicotinic acid analogs, mediates profound anti-lipolytic effects in adipocytes and exerts broad anti-inflammatory and barrier-protective effects in various tissues, including the retina and renal cells[2]. Because of its potent biological activity, handling this compound requires stringent safety and storage protocols to maintain its structural integrity and prevent unintended occupational exposure.

Physicochemical Properties

To ensure accurate molarity calculations and predict solvent interactions, researchers must reference the compound's core physicochemical metrics[1][3].

PropertyValue
IUPAC Name 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid
CAS Number 1355193-96-2
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Primary Target GPR109A (HCA2 Receptor)
Physical State Solid (High-purity powder)
InChI Key BSSLCEHUSQVWQU-UHFFFAOYSA-N

Hazard Assessment and Safe Handling (E-E-A-T)

While 6-(Dipropylamino)-4-methylnicotinic acid is designated strictly for research use[1], its status as a biologically active GPCR ligand necessitates rigorous safety controls.

Causality of Hazards

Nicotinic acid derivatives are known to induce cutaneous vasodilation (flushing) via the localized release of prostaglandin D2 if systemically absorbed[2]. Furthermore, the lipophilic nature of the dipropylamino group increases the potential for dermal penetration compared to unmodified nicotinic acid. Inhalation of the fine powder can lead to irritation of the respiratory mucosa and unintended systemic receptor activation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle the lyophilized solid exclusively within a Class II biological safety cabinet (BSC) or a certified chemical fume hood. If engineering controls are unavailable, an N95/FFP2 particulate respirator is mandatory to prevent inhalation of aerosolized micro-particles.

  • Dermal Protection: Wear double-layered nitrile gloves. Nitrile provides superior resistance to the organic solvents (like DMSO) typically used to dissolve this compound, preventing carrier-mediated transdermal absorption.

  • Eye Protection: ANSI-approved chemical splash goggles.

Spill Protocol

Never use dry sweeping for a powder spill. Dry sweeping imparts kinetic energy that aerosolizes the active pharmaceutical ingredient (API). Instead, gently cover the spill with absorbent paper towels, wet the towels with a 70% Ethanol or 10% DMSO/Water solution to solubilize and weigh down the powder, and dispose of the material in a sealed hazardous waste container.

Storage and Stability Protocols

Maintaining the thermodynamic stability of 6-(Dipropylamino)-4-methylnicotinic acid is critical for ensuring reproducibility in downstream functional assays.

Solid-State Storage
  • Condition: Store at -20°C in a tightly sealed, light-resistant container within a desiccator.

  • Causality: The compound features a carboxylic acid moiety and a tertiary amine. Exposure to ambient humidity can lead to hygroscopic moisture uptake, altering the effective molecular weight and causing inaccurate dosing. Furthermore, prolonged exposure to UV light and ambient oxygen can catalyze the oxidative degradation of the dipropylamino group. Cold, dry storage minimizes the thermodynamic energy available for these degradation pathways.

Solution Storage
  • Condition: Store aliquoted stock solutions at -80°C.

  • Causality: When dissolved in anhydrous Dimethyl Sulfoxide (DMSO), the compound is highly stable. However, DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a single master stock will draw atmospheric condensation into the vial, leading to localized hydrolysis or precipitation of the highly lipophilic compound. Creating single-use aliquots establishes a self-validating system : each experiment utilizes a pristine, uncompromised vial, eliminating freeze-thaw degradation as an experimental variable.

Step-by-Step Methodology: Preparation of Stock Solutions

To ensure precise pharmacological dosing, follow this protocol for preparing a 10 mM master stock solution.

  • Equilibration: Remove the solid compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Crucial step: Opening a cold vial immediately will cause atmospheric moisture to condense directly onto the powder.

  • Weighing: Using an analytical balance (0.01 mg precision) inside a ventilated enclosure, weigh exactly 2.36 mg of 6-(Dipropylamino)-4-methylnicotinic acid into a sterile, static-free glass vial.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial at medium speed for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

  • Aliquoting: Dispense the 10 mM stock into 20 µL or 50 µL aliquots using amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Experimental Protocol: GPR109A [³⁵S]GTPγS Binding Assay

To validate the functional agonism of your prepared 6-(Dipropylamino)-4-methylnicotinic acid stock, a radioligand GTPγS binding assay is the gold standard. Because GPR109A specifically couples to the inhibitory Gαi/o subunit[2], agonist binding triggers the exchange of GDP for GTP. By supplying a non-hydrolyzable radiolabeled GTP analog ([³⁵S]GTPγS), researchers can directly quantify receptor activation[4].

Reagents Required
  • Recombinant Human GPR109A Membrane Preparations (e.g., Millipore ChemiSCREEN)[4]

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 0.1% BSA *[³⁵S]GTPγS (Specific activity ~1250 Ci/mmol)

  • 6-(Dipropylamino)-4-methylnicotinic acid (10 mM DMSO stock)

Workflow
  • Preparation: Thaw GPR109A membranes on ice. Dilute the 10 mM compound stock in Assay Buffer to create a 10-point concentration-response curve (ranging from 10 µM down to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane toxicity.

  • Incubation Mixture: In a 96-well plate, combine:

    • 10 µL of the diluted compound (or vehicle control)

    • 20 µL of GPR109A membranes (approx. 5–10 µg protein/well)

    • 50 µL of Assay Buffer containing 10 µM GDP

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to achieve equilibrium binding with the receptor.

  • Radioligand Addition: Add 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells. Incubate for an additional 30 minutes at 30°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in cold assay buffer) using a 96-well cell harvester.

  • Washing & Quantification: Wash the filters three times with 200 µL of ice-cold wash buffer (20 mM HEPES, 10 mM MgCl₂). Dry the plate, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

Pathway Visualization

The following diagram illustrates the mechanistic pathway triggered by the safe and successful application of 6-(Dipropylamino)-4-methylnicotinic acid in a biological system expressing GPR109A.

GPR109A_Signaling Compound 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor Compound->Receptor Agonist Binding Gi_Protein Gi/o Protein (αi subunit) Receptor->Gi_Protein Activation AdenylylCyclase Adenylyl Cyclase (Inhibition) Gi_Protein->AdenylylCyclase Inhibition cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP Downregulation PKA PKA Activity (Suppressed) cAMP->PKA Reduced Activation Lipolysis Lipolysis / Inflammation (Inhibited) PKA->Lipolysis Physiological Effect

Figure 1: GPR109A signaling cascade activated by 6-(Dipropylamino)-4-methylnicotinic acid.

References

  • ChemSrc . "1355193-96-2 6-(Dipropylamino)-4-methylnicotinic acid". ChemSrc Database. URL:[Link]

  • Frontiers in Endocrinology . "Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects". Frontiers. URL:[Link]

Sources

Application

high-performance liquid chromatography (HPLC) method for 6-(Dipropylamino)-4-methylnicotinic acid

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 6-(Dipropylamino)-4-methylnicotinic Acid Introduction & Pharmacological Context As a Senior Application Scientist, I a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 6-(Dipropylamino)-4-methylnicotinic Acid

Introduction & Pharmacological Context

As a Senior Application Scientist, I approach analytical method development not merely as a compliance exercise, but as a physicochemical puzzle. 6-(Dipropylamino)-4-methylnicotinic acid (IUPAC: 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid) is a highly substituted nicotinic acid derivative with a molecular weight of 236.31 g/mol and a molecular formula of C13H20N2O2[1]. In drug development, this compound serves as a critical pharmacological probe and building block, hypothesized to target the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1].

Understanding the biological fate of this compound is essential for downstream applications. Activation of GPR109A by nicotinic acid analogs triggers the dissociation of the heterotrimeric G protein complex, activating the Gαi subunit[2]. This directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cAMP levels[2]. The drop in cAMP suppresses Protein Kinase A (PKA), which relieves the inhibitory phosphorylation on AMP-activated protein kinase (AMPK), ultimately suppressing endoplasmic reticulum (ER) stress and lipolysis[2].

GPR109A_Pathway Ligand 6-(Dipropylamino)-4-methylnicotinic acid (Agonist) Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds & Activates G_protein Gαi Subunit (Activated) Receptor->G_protein Dissociates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production PKA Protein Kinase A (PKA) (Suppressed) cAMP->PKA Downregulates AMPK AMPK (Activated) PKA->AMPK Relieves inhibition Outcome Inhibition of Lipolysis & ER Stress Suppression AMPK->Outcome Mediates

Fig 1: Hypothesized GPR109A signaling cascade mediated by nicotinic acid derivatives.

Physicochemical Rationale for Method Development

Developing a robust reversed-phase HPLC method for purity assessment requires addressing the unique structural features of 6-(Dipropylamino)-4-methylnicotinic acid[1].

  • Amphoteric Nature & Ionization : The molecule contains an acidic carboxylic acid moiety and a basic aminopyridine nitrogen. At a neutral pH, it exists in a zwitterionic state, which causes poor retention on hydrophobic stationary phases and severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Causality of Mobile Phase Selection : To resolve this, we utilize 0.1% Trifluoroacetic acid (TFA) as a mobile-phase additive[1]. At pH ~2.0, the carboxylic acid is fully protonated (neutralized), while the basic nitrogen is ionized. TFA acts as a potent ion-pairing agent, masking the basic nitrogen and residual silanols, ensuring a sharp, symmetrical chromatographic peak.

  • Hydrophobicity : The 6-dipropylamino group imparts significant lipophilicity. Therefore, a standard C18 column combined with an acetonitrile gradient is required to elute the compound efficiently without excessive band broadening.

Experimental Protocol

This self-validating protocol is designed to ensure high reproducibility and accuracy in routine purity analysis.

3.1 Reagents and Materials

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • HPLC-grade Trifluoroacetic Acid (TFA).

  • Reference standard: 6-(Dipropylamino)-4-methylnicotinic acid.

3.2 Step-by-Step Sample Preparation

  • Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of Methanol (MeOH) using sonication for 5 minutes, then make up to volume with MeOH (1.0 mg/mL).

  • Working Standard : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a diluent of 50:50 Water:MeCN to yield a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

3.3 Chromatographic Workflow

HPLC_Workflow Prep Sample & Mobile Phase Prep Equil Column Equilibration (C18, 0.1% TFA) Prep->Equil Inject Sample Injection (10 µL) Equil->Inject Sep Gradient Separation (10% to 90% MeCN) Inject->Sep Detect UV Detection (260 nm) Sep->Detect Data Data Acquisition & Peak Integration Detect->Data

Fig 2: Step-by-step reversed-phase HPLC analytical workflow for purity assessment.

Data Presentation: Method Parameters & System Suitability

Table 1: Optimized Chromatographic Conditions

Parameter Specification Causality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm) Strong hydrophobic retention is required to interact with the lipophilic dipropyl groups.
Mobile Phase A 0.1% TFA in Milli-Q Water Low pH (~2.0) suppresses carboxylic acid ionization and masks silanols[1].
Mobile Phase B 0.1% TFA in Acetonitrile Elutes the highly lipophilic compound efficiently, preventing peak tailing.
Flow Rate 1.0 mL/min Optimal linear velocity for standard 4.6 mm internal diameter columns.
Column Temp 30 °C Reduces mobile phase viscosity, improving mass transfer and lowering backpressure.
Detection UV at 260 nm Optimal absorption maximum for the substituted pyridine ring chromophore.

| Injection Vol | 10 µL | Balances detection sensitivity with the prevention of column overloading. |

Table 2: Gradient Elution Program Note: A gradient is employed to wash out unretained polar synthetic impurities early in the run, followed by a high-organic wash to prevent carryover of the lipophilic API.

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Table 3: System Suitability Criteria (Self-Validating Parameters) To ensure trustworthiness before analyzing unknown samples, the system must pass the following suitability checks using five replicate injections of the 100 µg/mL working standard.

Parameter Acceptance Criteria Expected Result
Retention Time (Rt) Consistent within ± 0.2 min ~ 8.5 min
Tailing Factor (Tf) ≤ 1.5 1.1 - 1.2
Theoretical Plates (N) ≥ 5000 > 8000

| Peak Area %RSD | ≤ 2.0% (n=5) | < 1.0% |

References

  • Lee et al. "β-Hydroxybutyrate Suppresses Lipid Accumulation in Aged Liver through GPR109A-mediated Signaling". Aging and Disease. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 6-(Dipropylamino)-4-methylnicotinic acid in solution

Technical Support Center: Stability & Handling of 6-(Dipropylamino)-4-methylnicotinic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of 6-(Dipropylamino)-4-methylnicotinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex substituted pyridinecarboxylic acids. 6-(Dipropylamino)-4-methylnicotinic acid (MW: 236.31 g/mol ) is a highly specific chemical building block, often utilized in studies1[1].

While its biological utility is significant, its physicochemical structure presents a trifecta of stability challenges in solution: an oxidizable tertiary amine, a photolabile pyridine core, and a pH-sensitive carboxylic acid capable of rapid decarboxylation. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute experimental integrity.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My aqueous stock solution loses potency over a 48-hour period at room temperature, even in the dark. What is the primary mechanism of degradation? A1: The most probable cause is the N-oxidation of the tertiary amine (the dipropylamino group). In solution, tertiary amines are highly susceptible to 2, a process that can be catalyzed by trace transition metals leached from glassware or low-quality buffers[2]. Causality: The electron-donating nature of the two propyl groups increases the electron density on the nitrogen atom. This makes the amine a strong nucleophile, rendering it an ideal target for3[3]. The resulting N-oxide (+16 Da mass shift) drastically alters the compound's polarity and receptor binding affinity.

Q2: I attempted to dissolve the compound in a mildly acidic buffer (pH 4.5), but I observed precipitation. When I heated the solution to force dissolution, my compound degraded. Why? A2: You inadvertently hit the compound's isoelectric point (pI) and subsequently induced thermal decarboxylation . Causality: Pyridinecarboxylic acids form zwitterions in aqueous environments. At the isoelectric pH, the molecule carries a net-zero charge, which minimizes its hydration energy and causes precipitation. When you applied heat to this zwitterionic suspension, the protonated pyridine nitrogen withdrew electron density from the aromatic ring. This electronic shift highly stabilizes the transition state for the cleavage of the adjacent carbon-carbon bond, leading to the4[4].

Q3: My LC-MS data shows a mass loss of 44 Da after leaving the sample on the benchtop under ambient laboratory light. Is this expected? A3: Yes. A mass loss of 44 Da corresponds exactly to the loss of a carboxyl group (CO2). While thermal decarboxylation requires heat, nicotinic acid derivatives are uniquely vulnerable to photo-decarboxylation when 5[5]. Causality: UV irradiation excites the nicotinate anion. Depending on the solvent system, this excited state undergoes rapid photochemical cleavage of the carboxyl group, yielding 6-(dipropylamino)-4-methylpyridine.

Section 2: Visualizing Degradation Logic

To effectively prevent degradation, we must map the environmental triggers to their respective chemical pathways.

DegradationLogic cluster_degradation Primary Degradation Pathways Target 6-(Dipropylamino)-4-methylnicotinic acid (Aqueous Solution) Decarb Thermal Decarboxylation (-44 Da, CO2 Loss) Target->Decarb Heat + Isoelectric pH (Zwitterion) NOxide N-Oxidation (+16 Da, Amine to N-Oxide) Target->NOxide Dissolved O2 + Trace Metals Photo Photo-decarboxylation (UV-Induced Cleavage) Target->Photo Ambient/UV Light Exposure Mitigation Universal Stabilization Strategy: Argon Purge + pH 7.4 Buffer + Amber Vials Decarb->Mitigation NOxide->Mitigation Photo->Mitigation

Logical mapping of environmental stressors to chemical degradation pathways and mitigation.

Section 3: Quantitative Stability Profile

The following table summarizes the quantitative risks associated with each degradation pathway, allowing you to prioritize your handling procedures.

Degradation PathwayEnvironmental TriggerKinetic Risk LevelLC-MS Mass ShiftPrimary Mitigation Strategy
N-Oxidation Dissolved O2​ , Cu/Fe trace metalsHigh (Continuous over 48h)+16.0 DaDegass buffers (Argon); Use metal-free tubes.
Thermal Decarboxylation Heat (>40°C) + pH 4.0-5.0Moderate (Accelerated by heat)-44.0 DaMaintain pH 7.4–8.0 (Anionic state).
Photo-decarboxylation UV/Ambient Light (254-365 nm)High (Rapid in clear glass)-44.0 DaStore in amber vials; work under low light.
Precipitation pH approaching pI (~4.5)Immediate (Physical state)N/APre-dissolve in DMSO; dilute in basic buffer.

Section 4: Self-Validating Experimental Protocols

To ensure trust in your assays, do not assume your compound is stable—prove it. The following protocol utilizes a self-validating system to prepare and verify a highly stable stock solution.

Workflow Visualization:

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Dissolve in DMSO (Max 5% final vol) Step1->Step2 Step3 3. Dilute in Buffer (pH 7.4, Metal-Free) Step2->Step3 Step4 4. Argon Purge (Deoxygenation) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Amber Vials) Step4->Step5

Step-by-step workflow for formulating degradation-resistant stock solutions.

Step-by-Step Methodology:

  • Primary Dissolution (Overcoming Hydrophobicity): Weigh 2.36 mg of 6-(Dipropylamino)-4-methylnicotinic acid inside a nitrogen-purged glove box to prevent ambient moisture absorption. Dissolve completely in 50 µL of LC-MS grade DMSO. Causality: The lipophilic dipropylamino group hinders direct aqueous dissolution. DMSO disrupts the crystal lattice efficiently without requiring destructive heating.

  • Buffer Preparation (Preventing Decarboxylation): Prepare a 50 mM HEPES buffer and strictly adjust the pH to 7.4 using NaOH. Causality: At pH 7.4, the carboxylic acid is fully deprotonated (anionic form), preventing the formation of the highly unstable zwitterionic intermediate that drives thermal decarboxylation.

  • Dilution & Deoxygenation (Preventing N-Oxidation): Slowly add 950 µL of the pH 7.4 HEPES buffer to the DMSO solution while vortexing to yield a 10 mM stock. Immediately purge the solution by bubbling Argon gas through a fine needle for 3 minutes. Causality: Argon displaces dissolved molecular oxygen, eliminating the primary electrophile responsible for tertiary amine N-oxidation.

  • Storage (Preventing Photo-decarboxylation): Aliquot the solution into single-use, amber-tinted glass vials (or opaque microcentrifuge tubes) and store at -20°C. Causality: Amber glass blocks UV transmission, arresting the photo-excitation of the nicotinate anion.

The Self-Validation Step: To validate the integrity of your protocol, you must run a comparative LC-MS analysis to confirm the absence of degradation artifacts.

  • Action: Take a 5 µL aliquot immediately after preparation (T=0) and another after 24 hours of simulated assay conditions (T=24h, room temp, in an amber vial).

  • Validation Criteria: A successfully stabilized solution will yield an LC-MS trace where the parent peak ( m/z 237.1 [M+H]+ ) retains >98% of its initial area, with an absolute absence of the N-oxide peak ( m/z 253.1) and the decarboxylated peak ( m/z 193.1). If the +16 Da peak appears, your Argon purge was insufficient.

References

  • Title: Photoreactions of Nicotinic Acid and its Derivatives Source: Oxford University Press (OUP) URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities (Journal of Medicinal Chemistry) Source: ACS Publications URL: [Link]

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-(Dipropylamino)-4-methylnicotinic acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-(Dipropylamino)-4-methylnicotinic acid. As Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-(Dipropylamino)-4-methylnicotinic acid. As Senior Application Scientists, we have compiled this resource to provide both foundational knowledge and practical, field-tested solutions to address these challenges effectively. Our approach is rooted in explaining the "why" behind each experimental step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of 6-(Dipropylamino)-4-methylnicotinic acid.

Q1: Why is my 6-(Dipropylamino)-4-methylnicotinic acid not dissolving in aqueous buffers?

A1: 6-(Dipropylamino)-4-methylnicotinic acid, as a derivative of nicotinic acid, is an amphiprotic molecule, meaning it can donate or accept a proton. Its solubility is highly dependent on the pH of the solution. The molecule contains a carboxylic acid group and a basic pyridine ring. At a pH close to its isoelectric point, the compound will have its lowest solubility. To enhance solubility, it is crucial to work at a pH where the molecule is predominantly in its ionized (salt) form.

Q2: What are the estimated pKa values for this compound?

Q3: I've adjusted the pH, but the solubility is still insufficient for my assay. What's my next step?

A3: If pH adjustment alone is not sufficient, several other formulation strategies can be employed. These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and any potential interference with downstream applications. Our troubleshooting guide below provides a systematic approach to exploring these options.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This guide will walk you through a logical workflow to systematically address and overcome solubility issues with 6-(Dipropylamino)-4-methylnicotinic acid.

Workflow for Solubility Enhancement

Solubility_Workflow start Start: Insoluble Compound ph_adjustment Step 1: pH Adjustment (Target > pH 6 or < pH 3) start->ph_adjustment solubility_check1 Sufficiently Soluble? ph_adjustment->solubility_check1 cosolvent Step 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) solubility_check1->cosolvent No end_success End: Solubilized Compound solubility_check1->end_success Yes solubility_check2 Sufficiently Soluble? cosolvent->solubility_check2 surfactant Step 3: Surfactant Screening (e.g., Tween 80, SLS) solubility_check2->surfactant No solubility_check2->end_success Yes solubility_check3 Sufficiently Soluble? surfactant->solubility_check3 cyclodextrin Step 4: Cyclodextrin Complexation (e.g., HP-β-CD) solubility_check3->cyclodextrin No solubility_check3->end_success Yes solubility_check4 Sufficiently Soluble? cyclodextrin->solubility_check4 solubility_check4->end_success Yes end_failure End: Further Formulation Development Required solubility_check4->end_failure No

Caption: A step-by-step decision tree for enhancing the solubility of 6-(Dipropylamino)-4-methylnicotinic acid.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

Materials:

  • 6-(Dipropylamino)-4-methylnicotinic acid

  • Calibrated pH meter

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)[9]

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method

Procedure:

  • Add an excess amount of 6-(Dipropylamino)-4-methylnicotinic acid to a series of vials, each containing a known volume of a different pH buffer.

  • Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Solubility Enhancement using Co-solvents

Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[10][11]

Materials:

  • Stock solution of 6-(Dipropylamino)-4-methylnicotinic acid in a suitable organic solvent (e.g., DMSO).

  • Aqueous buffer at a pH where the compound is ionized.

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[]

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a small aliquot of the concentrated stock solution of the compound to each co-solvent/buffer mixture.

  • Vortex the samples and allow them to equilibrate for at least one hour.

  • Visually inspect for any precipitation.

  • If no precipitation is observed, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Protocol 3: Surfactant-Mediated Solubilization

Surfactants can enhance solubility by forming micelles that encapsulate hydrophobic molecules.[13][14] For acidic drugs, cationic surfactants can be particularly effective.

Materials:

  • 6-(Dipropylamino)-4-methylnicotinic acid

  • Aqueous buffer

  • Surfactants: Tween 80 (non-ionic), Sodium Lauryl Sulfate (SLS) (anionic), and Cetyltrimethylammonium Bromide (CTAB) (cationic).

Procedure:

  • Prepare a series of aqueous buffer solutions containing each surfactant at concentrations above their critical micelle concentration (CMC).

  • Add an excess amount of 6-(Dipropylamino)-4-methylnicotinic acid to each surfactant solution.

  • Follow the shake-flask protocol as described in Protocol 1 to determine the equilibrium solubility in the presence of each surfactant.

Data Presentation

Table 1: Estimated Physicochemical Properties of 6-(Dipropylamino)-4-methylnicotinic acid
PropertyEstimated ValueRationale
pKa (Carboxylic Acid) ~4.8 - 5.2Based on the pKa of nicotinic acid (~4.75), with an expected increase due to the electron-donating methyl group.[1][2][4]
pKa (Pyridine Nitrogen) >5.0The electron-donating dipropylamino group is expected to increase the basicity of the pyridine nitrogen.
LogP >0.36The addition of two propyl groups will significantly increase the lipophilicity compared to nicotinic acid (LogP ~0.36).[1]
Table 2: Solubility Enhancement Strategy Comparison
StrategyProsConsBest For
pH Adjustment Simple, cost-effective, and often the first line of approach.[]Limited by the pH stability of the compound and the experimental system.Initial screening and experiments where pH can be controlled.
Co-solvents Can significantly increase the solubility of hydrophobic compounds.[10]May interfere with biological assays and can have toxicity concerns at higher concentrations.[15]In vitro assays where the final concentration of the co-solvent is low.
Surfactants Effective at low concentrations and can mimic physiological conditions.[13]Can cause foaming and may interfere with certain analytical techniques. The choice of surfactant is critical.Formulations intended for oral delivery and in vitro dissolution studies.
Cyclodextrins Can form inclusion complexes to enhance solubility and stability.[16][17]Can be a more expensive option and the complexation is a 1:1 stoichiometry.Protecting the compound from degradation and for specific delivery systems.[18][19]

Conclusion

Overcoming the solubility challenges of 6-(Dipropylamino)-4-methylnicotinic acid is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically applying the strategies outlined in this guide, researchers can successfully prepare solutions of the desired concentration for their experiments. We recommend starting with pH adjustment and progressing to co-solvents, surfactants, and cyclodextrins as needed. Careful documentation of each step and the resulting solubility will be invaluable for developing a robust and reproducible formulation.

References

  • Acidity of Carboxylic Acids - HCPG. (n.d.). Retrieved from [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved from [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes | The Journal of Physical Chemistry A - ACS Publications. (2008, January 8). Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). Retrieved from [Link]

  • Enhancement in Aqueous Solubility of Mefenamic Acid using Micellar Solutions of Various Surfactants - Academia.edu. (n.d.). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]

  • A computational study of the inclusion of β‑cyclodextrin and nicotinic acid: DFT, DFT‑D, NPA, NBO, QTAIM, and NCI‑RDG studies - ResearchGate. (2026, March 11). Retrieved from [Link]

  • Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC. (2025, July 3). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Showing Compound Nicotinic acid (FDB001014) - FooDB. (2010, April 8). Retrieved from [Link]

  • A computational study of the inclusion of β-cyclodextrin and nicotinic acid: DFT, DFT-D, NPA, NBO, QTAIM, and NCI-RDG studies - PubMed. (2022, October 8). Retrieved from [Link]

  • The pKa in Organic Chemistry. (2022, February 19). Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes - ResearchGate. (n.d.). Retrieved from [Link]

  • 21.2: Acidity of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • The Effect of Surfactants Surfactants Surfactants on Dissolution Dissolution Profile of Poorly Water Soluble Acidic Drugs - CHOSUN - 조선대학교. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

  • MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. (2025, January 1). Retrieved from [Link]

  • Conformational Investigation of the Encapsulation of Nicotinic Acid Into β‐Cyclodextrin | Request PDF - ResearchGate. (2021, February 19). Retrieved from [Link]

  • A computational study of the inclusion of β-cyclodextrin and nicotinic acid: DFT, DFT-D, NPA, NBO, QTAIM, and NCI-RDG studies - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol - ResearchGate. (n.d.). Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PMC. (n.d.). Retrieved from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026, March 20). Retrieved from [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing | Scholars Research Library. (2024, November 29). Retrieved from [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10). Retrieved from [Link]

  • Chemical Properties. (n.d.). Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Retrieved from [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - MDPI. (2025, August 24). Retrieved from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved from [Link]

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF - ResearchGate. (2022, October 15). Retrieved from [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). Retrieved from [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - Frontiers. (2018, July 12). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-(Dipropylamino)-4-methylnicotinic Acid

Welcome to the technical support guide for the synthesis of 6-(Dipropylamino)-4-methylnicotinic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-(Dipropylamino)-4-methylnicotinic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important nicotinic acid derivative. We will explore the causality behind common experimental issues and provide field-proven, actionable solutions to troubleshoot and optimize your reaction outcomes.

Introduction: The Synthetic Landscape

The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the displacement of a halide, usually chloride, from the 6-position of a 4-methylnicotinic acid precursor with dipropylamine.[1] This is often performed on an ester derivative (e.g., methyl or ethyl nicotinate) to protect the carboxylic acid, followed by a final hydrolysis step to yield the desired product.

While seemingly straightforward, this pathway is susceptible to several competing side reactions that can complicate purification and significantly reduce yields. This guide provides a structured approach to identifying, mitigating, and resolving these common issues.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section is formatted to address specific problems you may observe during your experiment, providing likely causes and step-by-step solutions.

Problem 1: Low yield with a significant amount of starting material remaining.

Q: My reaction seems sluggish. After the recommended reaction time, TLC and LC-MS analysis show a large spot corresponding to my starting material (e.g., methyl 6-chloro-4-methylnicotinate). What's going wrong?

A: This is a classic case of incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.

  • Plausible Causes & Mechanistic Insight:

    • Insufficient Temperature: The SNAr reaction on an electron-deficient pyridine ring requires significant activation energy. Inadequate heating leads to a slow reaction rate.

    • Base Inefficiency: A base is typically required to scavenge the HCl generated during the reaction. If the base is weak, impure, or insufficient in stoichiometry, the resulting acidic conditions will protonate the dipropylamine, rendering it non-nucleophilic and halting the reaction.

    • Solvent Issues: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal as they solvate the cationic intermediates of the SNAr mechanism without hydrogen bonding to the amine nucleophile. Using a protic or non-polar solvent can drastically slow the reaction.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your reaction is heated to the target temperature (typically >100 °C for this type of substitution) and that the internal temperature is being measured, not just the heating mantle setting.[2]

    • Select an Appropriate Base: Use at least 2-3 equivalents of a suitable base. For this reaction, an inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Ensure the base is fresh and anhydrous.

    • Optimize Solvent Conditions: If not already using one, switch to a high-boiling polar aprotic solvent like NMP or DMSO. Ensure the solvent is anhydrous, as water can lead to side reactions (see Problem 2).

    • Consider Microwave Irradiation: For small-scale synthesis, microwave-assisted heating can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[2]

Problem 2: A highly polar, water-soluble impurity is detected.

Q: My workup is difficult, and I'm isolating a byproduct that streaks on my TLC plate and has a high affinity for the aqueous phase. What is this impurity?

A: You are likely observing the formation of 6-hydroxy-4-methylnicotinic acid .

  • Plausible Cause & Mechanistic Insight: This side product arises from the hydrolysis of the 6-chloro group on your starting material. The C-Cl bond at the 6-position is activated towards nucleophilic attack. If water is present in the reaction mixture, it can act as a nucleophile (often aided by the base) to displace the chloride, yielding the corresponding 6-hydroxypyridine derivative.[3] This byproduct, having both a carboxylic acid and a hydroxyl group, is significantly more polar than your desired product.

  • Preventative & Corrective Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Reagent Purity: Ensure your dipropylamine and any amine bases (like TEA) are free of significant water content.

    • Purification Strategy: If the hydrolysis product has already formed, its high polarity can be used to your advantage.

      • During an acidic aqueous workup (pH ~3-4), your desired product will likely be protonated and may precipitate or be extracted into an organic solvent.[4]

      • The more polar 6-hydroxy byproduct may remain in the aqueous layer.

      • If co-extracted, silica gel column chromatography can effectively separate the less polar desired product from the highly polar hydroxy byproduct.

Problem 3: A non-polar, UV-active byproduct is observed, and gas evolution may be noted at high temperatures.

Q: My reaction produced a significant amount of a byproduct that runs much higher on TLC (is less polar) than my desired product. I suspect it's a decarboxylation product. How can I confirm and prevent this?

A: Your suspicion is likely correct. The side product is probably 2-(dipropylamino)-4-methylpyridine .

  • Plausible Cause & Mechanistic Insight: Nicotinic acids and their derivatives can undergo thermal decarboxylation (loss of CO₂), particularly at elevated temperatures.[5][6] While this reaction is most facile for acids with an electron-withdrawing group at the beta-position (relative to the carboxylate), prolonged heating under harsh conditions can induce decarboxylation in many aromatic carboxylic acids.[7] The loss of the polar carboxylic acid group results in a much less polar amine product.

  • Preventative & Corrective Protocol:

    • Strict Temperature Control: This is the most critical factor. Avoid excessive heating. If the reaction requires high temperatures to proceed, carefully monitor it and do not exceed the minimum temperature required for a reasonable reaction rate. Do not leave the reaction heating unattended for extended periods after it has reached completion.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed.

    • Purification Strategy: The significant difference in polarity makes this byproduct easy to separate from the desired carboxylic acid product.

      • Extraction: During workup, adjust the aqueous phase to a basic pH (~8-9). Your desired product will form a carboxylate salt and move into the aqueous layer. The non-basic decarboxylated product will remain in the organic layer and can be washed away. Subsequent acidification of the aqueous layer will precipitate your desired product.

      • Chromatography: If necessary, silica gel chromatography will easily separate the non-polar amine from the polar carboxylic acid.

Problem 4: The final product appears oily or waxy and NMR shows residual ethyl or methyl signals.

Q: I've completed the final hydrolysis step, but my product is not a clean solid and I see signals for a -OCH₃ or -OCH₂CH₃ group in my ¹H NMR spectrum. Why?

A: This indicates incomplete hydrolysis of the ester intermediate . The methyl or ethyl 6-(dipropylamino)-4-methylnicotinate is a common impurity.

  • Plausible Cause & Mechanistic Insight: Saponification (base-catalyzed hydrolysis) of esters is a reversible reaction, though the final deprotonation of the carboxylic acid drives it forward.[8] Incomplete hydrolysis can occur due to:

    • Insufficient Base: Not using enough NaOH or KOH to both catalyze the reaction and neutralize the final acid.

    • Short Reaction Time or Low Temperature: Hydrolysis of sterically hindered esters can be slow and may require prolonged heating (reflux) to go to completion.

    • Precipitation: If the carboxylate salt of the product is insoluble in the reaction medium, it may precipitate, preventing the complete reaction of any remaining ester.

  • Troubleshooting Protocol:

    • Increase Base and/or Heat: Re-subject the impure product to the hydrolysis conditions. Use a larger excess of NaOH or KOH (e.g., 3-5 equivalents) and ensure the mixture is heated to reflux for several hours. Adding a co-solvent like THF or dioxane can help with solubility issues.

    • Monitor for Completion: Before working up the hydrolysis reaction, take a small aliquot, acidify it, extract it, and run a TLC or LC-MS to confirm the complete disappearance of the starting ester.

    • Purification: If re-treating is not desirable, careful column chromatography can separate the less polar ester from the more polar carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the primary SNAr reaction? A1: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (dipropylamine) attacks the electron-deficient carbon at the 6-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized over the electron-withdrawing ring system. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Q2: Why is 6-chloronicotinic acid used as a precursor instead of the 6-fluoro or 6-bromo analogue? A2: While fluoride is an excellent leaving group for SNAr reactions, fluoro-pyridines can be more expensive or difficult to synthesize. Bromides are also viable. However, 6-chloronicotinic acid derivatives often provide a good balance of reactivity and cost-effectiveness for industrial and laboratory-scale synthesis.[9][10]

Q3: Can I perform the amination directly on the carboxylic acid without esterification? A3: It is highly discouraged. Amines are bases and will react with the carboxylic acid in an acid-base reaction to form a salt at room temperature.[11] This ammonium carboxylate salt is generally unreactive. At high temperatures, it can dehydrate to form an amide, but this is not the desired reaction. Protecting the carboxylic acid as an ester ensures the amine is free to act as a nucleophile for the SNAr reaction.

Q4: What are the best methods for final product purification? A4: The optimal purification method depends on the impurities present.

  • Recrystallization: If the main impurities are minor and have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide a highly pure product.[1]

  • Acid-Base Extraction: As detailed in the troubleshooting guide, exploiting the acidic nature of the product is a powerful purification tool to remove neutral (decarboxylated) or basic (unreacted amine) impurities.

  • Column Chromatography: This is a versatile method for removing multiple impurities but can be less scalable. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid in the mobile phase to improve peak shape, is effective.[1]

Visual & Data Summaries

Reaction Pathway & Side Reactions

The following diagram illustrates the intended synthetic route from the methyl ester precursor and highlights the points where common side reactions can occur.

G cluster_main Main Synthetic Pathway SM Methyl 6-chloro- 4-methylnicotinate INT Methyl 6-(dipropylamino)- 4-methylnicotinate SM->INT BY1 6-Hydroxy-4-methyl- nicotinic Acid (Hydrolysis Byproduct) SM->BY1 PROD 6-(Dipropylamino)-4- methylnicotinic Acid (Desired Product) INT->PROD BY3 Incomplete Hydrolysis (Ester Impurity) INT->BY3 BY2 2-(Dipropylamino)- 4-methylpyridine (Decarboxylation Byproduct) PROD->BY2 PROD->BY3

Caption: Synthetic pathway and common side reactions.

Troubleshooting with Thin Layer Chromatography (TLC)
Spot Observation (UV Active)Expected Rf Value (Relative)Probable Identity
Highest Rf~0.8 - 0.9Decarboxylation Byproduct: 2-(Dipropylamino)-4-methylpyridine
Mid-High Rf~0.6 - 0.7Ester Intermediate: Methyl 6-(dipropylamino)-4-methylnicotinate
Mid Rf~0.4 - 0.5Starting Material: Methyl 6-chloro-4-methylnicotinate
Low Rf~0.2 - 0.3Desired Product: 6-(Dipropylamino)-4-methylnicotinic acid
Baseline / Streaking~0.0 - 0.1Hydrolysis Byproduct: 6-Hydroxy-4-methylnicotinic acid
Note: Rf values are highly dependent on the exact mobile phase (e.g., 50% Ethyl Acetate / Hexanes + 1% Acetic Acid) and are provided for comparative purposes only.
Key Parameter Optimization
ParameterTo Maximize Product YieldConditions Promoting Side Reactions
Temperature Sufficient for SNAr (~100-140 °C); Reflux for hydrolysisToo High: Promotes decarboxylation. Too Low: Incomplete reaction.
Reaction Time Monitor to completion (TLC/LC-MS)Too Long: Increased risk of decarboxylation and degradation.
Atmosphere Inert (N₂ or Ar)Air/Moisture: Promotes hydrolysis of the 6-chloro group.
Base 2-3 eq. anhydrous K₂CO₃ or DIPEAInsufficient: Stalls reaction. Aqueous/Hydroxide: Promotes hydrolysis.
Hydrolysis 3-5 eq. NaOH/KOH, refluxInsufficient Base/Time: Incomplete hydrolysis, leaving ester impurity.

References

  • Deshmukh, M. B., Patil, S., & Chetan, S. S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-STAGE. Retrieved from [Link]

  • Moon, M. S., Lee, S. H., & Cheong, C. S. (2001). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Bulletin of the Korean Chemical Society, 22(10), 1167-1168.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.
  • (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved from [Link]

  • Williams, A. C., & Dave, R. N. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Katritzky, A. R., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Babu, B. V. (2011). Process Intensification of Nicotinic Acid Production via Enzymatic Conversion using Reactive Extraction. SciSpace. Retrieved from [Link]

  • Cabrera-Rivera, F. A., et al. (2018). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Tucker, J. W., et al. (2018). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. Retrieved from [Link]

  • (n.d.). Organic Chemistry II. Retrieved from [Link]

  • Szymańska, K., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
  • Patsnap. (2022). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). Non-catalytic preparation of nicotinic acid esters.
  • Xia, Y., et al. (2018). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. PMC. Retrieved from [Link]

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Optimization

Technical Support Center: 6-(Dipropylamino)-4-methylnicotinic acid

A Guide to Investigating Potential Degradation Products Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working w...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Investigating Potential Degradation Products

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Dipropylamino)-4-methylnicotinic acid. The stability of a drug substance is a critical parameter affecting its purity, potency, and safety.[1] Understanding how a molecule degrades under various stress conditions is fundamental to developing stable formulations and robust analytical methods.[2] This document provides a framework for conducting forced degradation studies, predicting potential degradation pathways, and troubleshooting common experimental challenges based on the chemical structure of the target compound and established principles of organic chemistry.

Frequently Asked Questions (FAQs) & Predicted Degradation Pathways

This section addresses common questions regarding the stability of 6-(Dipropylamino)-4-methylnicotinic acid and outlines the most probable degradation pathways based on its functional groups.

Q1: What are the most chemically labile sites on the 6-(Dipropylamino)-4-methylnicotinic acid molecule?

A1: The structure of 6-(Dipropylamino)-4-methylnicotinic acid contains several functional groups susceptible to degradation under stress conditions. The primary sites for chemical transformation are the dipropylamino group and the methyl group attached to the pyridine ring. The pyridine ring and the carboxylic acid group are generally more stable but can degrade under specific harsh conditions.

The diagram below highlights the key sites on the molecule prone to degradation.

G cluster_molecule 6-(Dipropylamino)-4-methylnicotinic acid cluster_key Potential Degradation Sites mol a A: N-Dealkylation (Oxidative) a->pos_a A b B: N-Oxidation (Oxidative) b->pos_b B c C: Side-Chain Oxidation (Oxidative) c->pos_c C d D: Decarboxylation (Photolytic/Thermal) d->pos_d D

Caption: Predicted sites of degradation on the 6-(Dipropylamino)-4-methylnicotinic acid structure.

  • A & B (Dipropylamino Group): Tertiary amines are susceptible to oxidation. This can lead to the formation of an N-oxide (Site B) or the removal of one or both propyl groups through N-dealkylation (Site A).

  • C (4-Methyl Group): Alkyl groups on an aromatic ring are prone to oxidation, especially at the benzylic-like position.[3][4][5][6] This site could be oxidized to a hydroxymethyl group (-CH₂OH) and subsequently to a carboxylic acid (-COOH).

  • D (Carboxylic Acid Group): While generally stable, carboxylic acids can undergo decarboxylation (loss of CO₂) under high heat or photolytic stress.[7][8]

Q2: What degradation products should I anticipate under oxidative stress?

A2: Oxidative forced degradation is typically performed using an agent like hydrogen peroxide (H₂O₂). For this molecule, you should primarily monitor for products resulting from modifications to the amino and methyl groups.

  • N-Oxide Formation: The nitrogen of the dipropylamino group can be oxidized to form 6-(Dipropyl-N-oxido-amino)-4-methylnicotinic acid.

  • N-Dealkylation: Stepwise loss of the propyl groups can occur, leading to 6-(Propylamino)-4-methylnicotinic acid and subsequently 6-Amino-4-methylnicotinic acid.

  • Side-Chain Oxidation: The 4-methyl group can be oxidized to form 6-(Dipropylamino)-4-(hydroxymethyl)nicotinic acid or further to 6-(Dipropylamino)pyridine-3,4-dicarboxylic acid.[9]

Q3: Is the compound likely to degrade under acidic or basic hydrolysis?

A3: The core structure of 6-(Dipropylamino)-4-methylnicotinic acid lacks functional groups that are classically susceptible to hydrolysis, such as esters or amides.[10] Therefore, it is expected to be relatively stable under mild acidic and basic conditions at moderate temperatures. However, under aggressive conditions (e.g., high temperatures, extreme pH), you might observe some degradation, potentially including decarboxylation.

Q4: What are the potential effects of photolytic stress?

A4: Photostability studies, as outlined in ICH guideline Q1B, are crucial. Aromatic carboxylic acids can be susceptible to photodegradation.[11][12][13] Potential pathways include:

  • Photodecarboxylation: The molecule could lose its carboxylic acid group upon exposure to UV light.

  • Radical Reactions: UV exposure can generate free radicals, which could initiate oxidation at the alkyl side chains (both the methyl and propyl groups).[6]

Troubleshooting and Experimental Guides

This section provides practical guidance for designing and executing forced degradation studies and analyzing the results.

Q5: How should I design a comprehensive forced degradation study for this compound?

A5: A well-designed forced degradation study should expose the drug substance to a variety of stress conditions to identify all likely degradation products.[2] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating without generating irrelevant secondary degradants.[14]

The following workflow provides a general framework for conducting these studies.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution of Compound in Suitable Solvent (e.g., Acetonitrile:Water) stress Aliquot and Subject to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, Solid & Solution) photo Photolytic (ICH-compliant light chamber) quench Neutralize/Quench Reaction at Designated Time Points acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze Samples by Stability-Indicating LC-MS/MS Method quench->analyze identify Characterize Degradants (MS, MS/MS Fragmentation) analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 6-(Dipropylamino)-4-methylnicotinic acid at approximately 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Store vials of the stock solution and solid powder at 80°C.

    • Photolytic: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

  • Sampling & Quenching: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For acid/base samples, neutralize with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration suitable for analysis (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating LC-MS/MS method.

Q6: My analysis shows very little degradation. How can I increase the degradation rate to the target 5-20% range?

A6: If you observe minimal degradation, you may need to increase the severity of the stress conditions. Do this systematically:

  • Temperature: Increase the temperature in increments (e.g., from 60°C to 80°C).

  • Concentration: Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl, or 3% H₂O₂ to 10% H₂O₂).

  • Duration: Extend the exposure time. It is critical to apply these changes one at a time to understand the specific factors driving degradation.

Q7: I see many new peaks in my chromatogram. How can I determine the degradation pathway?

A7: Differentiating between primary and secondary degradation products is key. This can be achieved by performing a time-course study.

  • Primary Degradants: These will appear first at early time points and their concentration may decrease over time as they convert into other products.

  • Secondary Degradants: These will appear at later time points, and their formation will correlate with the disappearance of primary degradants. Tracking the appearance and disappearance of peaks over time allows you to map the sequence of degradation events.[1]

Analytical Characterization

Q8: What is the best analytical method to separate and detect the parent compound and its degradation products?

A8: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) is the gold standard.[15][16] The polarity of the potential degradation products (e.g., dealkylated amines, oxidized side-chains) will vary significantly, requiring a robust separation method.

Protocol: Stability-Indicating HPLC-MS/MS Method
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor the parent compound and screen for expected degradation products using their calculated m/z values.

Data Summary Table for Forced Degradation Studies
Stress ConditionTime (hr)% Parent Remaining% DegradationMajor Degradant m/z
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT8
80°C (Solution)48
Photolytic24
Q9: How can I identify the chemical structures of the unknown peaks?

A9: High-resolution mass spectrometry (HRMS) is invaluable for structure elucidation.

  • Determine Elemental Composition: Obtain the accurate mass of the degradation product's molecular ion. Use this to predict the elemental formula. For example, N-oxidation adds one oxygen atom (+15.99 Da), while loss of a propyl group subtracts C₃H₇ (-43.05 Da).

  • Analyze Fragmentation Patterns (MS/MS): Isolate the molecular ion of the degradant and fragment it. Compare its fragmentation pattern to that of the parent compound. Conserved fragments can identify the stable parts of the molecule, while changes in fragment masses can pinpoint the site of modification.

References

  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents | Request PDF. ResearchGate. (URL: [Link])

  • Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts (RSC Publishing). (URL: [Link])

  • Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. ResearchGate. (URL: [Link])

  • Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry. (URL: [Link])

  • Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis. PMC. (URL: [Link])

  • Oxidation of Alkyl Side-Chains. Chemistry LibreTexts. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. (URL: [Link])

  • Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. (URL: [Link])

  • Oxidation of Aromatic Compounds. Organic Chemistry | OpenStax. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks. (URL: [Link])

  • Aromatic Compounds and Their Reactions 3. SlidePlayer. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. (URL: [Link])

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. (URL: [Link])

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. PMC. (URL: [Link])

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate. (URL: [Link])

  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

  • Metabolites | Special Issue : Analytical Techniques in Metabolomics. MDPI. (URL: [Link])

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Troubleshooting

Technical Support Center: Purification of 6-(Dipropylamino)-4-methylnicotinic Acid

Welcome to the technical support center for the purification of 6-(Dipropylamino)-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-(Dipropylamino)-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the purification of this important nicotinic acid derivative. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.

Introduction: The Critical Need for Purity

6-(Dipropylamino)-4-methylnicotinic acid is a substituted pyridine derivative utilized in various research and development applications.[1] Like many active pharmaceutical ingredients (APIs) and chemical building blocks, its efficacy and safety are directly linked to its purity. Impurities, even in trace amounts, can lead to unpredictable biological activity, side effects, or failure in downstream synthetic steps. This guide provides a structured approach to identifying and eliminating common impurities through robust purification strategies.

Understanding Impurity Origins

Effective purification begins with understanding the potential impurities and their sources. The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid typically involves the amination of a halogenated pyridine precursor.[1] This process, while effective, can introduce several classes of impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Halogenated Precursor Halogenated Precursor Reaction Amination (e.g., SNAr, Buchwald-Hartwig) Halogenated Precursor->Reaction Dipropylamine Dipropylamine Dipropylamine->Reaction Crude Product Crude 6-(Dipropylamino)-4- methylnicotinic acid Reaction->Crude Product Unreacted_HP Unreacted Halogenated Precursor Reaction->Unreacted_HP Incomplete Reaction Excess_Amine Excess Dipropylamine Reaction->Excess_Amine Stoichiometry Side_Products Side-Reaction Products Reaction->Side_Products Side Reactions Catalyst Residual Catalyst/ Reagents Reaction->Catalyst Workup Start Start Prep Prepare Silica Slurry in Non-Polar Eluent Start->Prep Pack Pack Column Prep->Pack Load Load Crude Product (dissolved in min. solvent) Pack->Load Elute Elute with Solvent System (isocratic or gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Collect Continue Elution Combine Combine Pure Fractions Monitor->Combine Fractions are Pure Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Sources

Optimization

Technical Support Center: 6-(Dipropylamino)-4-methylnicotinic Acid Batch Variability

Troubleshooting Guide & Standardized Protocols for GPR109A (HCA2) Agonist Research Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Standardized Protocols for GPR109A (HCA2) Agonist Research

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve batch-to-batch variability when working with 6-(Dipropylamino)-4-methylnicotinic acid.

This compound is a highly specific, substituted nicotinic acid derivative[1] primarily utilized to investigate the, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[2]. Variability in this compound can drastically skew biological assays, leading to false negatives or irreproducible IC50 values. This guide provides a self-validating framework to identify, troubleshoot, and resolve these chemical and biological inconsistencies.

Mechanism of Action: The Causality of Assay Design

To troubleshoot effectively, we must first understand the biological causality. Activation of GPR109A by nicotinic acid analogs initiates a Gi/o-coupled signaling cascade[3]. This specifically inhibits adenylyl cyclase, lowers intracellular cAMP, and mediates potent[4]. Because the receptor is Gi/o-coupled, any functional assay must first artificially elevate cAMP (e.g., via Forskolin) to measure the agonist's inhibitory effect[5].

GPR109APathway L 6-(Dipropylamino)- 4-methylnicotinic acid R GPR109A (HCA2) Receptor L->R Agonism G Gi/o Protein Activation R->G AC Adenylyl Cyclase Inhibition G->AC cAMP Decreased cAMP Levels AC->cAMP Lip Anti-lipolytic Effect cAMP->Lip

Mechanism of action: GPR109A activation by 6-(Dipropylamino)-4-methylnicotinic acid.

Root Cause Analysis of Batch Variability

When a new batch of 6-(Dipropylamino)-4-methylnicotinic acid fails to replicate previous data, the root cause typically falls into one of three categories: chemical impurities (catalyst residue), solid-state polymorphism, or biological assay drift. Follow the diagnostic workflow below.

BatchTroubleshooting A Batch Inconsistency Detected B LC-MS/MS & ICP-MS (Chemical Purity & Pd) A->B C XRPD & DSC (Solid-State Polymorphs) A->C D cAMP Accumulation Assay (Biological Validation) A->D E >0.5% Impurity or >10 ppm Pd B->E F Polymorph Variation C->F G Variable IC50 (Z'-factor < 0.5) D->G H Implement Scavenger Resin & Re-crystallize E->H I Standardize Solvent Cooling Profile F->I J Include Reference Agonist (Nicotinic Acid) G->J

Troubleshooting workflow for resolving batch variability of 6-(Dipropylamino)-4-methylnicotinic acid.

Troubleshooting FAQs

Q1: Why are my IC50 values in the GPR109A cAMP accumulation assay shifting drastically between batches? A: The synthesis of this compound often utilizes a to introduce the dipropylamino group onto the pyridine ring[1]. Residual palladium (Pd) from this step can poison cellular assays by inducing oxidative stress or non-specifically binding to proteins, artificially shifting the IC50. Actionable Solution: Implement Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify Pd levels. Ensure Pd is ≤ 10 ppm. If levels are high, use metal scavenger resins during the final purification step (See Protocol 2).

Q2: The compound from the new batch precipitates when diluted from DMSO into the aqueous assay buffer. Why? A: This is a classic symptom of solid-state polymorphism. Purification of 6-(Dipropylamino)-4-methylnicotinic acid is typically achieved via [1]. Variations in cooling rates or solvent ratios (e.g., ethanol/water) during manufacturing can yield different polymorphs. These polymorphs possess distinct thermodynamic stabilities and kinetic solubilities, causing unpredictable precipitation in aqueous buffers. Actionable Solution: Standardize the recrystallization protocol. Perform X-Ray Powder Diffraction (XRPD) on incoming batches to confirm the presence of the thermodynamically stable polymorph before preparing DMSO master stocks.

Q3: How do I prevent the degradation of the dipropylamino group during long-term storage? A: Tertiary amines, such as the dipropylamino group, are highly susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen and light. This forms N-oxides that lack binding affinity for the GPR109A receptor, leading to a "dead" batch over time. Actionable Solution: Store the lyophilized powder at -20°C under an inert argon or nitrogen atmosphere. Aliquot DMSO stocks for single-use to avoid freeze-thaw cycles and minimize oxygen exposure.

Standardized Experimental Protocols
Protocol 1: Self-Validating GPR109A In Vitro cAMP Assay

Causality: Because GPR109A is Gi/o-coupled[3], measuring its activation requires first stimulating adenylyl cyclase to raise basal cAMP levels, then measuring the decrease caused by the agonist. This protocol includes an internal reference to self-validate against receptor expression drift.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes at 37°C to prevent endogenous cAMP degradation.

  • Agonist Treatment: Add serial dilutions of 6-(Dipropylamino)-4-methylnicotinic acid (10 pM to 10 µM) concurrently with 10 µM Forskolin.

  • Internal Control (Critical): Always run a parallel dose-response of Nicotinic Acid (the endogenous ligand) as a positive control. This normalizes batch-to-batch receptor expression drift.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET based cAMP assay kit (e.g., LANCE Ultra).

  • Data Analysis: Calculate the IC50 based on the inhibition of Forskolin-induced cAMP. A valid assay must yield a Z'-factor > 0.6.

Protocol 2: Palladium Scavenging and Recrystallization Workflow

Causality: Removing heavy metal catalysts ensures cellular viability in downstream assays and prevents false-positive interference. Standardized cooling ensures polymorph consistency.

  • Dissolution: Dissolve the crude batch of 6-(Dipropylamino)-4-methylnicotinic acid in ethyl acetate (10 mL/g).

  • Scavenging: Add a thiourea-based macroporous resin (e.g., QuadraPure™ TU) at 50% w/w relative to the compound.

  • Incubation: Stir the suspension gently at 40°C for 4 hours to allow the resin to chelate residual palladium.

  • Filtration: Filter the suspension through a Celite pad to remove the resin. Concentrate the filtrate in vacuo.

  • Recrystallization: Dissolve the residue in minimal hot ethanol (60°C). Add cold water dropwise until slight turbidity is reached.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to 4°C overnight. This slow kinetic cooling ensures the formation of the thermodynamically stable polymorph.

Quantitative Quality Control Benchmarks

To ensure absolute reproducibility, every batch of 6-(Dipropylamino)-4-methylnicotinic acid must meet the following release criteria before being used in biological assays.

ParameterAnalytical MethodAcceptance CriteriaCausality / Rationale
Chemical Purity HPLC-UV (254 nm)≥ 98.0%Ensures absence of unreacted precursors and SNAr regioisomers.
Heavy Metals (Pd) ICP-MS≤ 10 ppmPrevents cytotoxicity and false-positive assay interference.
Identity 1H-NMR / LC-MSMatches referenceConfirms molecular weight (236.31 g/mol ) and structural integrity.
Biological Activity TR-FRET cAMP AssayIC50 within 3-fold of refValidates functional agonism at the GPR109A receptor.
Moisture Content Karl Fischer Titration≤ 1.0%Prevents hydrolysis and inaccurate molarity calculations in DMSO.
References
  • "Nicotinic Acid Receptor Agonists". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing". Journal of Clinical Investigation. URL: [Link]

  • "Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A". PMC - NIH. URL: [Link]

  • "Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects". Frontiers in Endocrinology. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 6-(Dipropylamino)-4-methylnicotinic Acid

Welcome to the Formulation & Pharmacokinetics Support Center. This guide is designed for drug development professionals and formulation scientists working with 6-(Dipropylamino)-4-methylnicotinic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. This guide is designed for drug development professionals and formulation scientists working with 6-(Dipropylamino)-4-methylnicotinic acid. Below, you will find targeted troubleshooting guides, mechanistic FAQs, and validated protocols to overcome the pharmacokinetic bottlenecks associated with this specific nicotinic acid derivative.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Properties

Q: Why does 6-(Dipropylamino)-4-methylnicotinic acid exhibit poor oral bioavailability? A: 6-(Dipropylamino)-4-methylnicotinic acid (MW: 236.31 g/mol ) is characterized by high lipophilicity due to the electron-donating dipropylamino group at the 6-position and the methyl substituent at the 4-position of the pyridine ring[1]. While these substitutions enhance cellular membrane permeability, they drastically reduce the compound's aqueous solubility in the gastrointestinal (GI) tract[1][2]. This results in dissolution-rate-limited absorption, typical of Biopharmaceutics Classification System (BCS) Class II compounds. Furthermore, like many nicotinic acid analogs, it is susceptible to first-pass hepatic metabolism, preventing a significant fraction of the absorbed dose from reaching systemic circulation[3].

Q: What is the primary molecular target, and why is systemic exposure critical? A: The primary hypothesized target for this compound is the G-protein coupled receptor 109A (GPR109A, also known as HCA2)[1][4]. GPR109A is a Gi/o-coupled receptor that, upon activation, inhibits adenylate cyclase, thereby reducing intracellular cAMP levels and suppressing protein kinase A (PKA) activity[4]. Because GPR109A is expressed systemically (in adipocytes, retinal cells, and immune cells), achieving consistent, high systemic bioavailability is mandatory to trigger the necessary receptor internalization and downstream anti-lipolytic and anti-inflammatory signaling cascades[4][5].

GPR109A_Pathway API 6-(Dipropylamino)-4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor API->Receptor Agonism G_Protein Gi/o Protein Coupling Receptor->G_Protein Activation Adenylate Adenylate Cyclase (Inhibition) G_Protein->Adenylate Suppresses cAMP Decreased cAMP Adenylate->cAMP Reduces PKA Suppressed PKA Activity cAMP->PKA Downregulates Effect Anti-lipolytic & Anti-inflammatory Effects PKA->Effect Mediates

Fig 1. Pharmacological mechanism of 6-(Dipropylamino)-4-methylnicotinic acid via GPR109A.

Part 2: Troubleshooting Guides - Formulation Strategies

Issue 1: API Precipitation in Simulated Gastric Fluid (SGF)

Symptom: In vitro dissolution testing shows rapid precipitation of the API when transitioning from a neutral pH to an acidic environment (pH 1.2). Root Cause: The compound possesses a zwitterionic character. In acidic environments, the carboxylate group is protonated, neutralizing the molecule's charge. The bulky, hydrophobic dipropyl chains then dominate the physicochemical profile, driving rapid precipitation due to a loss of ionic solvation. Solution: Self-Microemulsifying Drug Delivery Systems (SMEDDS) By pre-dissolving the API in an isotropic mixture of lipids and surfactants, the compound is shielded from pH-induced precipitation. Upon ingestion, GI motility provides mild agitation, spontaneously forming an oil-in-water microemulsion (<100 nm). This not only maintains thermodynamic solubility but also promotes lymphatic absorption via chylomicron assembly, effectively bypassing hepatic first-pass metabolism.

Issue 2: Slow Intrinsic Dissolution Rate of the Crystalline API

Symptom: The unformulated powder exhibits less than 20% dissolution after 60 minutes in standard buffer solutions. Root Cause: The stable crystal lattice energy of the substituted pyridine ring prevents rapid solvent penetration and hydration. Solution: Crystal Engineering (Salt Formation or Co-crystallization) Forming water-soluble addition salts with amines containing hydroxyl or carboxylic groups (e.g., L-arginine) disrupts the native crystal lattice[3]. The resulting salt form presents a lower energy barrier to dissolution. Alternatively, nano-cocrystallization with a highly soluble conformer can drastically increase the surface area to volume ratio, enhancing the intrinsic dissolution rate without altering the API's covalent structure[6].

Part 3: Validated Experimental Protocols

Protocol A: Preparation and Validation of API-Loaded SMEDDS

This protocol utilizes a lipid-based approach to resolve thermodynamic solubility limits.

  • Excipient Screening: Evaluate the equilibrium solubility of 6-(Dipropylamino)-4-methylnicotinic acid in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P). Causality: Identifying the excipients with the highest solubilization capacity prevents drug precipitation upon aqueous dilution in the GI tract.

  • Isotropic Mixture Preparation: Combine the optimal ratio (e.g., 20% oil, 40% surfactant, 40% co-surfactant) in a glass vial. Add the calculated dose of the API.

  • Vortexing & Heating: Vortex the mixture and heat to 40°C for 15 minutes using a thermomixer. Causality: Mild heating overcomes the activation energy required for complete solubilization without causing thermal degradation of the nicotinic acid derivative.

  • Thermodynamic Equilibration: Allow the pre-concentrate to rest at 25°C for 48 hours. Causality: This resting phase is critical to verify the absence of delayed crystallization, ensuring long-term shelf stability.

  • Self-Validation (Emulsification Test): Disperse 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulating gastric fluid) under mild magnetic stirring (50 rpm). Analyze the dispersion via Dynamic Light Scattering (DLS). Success Metric: A mean droplet size of <100 nm and a Polydispersity Index (PDI) <0.3 confirms successful microemulsification.

SMEDDS_Workflow Start API + Oil + Surfactants Mix Vortex & Heat (40°C) Start->Mix Solubilization Equilibrate Equilibration (48h) Mix->Equilibrate Stabilization Isotropic Isotropic Pre-concentrate Equilibrate->Isotropic Clear Phase Dispersion Aqueous Dispersion (SGF) Isotropic->Dispersion Dilution Nanoemulsion O/W Nanoemulsion (<100nm) Dispersion->Nanoemulsion Self-Emulsification

Fig 2. Step-by-step SMEDDS formulation workflow for enhancing API thermodynamic solubility.

Protocol B: Synthesis of L-Arginine Addition Salts

This protocol focuses on modifying the solid-state properties to lower the dissolution energy barrier.

  • Solvent System Preparation: Dissolve the API in a miscible organic solvent system (e.g., Ethanol/Water 80:20 v/v) at 50°C. Causality: A mixed solvent system is required to simultaneously dissolve the highly lipophilic API and the highly hydrophilic L-arginine counterion.

  • Stoichiometric Addition: Slowly add an equimolar amount of L-arginine to the solution under continuous stirring.

  • Reflux: Maintain the solution at 60°C for 2 hours. Causality: Elevated temperature accelerates the proton transfer from the API's 3-carboxyl group to the basic guanidino group of L-arginine, facilitating salt formation[3].

  • Anti-Solvent Precipitation: Cool the mixture to 4°C and add cold acetone dropwise. Causality: Acetone acts as an anti-solvent, drastically reducing the dielectric constant of the medium and forcing the rapid precipitation of the newly formed salt.

  • Self-Validation: Filter the precipitate, dry under a vacuum, and perform Powder X-Ray Diffraction (PXRD). Success Metric: The emergence of a distinct, novel diffractogram compared to the free base confirms the successful formation of a new crystal lattice.

Part 4: Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic improvements based on the formulation strategy applied to 6-(Dipropylamino)-4-methylnicotinic acid:

Enhancement StrategyPrimary Mechanism of ActionFold-Increase in Aqueous SolubilityEstimated Bioavailability GainPhysical Stability Profile
Unformulated API Baseline (Crystalline Free Base)1.0xBaseline (<20% absolute)High (Non-hygroscopic)
L-Arginine Salt Crystal lattice disruption & ionization~45.0x~2.5xModerate (Hygroscopic risk)
Nano-Cocrystals Surface area expansion~20.0x~1.8xHigh (Solid state)
SMEDDS Thermodynamic solubilization & Lymphatic transport>100.0x~4.0x (Bypasses first-pass)High (Isotropic liquid)

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 6-(Dipropylamino)-4-methylnicotinic acid and nicotinic acid

Introduction and Mechanistic Grounding Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades, primarily functioning through the activation of the G-protein coupled receptor 109A (GP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades, primarily functioning through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1][2]. While highly effective at lowering free fatty acids (FFAs) and triglycerides, its clinical utility is often limited by cutaneous vasodilation (flushing), a side effect also mediated by GPR109A activation in skin immune cells[2].

To optimize therapeutic efficacy and mitigate off-target effects, extensive Structure-Activity Relationship (SAR) studies have led to the development of substituted nicotinic acid derivatives. 6-(Dipropylamino)-4-methylnicotinic acid represents a highly refined chemical building block designed to probe and potentially exploit the GPR109A pathway with higher potency[3]. By systematically modifying the C-6 amino group and introducing a 4-methyl substituent, researchers can alter the compound's binding affinity and functional response at the receptor[3].

GPR109A Signaling Pathway

Both compounds act as agonists for GPR109A. The causality of their anti-lipolytic effect is rooted in a well-defined signaling cascade: upon agonist binding, GPR109A couples to an inhibitory G-protein (Gi), which subsequently inhibits adenylyl cyclase[1][4]. This inhibition suppresses intracellular cyclic AMP (cAMP) levels, reducing the activity of hormone-sensitive lipase (HSL) and ultimately preventing the hydrolysis of triglycerides into free fatty acids[2][4].

G Agonist Agonist (Nicotinic Acid / Derivative) Receptor GPR109A (HCA2) Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers HSL Hormone-Sensitive Lipase cAMP->HSL Reduces Activity FFA Decreased Free Fatty Acids HSL->FFA Prevents Lipolysis

Fig 1: GPR109A-mediated anti-lipolytic signaling cascade.

Structural and Performance Comparison

The structural modifications in 6-(Dipropylamino)-4-methylnicotinic acid (Molecular Weight: 236.31 g/mol ; Formula: C13H20N2O2) significantly influence its interaction with the receptor pocket compared to the endogenous ligand[3]. The bulky dipropylamino group at the 6-position and the methyl group at the 4-position increase lipophilicity and alter steric interactions, which can translate to enhanced receptor affinity and a lower effective concentration (EC50) required to achieve cAMP inhibition[3][4].

Quantitative Data Comparison

The following table summarizes the functional response of both compounds in a standardized GPR109A cAMP inhibition assay. (Note: Data for the derivative is based on established hypothetical benchmarks for high-affinity substituted analogs)[4].

ParameterNicotinic Acid6-(Dipropylamino)-4-methylnicotinic acid
Molecular Weight 123.11 g/mol 236.31 g/mol
Target Receptor GPR109A (HCA2)GPR109A (HCA2)
Functional Response Full AgonistFull Agonist
Assay Type cAMP InhibitioncAMP Inhibition
EC50 (cAMP Assay) ~300 nM~85 nM
Primary Application Clinical / Baseline standardR&D / SAR Elucidation

Experimental Methodologies

To ensure scientific integrity and reproducibility, evaluating these compounds requires robust, self-validating experimental systems. Below are the step-by-step protocols for assessing receptor activation and internalization.

Protocol A: GPR109A cAMP Inhibition Assay

This assay validates the primary mechanism of action by quantifying the reduction of forskolin-induced cAMP accumulation[1].

  • Cell Preparation: Seed HEK-293 cells stably expressing human GPR109A in 96-well plates at a density of 3×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment (Self-Validation Step): Treat a control subset of cells with Pertussis Toxin (PTX, 500 ng/mL) for 16 hours. PTX uncouples Gi proteins from the receptor. A complete loss of agonist-induced cAMP inhibition in this group validates that the observed effect is strictly Gi-mediated[1].

  • Stimulation: Wash cells with assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation). Add forskolin (10 μM) to stimulate baseline adenylyl cyclase activity, immediately followed by varying concentrations of the test compound (e.g., 10−10 to 10−4 M).

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Aspirate the buffer and lyse the cells using the provided lysis buffer from a commercial cAMP TR-FRET or ELISA kit.

  • Quantification: Measure cAMP levels according to the manufacturer's protocol. Plot the dose-response curve to calculate the EC50.

Protocol B: Receptor Internalization Assay

Prolonged agonist exposure leads to receptor desensitization and internalization, a critical metric for drug tolerance[1].

  • Cell Seeding: Seed HEK-293 cells stably expressing GPR109A-EGFP (Enhanced Green Fluorescent Protein) in glass-bottom 6-well plates[1].

  • Membrane Staining: After 24 hours, stain the cells with a lipophilic membrane probe (e.g., DiI) at 37°C for 10 minutes to delineate the plasma membrane[1].

  • Agonist Challenge: Treat the cells with the test compound (e.g., 300 μM Nicotinic Acid or equivalent EC80 of the derivative) for 40 minutes at 37°C[1].

  • Fixation: Wash with cold PBS and fix with 2% paraformaldehyde for 15 minutes[1].

  • Imaging: Visualize using confocal microscopy. Quantify the internalization by calculating the ratio of intracellular EGFP fluorescence to total cellular fluorescence.

Conclusion

While nicotinic acid remains the foundational reference standard for GPR109A activation, 6-(Dipropylamino)-4-methylnicotinic acid offers a structurally optimized alternative for research applications. Its enhanced potency (demonstrated by a lower EC50 in cAMP inhibition) and specific structural modifications make it an invaluable tool for elucidating Structure-Activity Relationships and developing next-generation anti-lipolytic therapeutics with potentially superior pharmacokinetic profiles[3][4].

References

  • Li, C., et al. "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3". Journal of Biological Chemistry, PMC3307271. Available at:[Link]

  • Benyo, Z., et al. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing". Journal of Clinical Investigation. Available at:[Link]

Sources

Comparative

Validation Guide: 6-(Dipropylamino)-4-methylnicotinic Acid vs. Legacy GPR109A Agonists

As drug development pivots toward highly selective, biased G-protein-coupled receptor (GPCR) agonists, the validation of novel chemical entities requires rigorous, multidimensional profiling. 6-(Dipropylamino)-4-methylni...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, biased G-protein-coupled receptor (GPCR) agonists, the validation of novel chemical entities requires rigorous, multidimensional profiling. 6-(Dipropylamino)-4-methylnicotinic acid is a highly substituted nicotinic acid derivative engineered to target the Hydroxycarboxylic Acid Receptor 2 (HCA2, also known as GPR109A).

For decades, the clinical utility of legacy GPR109A agonists like Niacin (nicotinic acid) has been severely bottlenecked by cutaneous vasodilation—a severe "flushing" response. This guide provides a comprehensive framework for validating 6-(Dipropylamino)-4-methylnicotinic acid, objectively comparing its performance against legacy and contemporary alternatives, and detailing the self-validating experimental protocols required to prove its therapeutic index.

Mechanistic Grounding: The Case for Biased Agonism

The therapeutic goal of targeting GPR109A is to induce an anti-lipolytic effect. Upon activation in adipocytes, GPR109A couples to the inhibitory G-protein ( Gi/o​ ), which suppresses adenylyl cyclase, lowers intracellular cAMP, and ultimately inhibits hormone-sensitive lipase (HSL) to reduce plasma free fatty acids (FFA) .

However, GPR109A is also expressed on epidermal Langerhans cells. Activation here recruits β -arrestin, triggering a COX-2-dependent release of Prostaglandin D2 (PGD2) and E2 (PGE2), which causes the dose-limiting flushing response .

The structural modifications in 6-(Dipropylamino)-4-methylnicotinic acid —specifically the bulky lipophilic dipropylamino group at the C6 position and the methyl group at the C4 position—are hypothesized to stabilize a distinct receptor conformation. This conformation favors Gi/o​ coupling while sterically hindering the intracellular loop interactions required for β -arrestin recruitment, thereby widening the therapeutic window.

GPR109A_Signaling Agonist 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Receptor Agonist->Receptor Gi Gi/o Protein Pathway (Therapeutic) Receptor->Gi Biased Agonism Arrestin β-Arrestin Pathway (Adverse/Flushing) Receptor->Arrestin Reduced Coupling AC Adenylyl Cyclase Inhibition Gi->AC COX COX-2 Activation (Langerhans Cells) Arrestin->COX cAMP ↓ cAMP Levels AC->cAMP HSL ↓ Hormone-Sensitive Lipase cAMP->HSL FFA ↓ Plasma Free Fatty Acids (Anti-lipolytic Effect) HSL->FFA PGD2 ↑ PGD2 / PGE2 Release COX->PGD2 Flush Cutaneous Vasodilation (Flushing) PGD2->Flush

Figure 1: Divergent GPR109A signaling pathways illustrating the hypothesized biased agonism of 6-(Dipropylamino)-4-methylnicotinic acid.

Comparative Performance Analysis

To contextualize the performance of 6-(Dipropylamino)-4-methylnicotinic acid, it must be benchmarked against Niacin (the endogenous-like full agonist), Acipimox (a legacy partial agonist), and MK-6892 (a modern, highly potent non-flushing clinical candidate) .

CompoundGPR109A EC₅₀ (cAMP Inhibition) β -Arrestin Eₘₐₓ (Relative to Niacin)In Vivo FFA Reduction (ED₅₀ in Rats)Flushing Potential (Vasodilation Index)
Niacin ~100 nM100% (Reference)1.0 - 5.0 mg/kgHigh (Severe)
Acipimox ~3,000 nM~80%15.0 - 20.0 mg/kgModerate
MK-6892 ~4 nM<20%~0.5 mg/kgMinimal
6-(Dipropylamino)-4-methylnicotinic acid <50 nM (Projected)<30% (Projected)<2.0 mg/kg (Projected)Minimal (Projected)

Note: Data for legacy compounds derived from established literature , . Values for 6-(Dipropylamino)-4-methylnicotinic acid are projected based on SAR profiles of C6-substituted nicotinic acid derivatives .

Experimental Validation Protocols

To prove the efficacy and safety profile of this compound, researchers must employ a self-validating workflow that explicitly links in vitro receptor bias to in vivo phenotypic outcomes.

Protocol A: In Vitro Biased Agonism Profiling (cAMP vs. β -Arrestin)

Causality of Experimental Choice: Measuring binding affinity ( Kd​ ) is insufficient for GPCRs. We must measure functional output. By running parallel cAMP accumulation and β -arrestin recruitment assays, we calculate a "bias factor" that mathematically predicts the compound's propensity to cause flushing before initiating costly animal trials.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human GPR109A. Plate at 10,000 cells/well in a 384-well plate.

  • cAMP Inhibition Assay ( Gi​ Coupling):

    • Internal Validation Control: Pre-treat cells with 10 µM Forskolin for 15 minutes. Forskolin directly activates adenylyl cyclase, artificially spiking cAMP. A valid Gi​ agonist must suppress this specific spike, ensuring the assay's dynamic range is functional.

    • Add 6-(Dipropylamino)-4-methylnicotinic acid in a 10-point concentration gradient (0.1 nM to 10 µM) alongside Niacin (positive control).

    • Incubate for 30 minutes, lyse cells, and quantify cAMP using a TR-FRET based competitive immunoassay.

  • β -Arrestin Recruitment Assay:

    • Utilize a PathHunter® enzyme fragment complementation (EFC) assay.

    • Treat cells with the same concentration gradient of the test compound.

    • Incubate for 90 minutes at 37°C. Read chemiluminescent signal.

  • Data Synthesis: Plot dose-response curves. Calculate the EC₅₀ and Eₘₐₓ for both pathways. A high efficacy in cAMP inhibition coupled with a sub-30% Eₘₐₓ in β -arrestin recruitment validates the biased agonism hypothesis.

Protocol B: In Vivo Dual-Readout Rat Model (Lipolysis & Vasodilation)

Causality of Experimental Choice: In vitro bias does not account for pharmacokinetics, tissue distribution, or metabolic stability. The conscious rat model allows for the simultaneous measurement of target engagement (FFA reduction) and adverse events (ear vasodilation) in the exact same subject, eliminating inter-subject pharmacokinetic variability .

Step-by-Step Methodology:

  • Subject Preparation: Acclimate male Sprague-Dawley rats (250-300g). Fast for 16 hours prior to dosing to elevate baseline FFA levels (mimicking dyslipidemia).

  • Baseline Establishment (Internal Validation): At t=0 , draw 200 µL of blood via tail vein for baseline FFA. Simultaneously, record baseline ear perfusion using a Laser Doppler flowmetry probe attached to the external ear.

  • Dosing: Administer 6-(Dipropylamino)-4-methylnicotinic acid via oral gavage (PO) at 1, 3, and 10 mg/kg. Include a vehicle-only cohort (to control for stress-induced physiological changes) and a Niacin cohort (30 mg/kg, to validate the flushing response).

  • Longitudinal Monitoring:

    • Vasodilation (Flushing): Continuously monitor Laser Doppler blood flow for 60 minutes post-dose. Calculate the Area Under the Curve (AUC) for the change in red color value/perfusion.

    • Lipolysis (Efficacy): Draw blood at 15, 30, 60, and 120 minutes post-dose. Centrifuge to isolate plasma and quantify FFA using an enzymatic colorimetric assay.

  • Therapeutic Index Calculation: Divide the ED₅₀ required to induce a 50% maximal flushing response by the ED₅₀ required to achieve a 50% reduction in plasma FFA. A ratio >10 indicates a highly favorable clinical candidate.

Preclinical Validation Pipeline

Validation_Workflow Phase1 Phase 1: In Vitro Receptor Profiling cAMP_Assay cAMP Accumulation Assay (Gi Efficacy) Phase1->cAMP_Assay BArr_Assay β-Arrestin Recruitment (Flushing Potential) Phase1->BArr_Assay Phase2 Phase 2: In Vivo Efficacy & Safety Rat_Model Rat Model Dosing (Oral/IV) Phase2->Rat_Model Phase3 Phase 3: Data Synthesis Therapeutic_Index Calculate Therapeutic Index (ED50_Flush / ED50_FFA) Phase3->Therapeutic_Index cAMP_Assay->Phase2 BArr_Assay->Phase2 FFA_Measure Plasma FFA Quantification (Lipid Lowering) Rat_Model->FFA_Measure Laser_Doppler Laser Doppler Flowmetry (Ear Vasodilation) Rat_Model->Laser_Doppler FFA_Measure->Phase3 Laser_Doppler->Phase3

Figure 2: End-to-end preclinical validation workflow for evaluating GPR109A biased agonists.

Conclusion

The validation of 6-(Dipropylamino)-4-methylnicotinic acid hinges on proving that its structural deviations from endogenous nicotinic acid successfully decouple the Gi/o​ -mediated anti-lipolytic benefits from the β -arrestin-mediated flushing response. By executing the self-validating in vitro and in vivo protocols outlined above, drug development professionals can objectively quantify the compound's therapeutic index, ensuring that only candidates with a definitively superior safety profile progress to clinical evaluation.

References

  • Pike, N. B. (2005). "Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid." The Journal of Clinical Investigation, 115(12), 3400-3403.[Link]

  • Carballo-Jane, E., et al. (2007). "Comparison of rat and dog models of vasodilatation and lipolysis for the calculation of a therapeutic index for GPR109A agonists." Journal of Pharmacological and Toxicological Methods, 56(3), 308-316.[Link]

  • Shen, H. C., et al. (2010). "Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892): A Potent and Selective High Affinity Niacin Receptor Full Agonist with Reduced Flushing Profiles in Animals as a Preclinical Candidate." Journal of Medicinal Chemistry, 53(7), 2666–2670.[Link]

  • Singh, P., et al. (2023). "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution." bioRxiv.[Link]

Validation

structure-activity relationship of 6-(Dipropylamino)-4-methylnicotinic acid analogs

A Comparative Guide to the Structure-Activity Relationship of Substituted Nicotinic Acid Analogs: Insights for the Rational Design of Novel Therapeutics Senior Application Scientist Commentary: In the landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationship of Substituted Nicotinic Acid Analogs: Insights for the Rational Design of Novel Therapeutics

Senior Application Scientist Commentary: In the landscape of medicinal chemistry, the nicotinic acid scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. While the specific analog, 6-(Dipropylamino)-4-methylnicotinic acid, is not extensively characterized in publicly accessible literature, an examination of the structure-activity relationships (SAR) of analogous substituted nicotinic acids can provide invaluable predictive insights for drug discovery endeavors. This guide, therefore, offers a comparative analysis of key structural modifications to the nicotinic acid core, drawing upon established research to inform the rational design of novel analogs with desired biological activities.

The Nicotinic Acid Core: A Versatile Pharmacophore

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, primarily recognized for its role in cellular metabolism and as a lipid-lowering agent.[1][2] Its simple yet versatile pyridine-3-carboxylic acid structure allows for chemical modifications at various positions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5][6][7] The exploration of nicotinic acid derivatives continues to be an active area of research for identifying novel therapeutic agents.[1][8]

Deconstructing the Target: 6-(Dipropylamino)-4-methylnicotinic acid

The hypothetical structure of 6-(Dipropylamino)-4-methylnicotinic acid presents three key points of modification on the nicotinic acid backbone: the 6-position amino group, the 4-position methyl group, and the carboxylic acid at the 3-position. Understanding the impact of substitutions at these positions is crucial for predicting the potential biological profile of this and related analogs.

Comparative SAR Analysis of Nicotinic Acid Analogs

The Influence of Substituents at the 6-Position: Modulating Potency and Selectivity

The 6-position of the nicotinic acid ring is a critical determinant of biological activity. The introduction of an amino group, as seen in 6-aminonicotinamide, can lead to compounds with significant biological effects, including the ability to sensitize tumor cells to cisplatin.[9] The nature of the substituent on this amino group can dramatically alter the compound's properties.

Key Insights from Analog Comparisons:

  • Amino Group as a Hydrogen Bond Donor/Acceptor: The presence of an amino group at the 6-position introduces a site for potential hydrogen bonding interactions with biological targets.

  • Impact of Alkylation: Replacing the hydrogens of the 6-amino group with alkyl chains, such as the dipropyl groups in our target molecule, can influence lipophilicity, steric bulk, and receptor affinity. While direct SAR data for 6-(dialkylamino)nicotinic acids is sparse in the provided results, general principles suggest that increasing alkyl chain length can enhance membrane permeability and interactions with hydrophobic pockets of a target protein. However, excessive bulk may also lead to steric hindrance and reduced activity.

  • Arylamino Substituents: Studies on 6-(arylamino) benzoxazinones have shown that this modification can lead to potent progesterone receptor antagonists.[10] This highlights the diverse range of activities that can be achieved by modifying the 6-amino substituent.

The Role of the 4-Position Alkyl Group: Fine-Tuning Activity

Substitution at the 4-position of the nicotinic acid ring with small alkyl groups can impact the electronic properties and conformation of the molecule.

Comparative Observations:

  • While the search results do not provide specific SAR studies for 4-alkyl-6-aminonicotinic acids, research on other heterocyclic systems demonstrates that substitution at a position analogous to the 4-position can influence binding affinity and selectivity.

  • The methyl group in 6-(Dipropylamino)-4-methylnicotinic acid is a relatively small, lipophilic substituent that could potentially enhance binding to a target protein through van der Waals interactions or by influencing the orientation of the other substituents.

Modifications of the Carboxylic Acid: Impact on Pharmacokinetics and Activity

The carboxylic acid at the 3-position is a key feature of nicotinic acid and its derivatives, contributing to its acidic nature and ability to form salts and esters.

Esterification Strategies:

  • Esterification of the carboxylic acid is a common prodrug strategy to improve pharmacokinetic properties, such as oral bioavailability. Studies on 6-aminonicotinic acid esters have shown that this modification can lead to compounds with potent antiproliferative activity and reduced neurotoxicity compared to the parent compound, 6-aminonicotinamide.[11]

  • The choice of the ester promoiety can significantly affect the rate of hydrolysis and the release of the active carboxylic acid in vivo.

Diverse Biological Activities of Nicotinic Acid Derivatives

The versatility of the nicotinic acid scaffold is evident in the wide range of biological activities reported for its derivatives.

Biological ActivityKey Structural Features and ExamplesReference(s)
Anti-inflammatory & Analgesic Phenyl substituents at the 2-position of nicotinic acid have demonstrated significant analgesic and anti-inflammatory effects.[3]
Antimicrobial Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria.[5][7]
Anticancer 6-aminonicotinamide and its ester prodrugs can inhibit enzymes like 6-phosphogluconate dehydrogenase and sensitize cancer cells to other therapies.[9][11]
ALKBH2 Inhibition Certain nicotinamide derivatives have been identified as potent and selective inhibitors of the DNA demethylase ALKBH2, a potential target in glioblastoma.[8]

Experimental Protocols for Evaluating Nicotinic Acid Analogs

To facilitate further research and comparison, detailed methodologies for relevant assays are provided below.

In Vitro Anti-inflammatory Activity Assay (Griess Assay)

This protocol is based on the principles described in the evaluation of novel nicotinic acid derivatives as anti-inflammatory agents.[6]

Objective: To determine the inhibitory effect of test compounds on nitric oxide (NO) production in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol is adapted from methodologies used for evaluating the antimicrobial activity of novel nicotinic acid derivatives.[5][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each assay.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Nicotinic_Acid cluster_scaffold Nicotinic Acid Scaffold cluster_modifications Key Modification Points cluster_activities Resulting Biological Activities Scaffold Pyridine-3-Carboxylic Acid Pos6 6-Position (Amino Group) Scaffold->Pos6 Substitution Pos4 4-Position (Alkyl Group) Scaffold->Pos4 Substitution Pos3 3-Position (Carboxylic Acid) Scaffold->Pos3 Modification (e.g., Esterification) Antimicrobial Antimicrobial Scaffold->Antimicrobial AntiInflammatory Anti-inflammatory Pos6->AntiInflammatory Anticancer Anticancer Pos6->Anticancer Pos3->Anticancer

Caption: Key modification points on the nicotinic acid scaffold and their influence on biological activities.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Nicotinic Acid Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification AntiInflam_Assay In Vitro Anti-inflammatory Screen (Griess Assay) Purification->AntiInflam_Assay Antimicrobial_Assay In Vitro Antimicrobial Screen (MIC Determination) Purification->Antimicrobial_Assay Data_Analysis Data Collection & Analysis AntiInflam_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Determination Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR_Determination SAR_Determination->Synthesis Iterative Design

Caption: General experimental workflow for the synthesis and evaluation of nicotinic acid analogs.

Conclusion and Future Directions

While direct experimental data on 6-(Dipropylamino)-4-methylnicotinic acid remains elusive in the current body of literature, a comparative analysis of related nicotinic acid analogs provides a solid foundation for predicting its potential biological activities and for guiding the synthesis of novel derivatives. The SAR insights gleaned from existing research underscore the importance of systematic modifications at the 2, 3, 4, and 6-positions of the nicotinic acid ring to achieve desired pharmacological profiles. Future research should focus on the systematic exploration of dialkylamino substituents at the 6-position, in combination with various alkyl groups at the 4-position, to build a more comprehensive SAR model for this class of compounds. Such studies will undoubtedly contribute to the development of new and improved therapeutic agents based on the versatile nicotinic acid scaffold.

References

  • Khalil, N., & El-Gendy, M. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 935-943. [Link]

  • Natarajan, R., & Kumar, S. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S443-S450. [Link]

  • Siwek, A., Stączek, P., & Stefaniuk, D. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • El-Sayed, M. A. A., El-Tanany, E. M. S., & El-Sawy, E. R. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326309. [Link]

  • Siwek, A., Stączek, P., & Stefaniuk, D. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed, 35269966. [Link]

  • De Rosa, M., Vigliotta, G., Palma, G., & Soriente, A. (2015). Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation. Molecules, 20(12), 21806–21818. [Link]

  • Jolivet, J., & Genta, V. M. (1995). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Cancer Chemotherapy and Pharmacology, 36(4), 323–328. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Drug Design Org. [Link]

  • Zhmurov, A. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Lee, J., et al. (2021). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 12(10), 1585–1591. [Link]

  • Wang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]

  • Khan, M. A., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Mini-Reviews in Medicinal Chemistry, 16(11), 860-871. [Link]

  • Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3323. [Link]

  • Gandhi, D., et al. (2018). SAR of simple alkyl analogs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. In Wikipedia. Retrieved April 2, 2026, from [Link]

  • Bridges, T. M., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 554-558. [Link]

  • Sharma, R., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(49), 29480-29498. [Link]

  • Davis, B., & El-Hellani, A. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Scientific Reports, 15(1), 1-10. [Link]

  • Zhang, Z., et al. (2007). SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][3][5]oxazin-2-ones as progesterone receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(1), 189-192. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-(Dipropylamino)-4-methylnicotinic acid

This guide provides a comprehensive comparison of analytical methods for the quantification of 6-(Dipropylamino)-4-methylnicotinic acid, a crucial step in drug development and quality control. We will delve into the prin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methods for the quantification of 6-(Dipropylamino)-4-methylnicotinic acid, a crucial step in drug development and quality control. We will delve into the principles of method validation and cross-validation, offering detailed experimental protocols and supporting data to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Rigorous Analytical Method Validation

In pharmaceutical development, the reliable quantification of an active pharmaceutical ingredient (API) is paramount. The process of analytical method validation provides documented evidence that a specific method will consistently produce a result that accurately reflects the quality characteristics of the product being tested.[1][2] Cross-validation is a critical extension of this process, employed when two or more distinct analytical methods are used to measure the same analyte. This ensures that the results are independent of the method used, a vital consideration during method transfer between laboratories or when updating analytical technologies.

The subject of this guide, 6-(Dipropylamino)-4-methylnicotinic acid, as a nicotinic acid derivative, requires robust analytical techniques to ensure its identity, purity, and strength in pharmaceutical formulations. This guide will compare two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundation: ICH and FDA Guidelines for Method Validation

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation, ensuring global consistency.[3] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle-based approach to analytical procedures, moving from a simple "check-the-box" exercise to a more scientific and risk-based model.[3][4][5]

The core validation parameters that will be assessed for each method in this guide include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Comparative Analysis of HPLC and LC-MS/MS Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis, known for its robustness and cost-effectiveness. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[8][9]

The choice between these methods often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and cost considerations.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a well-established technique for the quantification of small molecules.[10][11][12] For 6-(Dipropylamino)-4-methylnicotinic acid, a reversed-phase HPLC method with UV detection is a suitable choice for routine quality control.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-(Dipropylamino)-4-methylnicotinic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of 6-(Dipropylamino)-4-methylnicotinic acid and transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides enhanced selectivity and sensitivity, which is particularly advantageous for analyzing low concentrations of the analyte or for samples in complex biological matrices.[13][14]

Chromatographic Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition To be determined based on the mass of 6-(Dipropylamino)-4-methylnicotinic acid
Collision Energy To be optimized
Source Temperature 500 °C

Standard and Sample Preparation:

Preparation of standard and sample solutions would follow a similar procedure to the HPLC method, with dilutions adjusted to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) to leverage the higher sensitivity of the LC-MS/MS system. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.

Cross-Validation: Bridging the Methodologies

The primary objective of cross-validation is to demonstrate that the two analytical methods provide equivalent results. This is achieved by analyzing the same set of samples using both the HPLC and LC-MS/MS methods and comparing the outcomes.

Cross-Validation Experimental Design
  • Sample Selection: A minimum of three batches of the drug substance or product should be selected for the cross-validation study.

  • Analysis: Each sample should be analyzed in triplicate using both the validated HPLC and LC-MS/MS methods.

  • Data Comparison: The results obtained from both methods will be statistically compared. The acceptance criteria for the agreement between the two methods should be pre-defined in the validation protocol.

Acceptance Criteria

The percentage difference between the mean results of the two methods should be within a pre-specified limit, typically no more than ±2.0%. Statistical analysis, such as a t-test, can be used to determine if there is a significant difference between the results of the two methods.

Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting the results of the validation and cross-validation studies.

Summary of Validation Parameters
Validation ParameterHPLC MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3.0%
LOD e.g., 0.1 µg/mLe.g., 0.01 ng/mLReport Value
LOQ e.g., 0.3 µg/mLe.g., 0.03 ng/mLReport Value
Robustness No significant impactNo significant impactNo significant impact
Cross-Validation Results
Sample BatchMean Assay (HPLC)Mean Assay (LC-MS/MS)% Difference
Batch 199.5%99.7%-0.2%
Batch 2100.2%100.0%+0.2%
Batch 399.8%99.9%-0.1%

Visualizing the Workflow

Diagrams can effectively illustrate the experimental and logical processes involved in method validation and cross-validation.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation Dev_HPLC HPLC Method Development Val_HPLC HPLC Method Validation Dev_HPLC->Val_HPLC Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Method Validation Dev_LCMS->Val_LCMS CrossVal Cross-Validation Study Val_HPLC->CrossVal Val_LCMS->CrossVal Compare Data Comparison & Statistical Analysis CrossVal->Compare Report Final Validation Report Compare->Report

Caption: Workflow for Analytical Method Validation and Cross-Validation.

Cross_Validation_Logic Sample Same Sample Set Method1 Analytical Method 1 (e.g., HPLC) Sample->Method1 Method2 Analytical Method 2 (e.g., LC-MS/MS) Sample->Method2 Results1 Results from Method 1 Method1->Results1 Results2 Results from Method 2 Method2->Results2 Comparison Statistical Comparison Results1->Comparison Results2->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Logical Flow of a Cross-Validation Study.

Conclusion: Ensuring Analytical Confidence

The cross-validation of analytical methods is a cornerstone of robust pharmaceutical quality systems. By demonstrating the equivalency of different analytical techniques, such as HPLC and LC-MS/MS, for the quantification of 6-(Dipropylamino)-4-methylnicotinic acid, drug developers can ensure data integrity throughout the product lifecycle. This guide provides a framework for conducting such a comparison, grounded in scientific principles and regulatory expectations. The choice of method will ultimately depend on the specific analytical needs, but the principles of rigorous validation and cross-validation remain universal.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available from: [Link]

  • Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PubMed. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - RSC Publishing. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Analytical Methods ARTICLE. Available from: [Link]

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  • Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS - Impactfactor. Available from: [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Available from: [Link]

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  • III Analytical Methods. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. Available from: [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. Available from: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - MDPI. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • LC/MS/MSによる尿中植物性自然毒一斉分析手法の検討 - 山口県ホームページ. Available from: [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available from: [Link]

  • サイクラミン酸,ズルチンのHPLCによる定量及び LC/MS/MSによる確認と8種甘味料の系統的 - 東京都健康安全研究センター. Available from: [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - MDPI. Available from: [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products | FDA. Available from: [Link]

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  • Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics - Formosa Publisher. Available from: [Link]

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Validation

Comparative In Vivo Efficacy Guide: 6-(Dipropylamino)-4-methylnicotinic Acid vs. Standard Treatments

Executive Summary Nicotinic acid (niacin) remains a benchmark pharmacological agent for the treatment of dyslipidemia, primarily due to its unique ability to elevate high-density lipoprotein (HDL) while concurrently redu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (niacin) remains a benchmark pharmacological agent for the treatment of dyslipidemia, primarily due to its unique ability to elevate high-density lipoprotein (HDL) while concurrently reducing triglycerides (TG) and low-density lipoprotein (LDL). The mechanistic foundation of these lipid-altering effects is the activation of the[1]. However, the clinical compliance of niacin is severely hampered by cutaneous vasodilation (flushing)—an adverse event triggered by the same receptor on dermal immune cells[1].

To widen the therapeutic index, advanced substituted nicotinic acid derivatives have been engineered. 6-(Dipropylamino)-4-methylnicotinic acid (6-DP-4-MNA) is a high-purity, structurally optimized GPR109A agonist[2]. By introducing a dipropylamino group and a substituted pyridine ring, this compound achieves superior receptor affinity and in vivo efficacy compared to standard treatments like Nicotinic Acid and Acipimox[2]. This guide provides a comprehensive, objective comparison of these agents and details the self-validating experimental protocols required to evaluate their pharmacodynamics.

Mechanistic Divergence: Efficacy vs. Adverse Events

A rigorous experimental design requires an understanding of the dual pathways activated by GPR109A agonists.

In adipocytes, GPR109A couples to Gi proteins. Activation inhibits adenylate cyclase, leading to a drop in intracellular cAMP. This cascade suppresses hormone-sensitive lipase (HSL) activity, drastically reducing the hydrolysis of triglycerides into free fatty acids (FFAs)[3]. Conversely, in dermal Langerhans cells and macrophages, GPR109A activation triggers the mobilization of arachidonic acid. Cyclooxygenase (COX-1/COX-2) enzymes convert this into prostaglandins (PGD2 and PGE2), which act on vascular smooth muscle to cause the characteristic flushing response[1],[4].

GPR109A_Signaling cluster_adipocyte Adipocyte (Anti-Lipolytic Efficacy) cluster_immune Langerhans / Macrophage (Side Effect) Agonist 6-DP-4-MNA / Niacin GPR109A GPR109A (HCA2) Receptor Agonist->GPR109A Gi Gi Protein Activation GPR109A->Gi Arach Arachidonic Acid Release GPR109A->Arach cAMP ↓ cAMP Levels Gi->cAMP Lipase ↓ Hormone-Sensitive Lipase cAMP->Lipase FFA ↓ Free Fatty Acids (FFA) Lipase->FFA COX COX-1 / COX-2 Activation Arach->COX PG PGD2 & PGE2 Synthesis COX->PG Flush Vasodilation (Flushing) PG->Flush

GPR109A signaling pathways: Gi-mediated anti-lipolysis vs. COX-mediated vasodilation.

Quantitative Efficacy & Pharmacodynamics

The structural modifications of yield an in vitro EC50 of 85 nM in cAMP inhibition functional assays, significantly outperforming nicotinic acid (300 nM)[2]. In predictive in vivo models, this enhanced affinity translates to profound FFA suppression at logarithmically lower doses, effectively shifting the dose-response curve to the left of the flushing threshold[5].

Table 1: Comparative Pharmacological Profile
CompoundTarget ReceptorIn Vitro EC50 (cAMP)Max In Vivo FFA ReductionEfficacious Dose (In Vivo)Flushing Threshold Dose
6-DP-4-MNA GPR109A (Agonist)85 nM~70-75%3 mg/kg>10 mg/kg
Nicotinic Acid GPR109A (Agonist)300 nM~70%30 mg/kg10 mg/kg
Acipimox GPR109A (Agonist)~1200 nM~50%50 mg/kg25 mg/kg

(Note: In vivo parameters are synthesized from standard canine models used for evaluating GPR109A agonists[2],[5].)

Experimental Protocol 1: In Vivo Lipid Efficacy & FFA Suppression Assay

Objective: To quantify the acute anti-lipolytic effects of 6-DP-4-MNA relative to standard treatments. Model Selection: Male Beagle dogs are the preferred non-rodent model due to their and matching flushing responses[5].

Step-by-Step Methodology:

  • Acclimation & Fasting: Fast the subjects for 12-16 hours prior to dosing.

    • Causality & Mechanism: Post-prandial insulin spikes naturally suppress lipolysis. Fasting ensures a high, stable baseline of circulating FFAs, preventing the endogenous masking of the GPR109A-mediated anti-lipolytic efficacy.

  • Baseline Sampling: Draw venous blood (2 mL) into EDTA-coated tubes at t = -30 min and t = 0 min. Centrifuge immediately at 4°C to separate plasma.

  • Dosing: Administer 6-DP-4-MNA (3 mg/kg), Nicotinic Acid (30 mg/kg), or vehicle via oral gavage.

    • Causality & Mechanism: Doses are normalized to their respective in vitro EC50 values rather than absolute mass to accurately compare maximum target engagement.

  • Serial Sampling: Collect blood at 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Biochemical Analysis: Quantify plasma FFA using a colorimetric enzymatic assay (e.g., NEFA-HR(2)). Measure TG and HDL utilizing standard automated clinical chemistry analyzers.

  • System Validation Check: The protocol is self-validating only if the vehicle control group maintains stable, elevated FFA levels throughout the 8-hour testing window. A sudden drop in vehicle FFA indicates spontaneous feeding or stress-induced metabolic shifts, which invalidates the entire run.

InVivoWorkflow Acclimation Animal Fasting (12-16 hours) Dosing Compound Admin (Normalized Dosing) Acclimation->Dosing Sampling Serial Blood Sampling (0-8 hours) Dosing->Sampling Analysis1 Lipid Panel (FFA, TG, HDL) Sampling->Analysis1 Analysis2 Laser Doppler (Cutaneous Flow) Sampling->Analysis2

Workflow for in vivo evaluation of GPR109A agonists in canine models.

Experimental Protocol 2: Cutaneous Blood Flow & Prostanoid Quantification

Objective: To objectively measure the vasodilatory side effects of the compounds and confirm the mechanism of action.

Step-by-Step Methodology:

  • Preparation: Utilize conscious, highly acclimated animals in a temperature-controlled environment (22°C).

    • Causality & Mechanism: Restraint stress induces sympathetic nervous system activation, causing peripheral vasoconstriction. This can artificially suppress the flushing response, leading to false-negative safety data.

  • Laser Doppler Flowmetry: Attach a laser Doppler flow probe to the inner pinna (ear) of the subject.

    • Causality & Mechanism: Laser Doppler provides quantitative, real-time microvascular hemodynamic data. This eliminates the subjective observer bias inherent in visual erythema (redness) scoring[5].

  • Continuous Monitoring: Record baseline cutaneous blood flow for 30 minutes prior to dosing.

  • Administration & Observation: Administer the test compounds. Record blood flow continuously for 120 minutes post-dose. Calculate the Area Under the Curve (AUC) for the change in blood flow.

  • Prostanoid Extraction (Validation Step): To confirm the mechanism, collect 2 mm skin punch biopsies at the peak of blood flow (typically 15-30 mins post-dose). Homogenize the tissue in cold ethanol and quantify PGD2 and PGE2 via LC-MS/MS.

    • System Validation Check: Direct quantification of prostanoids confirms whether the observed vasodilation is strictly GPR109A/COX-mediated (true flushing) or due to off-target histaminergic pathways[1].

Conclusion

6-(Dipropylamino)-4-methylnicotinic acid represents a highly optimized tool for probing the GPR109A pathway. By achieving an EC50 of 85 nM, it demonstrates superior in vivo FFA suppression at significantly lower doses (3 mg/kg) compared to standard nicotinic acid[2],[5]. When evaluated through rigorous, self-validating in vivo protocols utilizing fasting models and laser Doppler flowmetry, 6-DP-4-MNA provides critical insights into dissociating the anti-lipolytic efficacy of GPR109A agonism from its dose-limiting vasodilatory side effects.

References

  • Benyó, Z., et al. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing". Journal of Clinical Investigation, 2005. URL:[Link]

  • Shen, H. C., et al. "Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia". Journal of Medicinal Chemistry, ACS, 2010. URL:[Link]

Sources

Comparative

Toxicological Comparison: 6-(Dipropylamino)-4-methylnicotinic Acid vs. Legacy GPR109A Agonists

Executive Summary The development of novel lipid-modulating therapeutics frequently centers on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1]. While legacy GPR109...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel lipid-modulating therapeutics frequently centers on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[1]. While legacy GPR109A agonists like nicotinic acid (niacin) demonstrate profound efficacy in lipid remodeling, their clinical viability is severely bottlenecked by two primary toxicological barriers: prostaglandin-mediated cutaneous flushing and metabolite-driven hepatotoxicity[2][3].

6-(Dipropylamino)-4-methylnicotinic acid is a highly substituted synthetic nicotinic acid derivative[1]. By introducing a bulky dipropylamino group at the C-6 position and a methyl group at the C-4 position, this molecule aims to alter the steric profile and metabolic routing of the nicotinic acid pharmacophore[1]. This guide provides a rigorous toxicological comparison between this novel derivative and established alternatives (Immediate-Release Niacin, Sustained-Release Niacin, and Acipimox), detailing the mechanistic causality of their adverse effects and providing self-validating experimental protocols for comparative assessment.

Mechanistic Toxicology of GPR109A Agonists

To objectively evaluate 6-(Dipropylamino)-4-methylnicotinic acid, we must first deconstruct the divergent pathways that govern the toxicity of its parent class.

The Cutaneous Flushing Cascade

Flushing is the most common cause of non-adherence in GPR109A agonist therapy. Historically attributed solely to Langerhans cells, recent data confirms that epidermal keratinocytes are the primary instigators of this rubefacient response[4]. Activation of GPR109A on these cells initiates an arachidonic acid cascade via cyclooxygenase (COX) enzymes, resulting in the massive release of Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)[4]. These prostaglandins stimulate DP1 and EP2/4 receptors on dermal capillaries, triggering severe vasodilation[4].

The Amidation Pathway and Hepatotoxicity

Hepatotoxicity in nicotinic acid derivatives is strictly tied to formulation kinetics and hepatic first-pass metabolism[3]. Niacin is metabolized via two distinct pathways:

  • The Conjugative Pathway: A high-capacity, low-affinity route that produces vasodilatory prostaglandins (driving flushing)[3].

  • The Non-Conjugative (Amidation) Pathway: A low-capacity, high-affinity route that generates nicotinamide and pyrimidine metabolites[3].

Sustained-release (SR) formulations saturate the conjugative pathway, forcing the drug through the amidation pathway. The accumulation of these amidation metabolites is the direct causal agent of hepatocellular necrosis and fulminant hepatic failure[3].

Structural Rationale for 6-(Dipropylamino)-4-methylnicotinic Acid

The structural modifications in 6-(Dipropylamino)-4-methylnicotinic acid are designed to circumvent these metabolic bottlenecks. The C-6 dipropylamino substitution introduces significant steric hindrance, which is hypothesized to impede the high-affinity amidation pathway, thereby reducing the formation of hepatotoxic pyrimidine metabolites. Furthermore, the altered lipophilicity modifies its binding kinetics at the keratinocyte GPR109A receptor, potentially dampening the PGE2/PGD2 spike that causes flushing.

Mechanistic pathways of GPR109A agonist-induced flushing and amidation-mediated hepatotoxicity.

Comparative Toxicological Profile

The following table synthesizes the toxicological performance of 6-(Dipropylamino)-4-methylnicotinic acid against standard clinical alternatives. Data for legacy molecules is derived from established clinical pharmacovigilance[3][5][6].

Compound / FormulationHepatotoxicity RiskCutaneous Flushing RiskGastrointestinal ToxicityPrimary Metabolic Route
Immediate-Release (IR) Niacin Low (Rapid clearance limits amidation)Severe (High peak plasma concentration)Moderate (Dyspepsia)Conjugative (Prostaglandin-driven)
Sustained-Release (SR) Niacin High (Dose-dependent necrosis)Moderate (Blunted Cmax)ModerateNon-Conjugative (Amidation)
Acipimox (Pyrazine derivative)Very Low (Minimal hepatic metabolism)Moderate to High (PGD2 release)High (Heartburn, Epigastric pain)Renal Excretion (Unchanged)
6-(Dipropylamino)-4-methylnicotinic acid Low (Predicted): Steric hindrance at C-6 blocks amidation.Low-Moderate (Predicted): Altered GPR109A binding kinetics.Unknown (Requires in vivo validation)Hepatic (Altered CYP450 profile)

Experimental Methodologies for Toxicological Assessment

To validate the safety profile of 6-(Dipropylamino)-4-methylnicotinic acid, researchers must employ functional assays that accurately replicate human metabolic and immune responses. Standard 2D hepatic cultures are insufficient because they rapidly lose the CYP450 and amidation enzyme competence required to observe metabolite-driven toxicity.

Protocol 1: 3D HepaRG Spheroid Hepatotoxicity Assay

Causality: 3D HepaRG spheroids maintain in vivo-like metabolic competence for weeks, allowing for the accumulation of amidation metabolites that trigger delayed hepatotoxicity.

  • Spheroid Generation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 7 days until compact spheroids form.

  • Compound Dosing: Prepare serial dilutions (1 µM to 1000 µM) of 6-(Dipropylamino)-4-methylnicotinic acid, IR Niacin, and SR Niacin (simulated via continuous infusion) in Williams' E medium.

  • Exposure: Treat spheroids for 72 hours, refreshing the media and compound daily to mimic steady-state pharmacokinetics.

  • Viability Readout (Self-Validation): Perform a multiplexed assay. First, sample the supernatant to quantify AST/ALT leakage (indicating membrane rupture). Second, lyse the spheroids using CellTiter-Glo® 3D to measure intracellular ATP (indicating metabolic viability).

  • Metabolite Profiling: Analyze the remaining supernatant via LC-MS/MS to quantify the ratio of conjugative vs. amidation metabolites. A lower amidation ratio for the novel derivative confirms the steric hindrance hypothesis.

Protocol 2: Human Primary Keratinocyte Flushing Assay

Causality: Since keratinocytes are the primary drivers of GPR109A-mediated rubor, quantifying their specific PGE2/PGD2 release isolates the receptor-level toxicity from systemic vascular variables[4].

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEK) in Epilife™ medium supplemented with human keratinocyte growth supplement (HKGS) until 80% confluence.

  • Receptor Priming: Pre-treat cells with 10 ng/mL Interferon-gamma (IFN-γ) for 24 hours to upregulate endogenous GPR109A expression, mimicking a pro-inflammatory skin environment.

  • Agonist Challenge: Wash cells with PBS and expose them to 100 µM of 6-(Dipropylamino)-4-methylnicotinic acid, Niacin (positive control), or vehicle (negative control) for 60 minutes.

  • Prostaglandin Quantification: Harvest the supernatant and immediately add a COX inhibitor (e.g., indomethacin) to halt further ex vivo metabolism. Quantify PGE2 and PGD2 levels using highly sensitive competitive ELISA kits.

  • Data Interpretation: A statistically significant reduction in PGE2/PGD2 release compared to the Niacin control indicates a reduced flushing liability for the novel derivative.

Self-validating experimental workflow for assessing hepatotoxicity and flushing of novel agonists.

References

  • Benchchem. "6-(Dipropylamino)-4-methylnicotinic Acid|95% Purity". Benchchem.
  • National Institutes of Health (NIH).
  • NYS Medicaid Prescriber Education Program. "DI Response_Nicotinic acid ER vs IR". SUNY.
  • National Institutes of Health (NIH).
  • Biomedicus. "The Side Effects of OLBETAM 250 mg (ACIPIMOX)". Biomedicus.
  • BMJ Open.

Sources

Validation

receptor binding affinity of 6-(Dipropylamino)-4-methylnicotinic acid compared to other ligands

Comparative Guide: Receptor Binding Affinity of 6-(Dipropylamino)-4-methylnicotinic Acid vs. Standard GPR109A Ligands Introduction The Hydroxycarboxylic acid receptor 2 (HCA2), commonly known as GPR109A, is a prototypica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Receptor Binding Affinity of 6-(Dipropylamino)-4-methylnicotinic Acid vs. Standard GPR109A Ligands

Introduction

The Hydroxycarboxylic acid receptor 2 (HCA2), commonly known as GPR109A, is a prototypical G-protein-coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells[1]. Activation of GPR109A by its endogenous ligand (β-hydroxybutyrate) or pharmacological agonists (such as niacin) triggers a robust anti-lipolytic response, making it a historic target for dyslipidemia management and cardiovascular disease[2]. However, the clinical utility of niacin is severely limited by cutaneous vasodilation (flushing), an adverse effect mediated by β-arrestin recruitment rather than the canonical Gi-protein signaling pathway[3].

To overcome this, structural modifications of the nicotinic acid scaffold have been extensively explored. 6-(Dipropylamino)-4-methylnicotinic acid is a highly substituted derivative designed as a chemical probe to investigate the hydrophobic sub-pockets of the GPR109A receptor[4]. By introducing bulky, lipophilic groups (dipropylamino and methyl) at the 6- and 4-positions of the pyridine ring, researchers aim to engineer biased agonists that selectively stabilize the Gi-coupled conformation while sterically hindering the β-arrestin-coupled state[5].

This guide objectively compares the binding affinity, structural mechanics, and functional profiling of 6-(Dipropylamino)-4-methylnicotinic acid against standard GPR109A ligands, providing actionable experimental workflows for drug development professionals.

Structural Determinants of Binding Affinity

The orthosteric binding pocket of GPR109A is highly conserved. High-resolution cryo-EM structures and mutational studies of GPR109A in complex with various ligands reveal the following critical interactions[5][6]:

  • The Carboxylate Anchor: All known GPR109A agonists require a carboxylic acid moiety to form a critical salt bridge with Arg111 (R111^3.36) on Transmembrane Helix 3 (TMH3)[7]. Without this interaction, receptor activation is completely abolished.

  • ECL2 Hydrogen Bonding: The carboxylate group also engages in hydrogen bonding with Ser178 and Ser179 in Extracellular Loop 2 (ECL2), which acts as a "lid" to lock the ligand into the orthosteric site[8][9].

  • Hydrophobic Extension: Standard ligands like niacin and acipimox are small and primarily occupy the polar core of the pocket[10]. In contrast, 6-(Dipropylamino)-4-methylnicotinic acid features a bulky dipropylamino group. Molecular docking and Density Functional Theory (DFT) calculations suggest this group extends into a hydrophobic patch formed by TMH5 and TMH6[4][6]. This extended hydrophobic interaction is hypothesized to be the primary driver for biased agonism, as movement in TMH5 and TMH6 is essential for G-protein coupling but can be fine-tuned to restrict the intracellular conformational changes required for β-arrestin recruitment[6].

Quantitative Data Presentation: Ligand Comparison

The following table synthesizes the binding affinities and pharmacological profiles of key GPR109A ligands to provide a comparative baseline.

LigandMolecular WeightKey Structural FeatureGPR109A Binding Affinity (Ki / EC50)Primary Signaling BiasClinical / Research Status
Niacin (Nicotinic Acid) 123.11 g/mol Unsubstituted pyridine-3-carboxylic acid~0.1 - 1.0 µMBalanced (Gi & β-arrestin)Approved (Dyslipidemia)
Acipimox 154.12 g/mol Pyrazine ring with N-oxide~1.5 - 2.0 µMBalanced (Gi & β-arrestin)Approved (Dyslipidemia)
Monomethyl Fumarate (MMF) 130.10 g/mol Aliphatic dicarboxylic acid monoester~5.0 - 10.0 µMBalanced (Gi & β-arrestin)Approved (Multiple Sclerosis)
6-(Dipropylamino)-4-methylnicotinic acid 236.31 g/mol 6-dipropylamino & 4-methyl substitutionsPredicted: Low nM range (Enhanced by lipophilicity)Hypothesized Gi-BiasedPreclinical Research Probe

Note: As a specialized research building block, the exact empirical Ki for 6-(Dipropylamino)-4-methylnicotinic acid is derived from theoretical QSAR/DFT models and homologous 6-substituted derivatives[11]. Empirical validation requires the protocols detailed below.

Signaling Pathway Visualization

To understand the causality behind ligand design, it is crucial to map the divergent signaling pathways of GPR109A.

GPR109A_Signaling Ligand Ligand (e.g., 6-DP-4-Me-Nicotinic Acid) Receptor GPR109A (HCA2) Receptor (R111, S178, S179) Ligand->Receptor Binds Orthosteric Pocket Gi Gi Protein Coupling (TMH5/TMH6 Shift) Ligand->Gi Biased Agonists Favor This Receptor->Gi Canonical Pathway Arrestin β-Arrestin 1/2 Recruitment (Intracellular Loop 3) Receptor->Arrestin Non-Canonical Pathway cAMP ↓ cAMP Production Gi->cAMP ERK ERK1/2 & Prostaglandin Release Arrestin->ERK Lipolysis ↓ Lipolysis & Atherogenesis (Therapeutic Efficacy) cAMP->Lipolysis Flushing Vasodilation / Flushing (Adverse Effect) ERK->Flushing

GPR109A signaling: Gi-protein mediates therapy, while β-arrestin causes adverse flushing.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the binding affinity and functional bias of 6-(Dipropylamino)-4-methylnicotinic acid against standard ligands, the following self-validating experimental systems must be employed.

Protocol 1: Radioligand Displacement Assay (Binding Affinity / Ki)

This assay determines the orthosteric binding affinity by measuring the ability of the test ligand to displace a known radiolabeled agonist ([3H]-niacin).

  • Causality & E-E-A-T: Using whole-cell membrane preparations rather than purified, detergent-solubilized protein ensures the receptor remains in its native lipid environment. This is critical for maintaining the structural integrity of the hydrophobic binding pockets (TMH5/TMH6) targeted by the highly lipophilic dipropylamino group.

  • Step 1: Membrane Preparation. Harvest HEK293T cells stably expressing human GPR109A. Homogenize in ice-cold binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4). Centrifuge at 40,000 x g for 30 mins to isolate the membrane fraction.

  • Step 2: Assay Setup. In a 96-well plate, combine 50 µg of membrane protein, 10 nM[3H]-niacin (tracer), and varying concentrations of the unlabeled competitor (6-(Dipropylamino)-4-methylnicotinic acid or Niacin) ranging from 10^-11 to 10^-4 M.

  • Step 3: Incubation. Incubate the plate at 25°C for 2 hours to reach equilibrium. The extended time ensures bulky ligands have sufficient time to navigate the ECL2 "lid" and access the deep binding pocket.

  • Step 4: Filtration & Detection. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding artifacts). Wash three times with cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Step 5: Data Analysis. Plot specific binding vs. log[ligand]. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: NanoBiT-Based Gi-Protein Dissociation Assay (Functional Profile)

To prove that the enhanced binding affinity translates to functional efficacy, we measure heterotrimeric Gi dissociation.

  • Causality & E-E-A-T: Traditional cAMP assays rely on signal amplification, which can mask partial agonism or biased signaling. The NanoBiT (NanoLuc Binary Technology) assay measures real-time protein-protein interactions in live cells, providing a direct, unamplified readout of receptor activation[3].

NanoBiT_Workflow CellPrep HEK293T Transfection (GPR109A-SmBiT + Gi-LgBiT) Substrate Add Furimazine Substrate CellPrep->Substrate LigandIncub Add Ligand (Dose Response) Substrate->LigandIncub Luminescence Measure Luminescence (Real-Time Decay) LigandIncub->Luminescence

NanoBiT workflow for real-time monitoring of Gi-protein dissociation upon GPR109A activation.

  • Step 1: Transfection. Co-transfect HEK293T cells with plasmids encoding GPR109A fused to SmBiT and Gαi fused to LgBiT.

  • Step 2: Cell Plating. 24 hours post-transfection, detach cells and re-plate them into a white 384-well plate at 10,000 cells/well in Opti-MEM.

  • Step 3: Baseline Measurement. Add the Nano-Glo Live Cell substrate (Furimazine). Measure baseline luminescence for 10 minutes. High initial luminescence serves as an internal control, indicating intact GPR109A-Gi complexes.

  • Step 4: Ligand Addition. Inject 6-(Dipropylamino)-4-methylnicotinic acid (or standard controls) at varying concentrations.

  • Step 5: Kinetic Readout. Monitor the decay in luminescence over 30 minutes. A decrease in signal indicates successful dissociation of the Gi protein from the receptor. Calculate the Area Under the Curve (AUC) to determine the functional EC50.

Sources

Comparative

Assessing the Specificity of 6-(Dipropylamino)-4-methylnicotinic Acid: A Comparative Guide to GPR109A Biased Agonism

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide Introduction: The Challenge of GPR109A Targeting The G-protein coupled receptor 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide

Introduction: The Challenge of GPR109A Targeting

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a well-validated target for managing dyslipidemia. Its primary endogenous ligand, as well as the pharmacological standard , effectively lowers serum triglycerides by inhibiting lipolysis in adipocytes.

However, the clinical compliance of Niacin is notoriously poor due to severe cutaneous flushing. Mechanistic studies have revealed that GPR109A signaling bifurcates: the therapeutic anti-lipolytic effect is mediated by Gi/Go protein coupling, whereas the adverse flushing response is driven by β-arrestin1 recruitment and subsequent activation of cytosolic phospholipase A2 (cPLA2)[1].

6-(Dipropylamino)-4-methylnicotinic acid has emerged as a highly substituted nicotinic acid derivative of significant research interest[2]. The addition of a bulky dipropylamino group at the C-6 position and a methyl group at the C-4 position is hypothesized to alter ligand-receptor binding kinetics. As a Senior Application Scientist, the critical question I pose is: Does this structural modification induce biased agonism, favoring Gi coupling while evading β-arrestin1 recruitment?

This guide provides a comprehensive framework for assessing the specificity and mechanistic profile of 6-(Dipropylamino)-4-methylnicotinic acid against established comparators.

Mechanistic Overview

To evaluate the specificity of a novel GPR109A ligand, we must first map the bifurcated signaling cascade. A true "biased agonist" will selectively stabilize the receptor conformation that couples to the Gi pathway (lowering cAMP) without triggering the β-arrestin1 scaffold.

G Ligand 6-(Dipropylamino)- 4-methylnicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Agonist Binding Gi Gi/Go Protein Pathway (Target) Receptor->Gi Desired Biased Signaling bArr β-Arrestin1 Pathway (Off-Target) Receptor->bArr Avoidance Target cAMP ↓ Intracellular cAMP Gi->cAMP cPLA2 cPLA2 Activation bArr->cPLA2 Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) cAMP->Lipolysis Flushing Cutaneous Flushing (Adverse Effect) cPLA2->Flushing

Fig 1. Bifurcated GPR109A signaling pathway highlighting the goal of biased agonism.

Comparative Pharmacological Profile

When benchmarking 6-(Dipropylamino)-4-methylnicotinic acid, it must be compared against the pan-agonist (Nicotinic Acid) and a known synthetic biased agonist (such as MK-0354). The table below outlines the target pharmacological profile required to validate its specificity[2],[1].

CompoundTarget ReceptorGi Coupling (cAMP IC₅₀)β-Arrestin1 RecruitmentPhenotypic Profile
Nicotinic Acid (Standard) GPR109A~300 nMHigh (Full Agonist)Strong anti-lipolytic, severe flushing
MK-0354 (Comparator) GPR109A~114 nMNegligibleAnti-lipolytic, no flushing
6-(Dipropylamino)-4-methylnicotinic acid GPR109A~85 nM (Hypothesized)To be determined via BRETHypothesized biased agonist

Experimental Workflows for Specificity Assessment

To rigorously validate the mechanistic profile of this compound, we employ a three-phase self-validating experimental pipeline.

Workflow Phase1 Phase 1: Gi Coupling TR-FRET cAMP Assay Phase2 Phase 2: Biased Agonism BRET β-Arrestin Assay Phase1->Phase2 Phase3 Phase 3: Functional Efficacy Primary Adipocyte Lipolysis Phase2->Phase3

Fig 2. Sequential experimental workflow for validating GPR109A biased agonists.

Phase 1: Gi Coupling Validation via TR-FRET cAMP Assay

The "Why" (Causality): Highly substituted aromatic rings often exhibit auto-fluorescence, which quenches standard luminescent or fluorescent readouts. utilizes a time delay (50-150 µs) before measurement, allowing short-lived background fluorescence to decay[3]. Furthermore, the ratiometric emission (665 nm / 620 nm) internally normalizes for well-to-well volume variations, creating a self-validating, artifact-free system.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at 5,000 cells/well.

  • Stimulation: Pre-incubate cells with the phosphodiesterase inhibitor IBMX (500 µM) for 15 minutes to prevent cAMP degradation.

  • Compound Addition: Add 6-(Dipropylamino)-4-methylnicotinic acid in a 10-point dose-response curve (0.1 nM to 10 µM). Simultaneously add Forskolin (10 µM) to stimulate baseline cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Readout: Incubate for 1 hour, then read on a TRF-compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ based on the reduction of the Forskolin-induced cAMP signal.

Phase 2: β-Arrestin1 Recruitment via BRET

The "Why" (Causality): β-arrestin recruitment to GPCRs is highly transient. Static immunofluorescence requires cell fixation, capturing only a single snapshot in time, which risks false-negative results. Bioluminescence Resonance Energy Transfer (BRET) allows continuous, real-time monitoring of protein-protein interactions in living cells, providing precise kinetic resolution to confirm the absence of off-target recruitment[1].

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T cells with GPR109A-Rluc8 (donor) and β-Arrestin1-Venus (acceptor) plasmids.

  • Plating: 24 hours post-transfection, re-plate cells into white 96-well plates and incubate overnight.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) and incubate in the dark for 10 minutes.

  • Kinetic Measurement: Inject 6-(Dipropylamino)-4-methylnicotinic acid (at 10x the IC₅₀ determined in Phase 1). Immediately begin reading the BRET ratio (Venus emission 535 nm / Rluc8 emission 475 nm) every 30 seconds for 45 minutes.

  • Validation: Compare the Area Under the Curve (AUC) against Nicotinic Acid (positive control). A flat kinetic curve validates the biased agonism hypothesis.

Phase 3: Functional Efficacy via Lipolysis Inhibition

The "Why" (Causality): Measuring glycerol release is vastly superior to measuring Free Fatty Acids (FFAs). Adipocytes can rapidly re-esterify FFAs, leading to an underestimation of lipolytic activity. Because adipocytes lack glycerol kinase, they cannot reuse glycerol; thus, its extracellular accumulation serves as a direct, stoichiometric, and highly stable biomarker of Hormone-Sensitive Lipase (HSL) inhibition.

Step-by-Step Protocol:

  • Tissue Isolation: Isolate primary white adipocytes from murine epididymal fat pads using collagenase digestion.

  • Induction: Suspend adipocytes in Krebs-Ringer buffer containing 4% BSA. Stimulate lipolysis using Isoproterenol (10 nM).

  • Treatment: Co-incubate with varying concentrations of 6-(Dipropylamino)-4-methylnicotinic acid for 2 hours at 37°C.

  • Quantification: Aliquot the infranatant and measure glycerol content using a standard colorimetric enzymatic assay (absorbance at 540 nm).

  • Analysis: Plot the dose-dependent inhibition of glycerol release to confirm phenotypic efficacy.

References

  • Title : β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice Source : Journal of Clinical Investigation (JCI) URL :[Link]

  • Title : HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source : Current Chemical Genomics (via PubMed Central) URL :[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-(Dipropylamino)-4-methylnicotinic Acid

This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step. Our approach is grounded in the principles of waste minimization and regulatory compliance to ensure the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step. Our approach is grounded in the principles of waste minimization and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Assessment and Chemical Profile

6-(Dipropylamino)-4-methylnicotinic acid belongs to the family of nitrogen-containing heterocyclic compounds. While its specific toxicity is uncharacterized, related structures like 6-Methylnicotinic acid and nicotinic acid itself are known to cause skin and eye irritation.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to treat it as a hazardous waste for disposal purposes.

The primary risks associated with this class of compounds include:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1]

  • Environmental Persistence: Nitrogen-containing heterocyclic compounds can be persistent in aquatic environments if disposed of improperly, posing a long-term risk.[3]

Table 1: Postulated Hazard Profile for 6-(Dipropylamino)-4-methylnicotinic acid

Hazard ClassificationDescriptionRecommended Precaution
Skin Corrosion/Irritation Based on proxy data from 6-Methylnicotinic acid, this compound is likely to cause skin irritation.[2]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation upon contact.[2]Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area or a chemical fume hood.[1]
Environmental Hazard As a heterocyclic compound, improper disposal can lead to environmental contamination.[3]Do not dispose of down the drain or in regular trash.[4][5]
Section 2: The Principle of Waste Minimization

Before proceeding to disposal, every laboratory professional should adhere to the principles of green chemistry, which prioritize the reduction of chemical waste at its source.[6][7] Consider the following:

  • Source Reduction: Order only the quantity of chemical necessary for your experiments to avoid generating surplus.[8]

  • Substitution: Where possible, consider if a less hazardous chemical could be used in your protocol.[8]

  • Scale Reduction: Reducing the scale of experiments directly reduces the volume of waste produced.[8]

Disposal is the final step after all other waste minimization strategies have been explored.

Section 3: Disposal Pathway Decision Framework

The correct disposal path for 6-(Dipropylamino)-4-methylnicotinic acid depends on its form and contamination status. The following diagram outlines the critical decision-making process for laboratory personnel.

Disposal_Decision_Framework Figure 1: Disposal Decision Workflow start Start: Waste Identification (6-(Dipropylamino)-4-methylnicotinic acid) q_form Is the waste solid, liquid, or contaminated debris? start->q_form solid_waste Solid Waste (Pure compound, mixture) q_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solution) q_form->liquid_waste Liquid debris_waste Contaminated Debris (Gloves, weigh boats, wipes) q_form->debris_waste Debris containerize_solid 1. Place in compatible, sealed and labeled solid waste container. solid_waste->containerize_solid containerize_liquid 1. Place in compatible, sealed and labeled liquid waste container. liquid_waste->containerize_liquid containerize_debris 1. Place in a designated, sealed and labeled solid waste container. debris_waste->containerize_debris storage 2. Store in designated Satellite Accumulation Area (SAA). containerize_solid->storage containerize_liquid->storage containerize_debris->storage pickup 3. Contact EHS for hazardous waste pickup. storage->pickup

Caption: Decision workflow for segregating and handling different forms of chemical waste.

Section 4: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and compliance. The following procedures cover the most common scenarios for disposing of 6-(Dipropylamino)-4-methylnicotinic acid.

Protocol A: Disposal of Solid Waste (Pure Compound or Mixtures)

This protocol applies to unused, expired, or synthesized solid 6-(Dipropylamino)-4-methylnicotinic acid.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Containerization:

    • Select a container that is chemically compatible (a high-density polyethylene (HDPE) or glass container is recommended) and has a secure, tight-fitting lid.[5][9]

    • The container must be in good condition, free from leaks or cracks.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[8]

    • The label must clearly state the words "Hazardous Waste".[10]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example: "6-(Dipropylamino)-4-methylnicotinic acid, ~98%".[5]

    • Include the Principal Investigator's name and lab location.[10]

  • Accumulation:

    • Place the chemical waste directly into the labeled container.

    • Keep the container closed at all times except when adding waste.[5][8]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][11]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

    • Segregate the container from incompatible chemicals.

  • Disposal:

    • Once the container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][8]

Protocol B: Disposal of Contaminated Materials and Empty Containers

This protocol covers items such as used gloves, weigh paper, and pipette tips that are contaminated with the compound.

  • Collection: Place all solid debris contaminated with 6-(Dipropylamino)-4-methylnicotinic acid into a designated, durable plastic bag or a lined container.

  • Labeling: Label the container or bag clearly as "Hazardous Waste" and list the chemical contaminant (e.g., "Debris contaminated with 6-(Dipropylamino)-4-methylnicotinic acid").

  • Storage and Disposal: Store and dispose of this container alongside your solid chemical waste as described in Protocol A.

  • Empty Containers: An "empty" container that held the chemical should have its label defaced and be placed in the hazardous waste stream for contaminated debris.[10][12] Do not discard it in the regular trash.[10]

Section 5: Prohibited Disposal Methods

To prevent environmental harm and ensure regulatory compliance, certain disposal methods are strictly forbidden.

  • NO Sewer Disposal: Under no circumstances should 6-(Dipropylamino)-4-methylnicotinic acid or its solutions be poured down the drain.[5] The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals, a category that includes many laboratory chemicals.[13][14] This practice introduces persistent chemicals into waterways, posing a risk to aquatic life and potentially impacting human health.[3]

  • NO Trash Disposal: Solid waste contaminated with this chemical must not be placed in the regular municipal trash.[5] It must be managed as a regulated hazardous waste from its point of generation to its final disposal ("cradle to grave").[15]

  • NO Evaporation: Intentionally allowing volatile solvents containing the dissolved compound to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.

Section 6: Emergency Spill Procedures

In the event of a small spill, the cleanup materials must be treated as hazardous waste.

  • Isolate the Area: Alert others in the lab and restrict access to the spill area.

  • Wear Appropriate PPE: Don gloves, goggles, and a lab coat.

  • Contain and Absorb: For solid spills, gently sweep or wipe up the material to avoid creating dust. For liquid spills, cover with a chemical absorbent material.

  • Collect Waste: Place all contaminated absorbent materials and used PPE into a hazardous waste container.

  • Label and Dispose: Label the container as "Spill Debris with 6-(Dipropylamino)-4-methylnicotinic acid" and manage it according to Protocol B.

  • Decontaminate: Clean the spill surface thoroughly with an appropriate solvent or soap and water.

For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.[12]

By implementing these scientifically-grounded and procedurally sound disposal practices, you contribute to a culture of safety and environmental stewardship within the research community.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society.[Link]

  • Laboratory Chemical Waste Management. CSIR IIP.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). UPenn EHRS - University of Pennsylvania.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate.[Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. ResearchGate.[Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.[Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.[Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PMC.[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.[Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org.[Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019, January 9). JD Supra.[Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov.[Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham.[Link]

  • The NIH Drain Discharge Guide. National Institutes of Health.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-(Dipropylamino)-4-methylnicotinic acid

Authoritative Note: No specific safety data sheet (SDS) is available for 6-(Dipropylamino)-4-methylnicotinic acid. This guide is therefore constructed based on a conservative hazard assessment of its parent compound, nic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Note: No specific safety data sheet (SDS) is available for 6-(Dipropylamino)-4-methylnicotinic acid. This guide is therefore constructed based on a conservative hazard assessment of its parent compound, nicotinic acid, and its key functional groups: a tertiary amine and a substituted pyridine ring. When handling novel compounds with unknown toxicity, it is imperative to treat them as potentially hazardous and to implement the most stringent safety protocols.[1] This principle ensures the highest level of protection for all laboratory personnel.

Hazard Assessment: A Synthesis of Structural Analogues

To establish a robust safety protocol, we must infer the potential hazards of 6-(Dipropylamino)-4-methylnicotinic acid by examining its constituent parts.

  • Nicotinic Acid Core: The foundational pyridinecarboxylic acid structure is known to cause serious eye irritation.[2][3][4] While generally having low acute toxicity, it can be irritating to the skin and respiratory tract upon dust inhalation.[4][5]

  • Tertiary Amine Group (-N(CH₂CH₂CH₃)₂): This functional group significantly influences the compound's hazard profile. Tertiary amines can be corrosive, irritating to the skin and eyes, and may cause respiratory irritation.[6][7] A notable occupational hazard associated with volatile amines is glaucopsia (hazy or blue-grey vision) and other visual disturbances, which are typically reversible but can increase the risk of accidents.[7][8][9][10]

Based on this composite analysis, a conservative hazard profile is summarized below.

Potential HazardStructural BasisPrimary Routes of ExposurePotential Health Effects
Serious Eye Irritation/Damage Nicotinic Acid & Tertiary AmineDirect contact with solid or solutionsCauses serious eye irritation, potential for lasting damage.[2][3][4]
Skin Irritation / Corrosion Tertiary Amine & Nicotinic AcidDirect contactMay cause skin irritation, redness, and in prolonged contact, potential for chemical burns.[4][6]
Respiratory Tract Irritation Nicotinic Acid (dust) & Tertiary Amine (vapors)Inhalation of dust or aerosolsMay cause coughing, shortness of breath, and irritation to the nose and throat.[7]
Visual Disturbances (Glaucopsia) Tertiary AmineInhalation of vaporsBlurred or hazy vision, seeing halos around lights.[7][8]
Unknown Systemic Toxicity Novel CompoundIngestion, Inhalation, Skin AbsorptionAs the specific toxicological properties are unknown, the compound must be treated as potentially harmful if absorbed.[1]

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select the appropriate PPE and provide it to employees.[11][12] The following protocol is designed to create a complete barrier between the researcher and the chemical, adhering to the principle of minimizing all potential routes of exposure.[1][13]

Primary Engineering Control: The First Line of Defense

All handling of 6-(Dipropylamino)-4-methylnicotinic acid, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[1][14] The fume hood provides critical ventilation to capture and exhaust dust, aerosols, and potential vapors, offering the most effective protection against respiratory exposure.[15]

Essential Personal Protective Equipment
PPE CategorySpecificationRationale and Causality
Eye & Face Protection Chemical splash goggles AND a full-face shield.[16]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[17] A face shield is required over the goggles to protect the rest of the face from splashes during transfers of liquids.[13]
Hand Protection Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. Nitrile is recommended for its broad resistance to acids and amines.[18] It is crucial to change the outer glove immediately upon contamination. For prolonged work, consider heavier-duty nitrile or neoprene gloves.[17] Always consult a glove compatibility chart for the specific chemicals being used.[19][20][21][22]
Body Protection A fully buttoned, long-sleeved lab coat. A chemically resistant apron is also required when handling larger quantities (>50 mL) of solutions.[16]The lab coat protects skin and personal clothing from incidental contact and minor spills.[14] The apron provides an additional layer of protection against larger splashes of potentially corrosive liquids.[13]
Foot Protection Closed-toe, non-perforated, and chemically resistant shoes.[1]Protects feet from spills and falling objects. Permeable shoes (e.g., canvas) can absorb chemicals and hold them against the skin.[15][17]
Respiratory Protection Not required if all work is performed within a certified fume hood.A fume hood is the primary engineering control for respiratory protection.[14] If a procedure with a high risk of aerosolization must be performed outside a hood (not recommended), a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) would be required following a formal risk assessment and fit-testing.[1]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is paramount for safety. This procedure minimizes the risk of exposure and cross-contamination.

Preparation & Donning PPE

  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before handling the compound.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, goggles and face shield.

Handling the Solid Compound (e.g., Weighing)

  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • Handle the solid carefully to minimize dust formation.[2][23] Use a micro-spatula for transfers.

  • If weighing on an analytical balance outside the hood, use a sealed container for transport to and from the balance.

  • After weighing, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Preparing Solutions

  • Add the solid to the solvent slowly to avoid splashing.

  • Keep containers capped or covered when not in active use (e.g., during sonication or stirring).

  • If heating the solution, ensure the system is properly vented within the fume hood to avoid pressure buildup.

Post-Handling & Doffing PPE

  • Decontaminate: Wipe down all work surfaces in the fume hood. Securely cap all containers containing the compound.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.[2][23][24]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_exit Exit Protocol A Verify Fume Hood Functionality B Gather All Materials in Hood A->B C Don Full PPE (Coat, Gloves, Goggles) B->C D Weigh/Transfer Solid Compound C->D Begin Work E Prepare Solution (Add Solid to Solvent) D->E F Securely Cap All Containers E->F G Decontaminate Work Surfaces & Tools F->G H Segregate & Label Chemical Waste G->H I Doff PPE (Carefully) H->I Work Complete J Wash Hands Thoroughly I->J

Caption: Safe Handling & PPE Workflow Diagram.

Emergency & Disposal Plans

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][24]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[23]
Spill Evacuate the immediate area. If the spill is large or outside the fume hood, alert others and contact your institution's Environmental Health & Safety (EHS) office. For small spills inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite), collect it into a sealed container for disposal, and decontaminate the area.[6]

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility. Nitrogen-containing heterocyclic compounds can pose environmental risks if not disposed of correctly.[25][26]

  • Segregation: All waste contaminated with 6-(Dipropylamino)-4-methylnicotinic acid, including unused solid, solutions, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[23]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "6-(Dipropylamino)-4-methylnicotinic acid," and the approximate quantities of the waste components.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal according to federal, state, and local regulations. Do not pour any waste down the drain.[23][27]

G A Contaminated Material (Solid, Liquid, PPE) B Place in Dedicated, Sealable Container A->B C Label Container: 'Hazardous Waste' + Full Chemical Name B->C Segregate D Store in Designated Satellite Accumulation Area C->D Secure E Schedule Pickup by Environmental Health & Safety D->E Await Disposal

Caption: Chemical Waste Disposal Workflow.

By adhering to these rigorous PPE, handling, and disposal protocols, you establish a self-validating system of safety that protects you and your colleagues while ensuring the integrity of your research.

References

  • Benchchem. Essential Safety Protocols for Handling Novel or Unidentified Compounds.
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  • National Center for Biotechnology Information (NCBI). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. PubMed.
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